Product packaging for (1R,2R)-cyclopropane-1,2-dicarboxylic acid(Cat. No.:CAS No. 696-75-3)

(1R,2R)-cyclopropane-1,2-dicarboxylic acid

Cat. No.: B1204501
CAS No.: 696-75-3
M. Wt: 130.1 g/mol
InChI Key: RLWFMZKPPHHHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1R,2R)-cyclopropane-1,2-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 130.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167091. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O4 B1204501 (1R,2R)-cyclopropane-1,2-dicarboxylic acid CAS No. 696-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-cyclopropane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWFMZKPPHHHCB-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426198
Record name (1R,2R)-cyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58616-95-8, 696-75-3
Record name (1R,2R)-cyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Cyclopropanedicarboxylic acid, trans-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z666NR6UGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (1R,2R)-cyclopropane-1,2-dicarboxylic acid: Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of (1R,2R)-cyclopropane-1,2-dicarboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. This document details its role as an enzyme inhibitor and provides relevant experimental protocols.

Core Chemical and Physical Properties

This compound is a chiral organic compound with a rigid cyclopropane backbone. This rigidity is crucial for its biological activity, allowing for precise orientation of the dicarboxylic acid functional groups. The physical and chemical properties of this compound and its related stereoisomers are summarized below.

Table 1: Physical and Chemical Properties
PropertyThis compoundcis-1,2-Cyclopropane dicarboxylic acidGeneral/Unspecified IsomerReference
Molecular Formula C₅H₆O₄C₅H₆O₄C₅H₆O₄[1][2][3][4]
Molecular Weight 130.10 g/mol 130.1 g/mol 130.10 g/mol [1][2][3][4]
CAS Number 34202-45-4696-74-21489-58-3[3][5]
Melting Point Not specified139-140 °CNot specified[3]
pKa₁ 3.84±0.11 (Predicted)3.33Not specified[3][6]
pKa₂ Not specified6.47Not specified[3]
Topological Polar Surface Area 74.6 Ų74.6 Ų74.6 Ų[1][2]
Hydrogen Bond Donor Count 222[1][2]
Hydrogen Bond Acceptor Count 444[1][2]
Rotatable Bond Count 222[1][2]
Table 2: Spectroscopic Data
Spectrum Type(1R,2R)- or (1S,2S)-cyclopropane-1,2-dicarboxylic acidcis-1,2-Cyclopropane dicarboxylic acidReference
¹H NMR Data available, specific shifts not detailed in search results.Data available, specific shifts not detailed in search results.[2][7]
¹³C NMR Data available, specific shifts not detailed in search results.Data available, specific shifts not detailed in search results.[2]
IR Data available through spectral databases.Data available through spectral databases.
Mass Spectrometry Data available through spectral databases.Data available through spectral databases.

Biological Activity: Inhibition of Cysteine Biosynthesis

This compound and its derivatives are potent inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway in bacteria and plants.[8] This pathway is absent in mammals, making OASS an attractive target for the development of novel antibiotics.[9][10]

The bacterial cysteine biosynthesis pathway is a two-step process. First, serine acetyltransferase (SAT) catalyzes the conversion of L-serine to O-acetylserine (OAS). Subsequently, OASS facilitates the reaction of OAS with sulfide to produce cysteine.[11][12] By inhibiting OASS, cyclopropane-1,2-dicarboxylic acid derivatives disrupt this essential pathway, leading to a depletion of cysteine, which is vital for bacterial survival.[13]

bacterial_cysteine_biosynthesis L_Serine L-Serine SAT Serine Acetyltransferase (SAT) L_Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-acetylserine (OAS) OASS O-acetylserine sulfhydrylase (OASS) OAS->OASS Sulfide Sulfide (H₂S) Sulfide->OASS Cysteine L-Cysteine Inhibitor (1R,2R)-cyclopropane- 1,2-dicarboxylic acid Inhibitor->OASS Inhibition SAT->OAS OASS->Cysteine

Bacterial Cysteine Biosynthesis Pathway and Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of trans-cyclopropane-1,2-dicarboxylic acid derivatives involves the hydrolysis of a corresponding diester. For example, diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate can be hydrolyzed to the desired diacid.[8]

Protocol Outline for Hydrolysis: [8]

  • Dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in a suitable solvent such as ethanol.

  • Add a stoichiometric amount of a base, for instance, potassium hydroxide.

  • The reaction mixture is typically refluxed to drive the hydrolysis to completion.

  • After the reaction is complete, the mixture is cooled and acidified (e.g., with HCl) to protonate the carboxylate, leading to the precipitation of the dicarboxylic acid.

  • The product can then be isolated by filtration and purified, for example, by recrystallization.

O-acetylserine sulfhydrylase (OASS) Inhibition Assay

The inhibition of OASS by this compound and its derivatives can be quantified using a fluorimetric method. This assay takes advantage of the intrinsic fluorescence of the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site. Ligand binding alters the microenvironment of PLP, causing a change in its fluorescence emission.[14]

Protocol Outline for Fluorimetric Assay: [14]

  • Prepare a solution of the purified OASS enzyme (e.g., 1 µM) in a suitable buffer (e.g., 100 mM HEPES, pH 7.0).

  • Place the enzyme solution in a fluorometer cuvette at a controlled temperature (e.g., 20 °C).

  • Titrate the enzyme solution with increasing concentrations of the inhibitor (this compound).

  • After each addition of the inhibitor, allow the system to equilibrate.

  • Measure the fluorescence emission spectrum of the PLP cofactor.

  • The dissociation constant (Kd) can be determined by plotting the change in fluorescence against the inhibitor concentration and fitting the data to a suitable binding isotherm.

OASS_Inhibition_Assay_Workflow A Prepare OASS solution (1µM in 100mM HEPES, pH 7) B Place in fluorometer cuvette at 20°C A->B C Titrate with increasing concentrations of inhibitor B->C D Allow system to equilibrate C->D E Measure PLP fluorescence emission spectrum D->E E->C Repeat for each concentration F Plot fluorescence change vs. [Inhibitor] E->F G Calculate Dissociation Constant (Kd) F->G

Workflow for the OASS Fluorimetric Inhibition Assay.

Conclusion

This compound is a molecule with well-defined chemical properties and significant potential in the field of drug development, particularly as a scaffold for novel antibacterial agents. Its mode of action via the inhibition of the bacterial cysteine biosynthesis pathway presents a promising avenue for combating antibiotic resistance. The experimental protocols outlined in this guide provide a foundation for further research and development of this and related compounds.

References

An In-depth Technical Guide on the Physical Properties of (1R,2R)-cyclopropane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of cyclopropane-1,2-dicarboxylic acid, with a focus on the (1R,2R)-trans isomer. Due to the limited availability of experimental data for the specific (1R,2R) enantiomer, this guide also includes data for the corresponding cis-isomer and other relevant derivatives to provide a comparative context for researchers.

Physicochemical Properties

(1R,2R)-cyclopropane-1,2-dicarboxylic acid is a chiral organic compound with a rigid cyclopropane ring, making it a valuable building block in medicinal chemistry and materials science. Its stereochemistry plays a crucial role in its biological activity and physical properties.

Table 1: General and Computed Physical Properties of cyclopropane-1,2-dicarboxylic acid

PropertyValueSource
Molecular Formula C₅H₆O₄PubChem
Molecular Weight 130.10 g/mol PubChem
XLogP3-AA (Computed) -0.6PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem
Exact Mass 130.02660867 DaPubChem
Topological Polar Surface Area 74.6 ŲPubChem

Note: The computed properties are for the general cyclopropane-1,2-dicarboxylic acid structure and are not specific to the (1R,2R) isomer, though they are expected to be identical.

Melting Point

The melting point of a solid is a critical indicator of its purity. While a specific experimental melting point for this compound was not found in the reviewed literature, data for its isomers are available and presented below for comparison.

Table 2: Melting Points of cyclopropane-1,2-dicarboxylic acid Isomers

IsomerMelting Point (°C)Source
cis-1,2-cyclopropanedicarboxylic acid139 - 140ChemicalBook[1]
cyclopropane-1,1-dicarboxylic acid134 - 136Sigma-Aldrich
This compound Data not available
Solubility

Table 3: Qualitative Solubility of cyclopropane-1,2-dicarboxylic acid Isomers

IsomerSolventSolubilitySource
cis-1,2-cyclopropanedicarboxylic acidWaterSlightly SolubleChemicalBook[1]
cis-1,2-cyclopropanedicarboxylic acidMethanolSlightly SolubleChemicalBook[1]
cyclopropane-1,1-dicarboxylic acidMethanol1 g/10 mL (Soluble)Sigma-Aldrich
This compound Various Data not available
Acidity (pKa)

The acidity of the carboxylic acid groups is a key determinant of the molecule's behavior in biological systems. Experimental pKa values for the cis-isomer have been reported, providing an estimate for the acidity of the (1R,2R)-trans-isomer.

Table 4: pKa Values of cyclopropane-1,2-dicarboxylic acid Isomers

IsomerpKₐ₁pKₐ₂Source
cis-1,2-cyclopropanedicarboxylic acid3.33 (thermodynamic)6.47 (thermodynamic)R. Williams pKa Data[2]
cis/trans mixture (predicted)3.84 ± 0.11-ChemicalBook[3]
This compound Data not available Data not available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the cyclopropyl protons and the acidic protons of the carboxyl groups. The cyclopropyl protons typically appear in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbons and the cyclopropyl carbons. The strained nature of the cyclopropane ring influences the chemical shifts of its carbon atoms, often causing them to appear at unusually high field (low ppm values). For the parent cyclopropane, the carbon chemical shift is around -2.7 ppm[4].

Table 5: Representative NMR Data for Related Compounds

CompoundNucleusChemical Shift (δ, ppm)
cis-1,2-Cyclopropanedicarboxylic acid¹HSignals for cyclopropyl and carboxylic acid protons are expected.
cis-1,2-Cyclopropanedicarboxylic acid¹³CSignals for cyclopropyl and carboxyl carbons are expected.
Cyclopropanecarboxylic acid¹H~1.0-1.2 (m, 4H, cyclopropyl CH₂), ~1.5 (m, 1H, cyclopropyl CH), ~12.0 (br s, 1H, COOH)
Cyclopropanecarboxylic acid¹³C~8.5 (CH₂), ~13.5 (CH), ~180.0 (C=O)
Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band. The cyclopropane ring will also exhibit characteristic C-H and C-C vibrational modes.

Table 6: Typical IR Absorption Bands for Carboxylic Acids and Cyclopropanes

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500 (very broad)
Carboxylic AcidC=O stretch1760 - 1690 (strong)
Carboxylic AcidC-O stretch1320 - 1210
Carboxylic AcidO-H bend1440 - 1395 and 950 - 910
CyclopropaneC-H stretch~3080 - 3040
Cyclopropane-CH₂- deformation1480 - 1440
CyclopropaneRing vibrations~1020

Biological Activity and Signaling Pathways

Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as inhibitors of key enzymes in bacterial and plant metabolic pathways, highlighting their potential as antimicrobial agents and herbicides.

Inhibition of O-acetylserine Sulfhydrylase (OASS)

This compound derivatives are inhibitors of O-acetylserine sulfhydrylase (OASS), a crucial enzyme in the cysteine biosynthesis pathway in bacteria. Inhibition of OASS disrupts the production of cysteine, an essential amino acid for bacterial survival.

OASS_Inhibition cluster_pathway Cysteine Biosynthesis Pathway cluster_inhibition Inhibition Serine Serine O-acetylserine O-acetylserine Serine->O-acetylserine Serine acetyltransferase Cysteine Cysteine O-acetylserine->Cysteine O-acetylserine sulfhydrylase (OASS) OASS OASS O-acetylserine->OASS Inhibitor (1R,2R)-cyclopropane-1,2- dicarboxylic acid derivative Inhibitor->OASS Inhibits

Inhibition of O-acetylserine sulfhydrylase (OASS) by a cyclopropane derivative.
Inhibition of Ketol-Acid Reductoisomerase (KARI)

Cyclopropane dicarboxylic acid derivatives also act as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid (valine, leucine, and isoleucine) biosynthesis pathway in plants and microorganisms.

KARI_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Pyruvate Pyruvate alpha-Acetolactate alpha-Acetolactate Pyruvate->alpha-Acetolactate Acetolactate synthase alpha,beta-Dihydroxy-\nisovalerate alpha,beta-Dihydroxy- isovalerate alpha-Acetolactate->alpha,beta-Dihydroxy-\nisovalerate Ketol-acid reductoisomerase (KARI) KARI KARI alpha-Acetolactate->KARI Valine Valine alpha,beta-Dihydroxy-\nisovalerate->Valine ... Inhibitor Cyclopropane dicarboxylic acid derivative Inhibitor->KARI Inhibits

Inhibition of Ketol-acid reductoisomerase (KARI) by a cyclopropane derivative.
Metabolic Fate and Mitochondrial Toxicity

Some drugs are metabolized to cyclopropane carboxylic acids, which can then interfere with mitochondrial fatty acid β-oxidation. This can lead to an accumulation of fatty acids and subsequent cellular toxicity.

Metabolic_Toxicity cluster_mito Drug Drug Metabolite Cyclopropane Carboxylic Acid Drug->Metabolite Metabolism Beta_Oxidation Fatty Acid β-Oxidation Metabolite->Beta_Oxidation Inhibits Mitochondrion Mitochondrion Fatty_Acids Fatty Acids Fatty_Acids->Mitochondrion Toxicity Cellular Toxicity Fatty_Acids->Toxicity Accumulation leads to Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Metabolic pathway showing inhibition of fatty acid β-oxidation by a cyclopropane carboxylic acid metabolite.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the physical properties of this compound.

Melting Point Determination

Melting_Point_Workflow Start Start Sample_Prep Grind sample to a fine powder Start->Sample_Prep Capillary_Loading Pack powder into a capillary tube (2-3 mm height) Sample_Prep->Capillary_Loading Apparatus_Setup Place capillary in melting point apparatus Capillary_Loading->Apparatus_Setup Heating Heat rapidly to ~20°C below expected melting point Apparatus_Setup->Heating Slow_Heating Heat slowly (1-2°C/min) Heating->Slow_Heating Observation Observe for onset of melting (T₁) and complete liquefaction (T₂) Slow_Heating->Observation Record Record melting range (T₁ - T₂) Observation->Record End End Record->End

Workflow for melting point determination.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a moderate rate until the temperature is about 20°C below the expected melting point.

  • Slow Heating: The heating rate is then reduced to 1-2°C per minute.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Solubility Determination

Solubility_Workflow Start Start Sample_Solvent Add a known mass of solute to a known volume of solvent at a specific temperature Start->Sample_Solvent Agitation Agitate the mixture to ensure thorough mixing Sample_Solvent->Agitation Equilibration Allow the mixture to equilibrate Agitation->Equilibration Observation Observe for complete dissolution Equilibration->Observation Decision Completely dissolved? Observation->Decision Add_Solute Add more solute and repeat Decision->Add_Solute Yes Saturated_Solution Saturated solution achieved Decision->Saturated_Solution No Add_Solute->Agitation Analysis Analyze the concentration of the saturated solution (e.g., by titration or spectroscopy) Saturated_Solution->Analysis End End Analysis->End

Workflow for quantitative solubility determination.

Protocol:

  • Preparation: A series of vials containing a fixed volume of the desired solvent (e.g., water, methanol, ethanol) are prepared.

  • Addition of Solute: Increasing, known amounts of this compound are added to each vial.

  • Equilibration: The vials are sealed and agitated at a constant temperature until equilibrium is reached (i.e., no more solid dissolves).

  • Observation: The vial with the highest concentration of solute that is completely dissolved is noted. For more precise measurements, the saturated solution is filtered to remove undissolved solid.

  • Quantification: The concentration of the dissolved acid in the filtered saturated solution is determined by a suitable analytical method, such as titration with a standardized base.

pKa Determination (Potentiometric Titration)

pKa_Workflow Start Start Solution_Prep Prepare a solution of the acid with a known concentration Start->Solution_Prep Titration_Setup Place the solution in a beaker with a pH electrode and a magnetic stirrer Solution_Prep->Titration_Setup Titration Titrate with a standardized base (e.g., NaOH) of known concentration, adding small increments Titration_Setup->Titration Data_Collection Record the pH after each addition of base Titration->Data_Collection Plotting Plot pH versus volume of base added Data_Collection->Plotting Analysis Determine the equivalence points and half-equivalence points from the titration curve Plotting->Analysis pKa_Determination pKa₁ = pH at the first half-equivalence point pKa₂ = pH at the second half-equivalence point Analysis->pKa_Determination End End pKa_Determination->End

Workflow for pKa determination by potentiometric titration.

Protocol:

  • Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Collection: The pH of the solution is recorded after each incremental addition of the base.

  • Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The first and second equivalence points are determined from the points of maximum slope.

  • pKa Calculation: The pKₐ₁ is the pH at the volume of base corresponding to half of the first equivalence point. The pKₐ₂ is the pH at the volume of base corresponding to the midpoint between the first and second equivalence points.

Conclusion

This technical guide has summarized the available physical property data for this compound and its isomers. While there are gaps in the experimental data for the specific (1R,2R)-trans isomer, the provided information on related compounds offers valuable reference points for researchers. The biological activity of cyclopropane dicarboxylic acid derivatives as enzyme inhibitors opens avenues for their application in drug development and agrochemicals. The detailed experimental protocols and workflows provided herein offer a practical guide for the determination of the key physical properties of this and similar molecules. Further experimental investigation is warranted to fully characterize the physicochemical profile of this compound.

References

Stereochemistry of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of (1R,2R)-cyclopropane-1,2-dicarboxylic acid, a key chiral building block in medicinal chemistry. The document details synthetic routes to both cis and trans isomers, with a focus on methods for achieving high enantiopurity of the (1R,2R) configuration. Key methodologies, including the hydrolysis of enantiopreserved precursors and the enzymatic resolution of racemic mixtures, are presented with detailed experimental protocols. Quantitative data on reaction yields, enantiomeric excess, and biological activity are systematically summarized in tabular format. Furthermore, the guide illustrates the crucial role of this compound and its derivatives as inhibitors of O-acetylserine sulfhydrylase (OASS), a promising target for novel antibacterial agents. Visual diagrams generated using the DOT language are provided to elucidate synthetic pathways and the mechanism of enzyme inhibition.

Introduction to the Stereochemistry of Cyclopropane-1,2-dicarboxylic Acid

Cyclopropane-1,2-dicarboxylic acid exists as three stereoisomers: a mesocis-diacid and a pair of enantiomers, (1R,2R) and (1S,2S), which constitute the trans-racemate. The constrained three-membered ring imparts a rigid conformation to the molecule, making these stereoisomers valuable scaffolds in drug design for probing specific binding interactions with biological targets. The (1R,2R)-enantiomer, in particular, has garnered significant attention for its role in the development of potent enzyme inhibitors.

Synthesis of Cyclopropane-1,2-dicarboxylic Acid Stereoisomers

The preparation of specific stereoisomers of cyclopropane-1,2-dicarboxylic acid can be achieved through stereoselective synthesis or by resolution of racemic mixtures.

Synthesis of cis-Cyclopropane-1,2-dicarboxylic Acid Derivatives

The cis-isomer is often synthesized from commercially available 3-oxabicyclo[3.1.0]hexane-2,4-dione.[1]

Experimental Protocol 1: Synthesis of cis-Cyclopropane-1,2-dicarboxylic Acid Derivatives via Hydrolysis [1]

  • Materials: 3-oxabicyclo[3.1.0]hexane-2,4-dione, water or ethanol.

  • Procedure:

    • 3-oxabicyclo[3.1.0]hexane-2,4-dione is hydrolyzed with either water or ethanol.

    • The reaction mixture is stirred until completion (monitoring by TLC or other suitable methods).

    • The product, cis-cyclopropane-1,2-dicarboxylic acid or its monoester, is isolated and purified by standard procedures (e.g., extraction, crystallization).

  • Outcome: This method provides the cis-diacid or its corresponding monoester in good overall yields.[1]

Synthesis of trans-(1R,2R)-Cyclopropane-1,2-dicarboxylic Acid Derivatives

The enantiomerically pure (1R,2R)-diacid is typically obtained by the hydrolysis of its corresponding diethyl ester, diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate.[1]

Experimental Protocol 2: Hydrolysis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate [1]

  • Materials: Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate, potassium hydroxide (KOH), water, ethanol.

  • Procedure:

    • Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate is dissolved in a suitable solvent such as ethanol.

    • A stoichiometric amount of potassium hydroxide dissolved in water is added to the solution.

    • The reaction mixture is stirred at room temperature or with gentle heating until the hydrolysis is complete.

    • The reaction mixture is acidified to precipitate the dicarboxylic acid.

    • The product is collected by filtration, washed, and dried.

  • Outcome: This procedure yields this compound or its monoester in quantitative yields.[1]

Enantioselective Synthesis and Resolution

Achieving high enantiomeric purity is critical for the application of this compound in drug development. This is primarily accomplished through enzymatic resolution of racemic mixtures.

Enzymatic Resolution of trans-Cyclopropane-1,2-dicarboxamides

The amidase activity of microorganisms such as Rhodococcus rhodochrous IFO 15564 has been effectively utilized for the enantioselective hydrolysis of racemic trans-cyclopropane-1,2-dicarboxamides.[2] This method allows for the separation of the enantiomers based on the differential rate of hydrolysis.

Experimental Protocol 3: Enantioselective Hydrolysis using Rhodococcus rhodochrous [2][3]

  • Substrate: Racemic trans-N-substituted-cyclopropane-1,2-dicarboxamide derivatives.

  • Biocatalyst: Whole cells of Rhodococcus rhodochrous IFO 15564.

  • Procedure:

    • The racemic amide substrate is suspended in a buffered aqueous solution.

    • A suspension of R. rhodochrous cells is added to the substrate mixture.

    • The reaction is incubated at a controlled temperature (e.g., 28-30 °C) with agitation.

    • The progress of the reaction and the enantiomeric excess (ee) of the remaining substrate and the product are monitored by chiral HPLC.

    • The reaction is stopped at the desired conversion, and the unreacted (1R,2R)-amide and the hydrolyzed (1S,2S)-acid are separated and purified.

  • Outcome: This method can yield the unreacted (1R,2R)-amide with high enantiomeric excess. For example, the hydrolysis of methyl (±)-trans-2-carbamoylcyclopropanecarboxylate resulted in the remaining (1R,2R)-ester with >99% ee.[3]

Data Presentation

Table 1: Enantiomeric Excess (ee) in Enzymatic Resolution of trans-Cyclopropane Derivatives
Substrate (Racemic)ProductRemaining Substrateee of Product (%)ee of Remaining Substrate (%)Reference
Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate(1S,2S)-trans-2-carboxycyclopropanecarboxamideMethyl (1R,2R)-trans-2-carbamoylcyclopropanecarboxylate91>99[3]
(±)-trans-N-benzylcyclopropane-1,2-dicarboxamide(1S,2S)-trans-N-benzyl-2-carboxycyclopropanecarboxamide(1R,2R)-trans-N-benzylcyclopropane-1,2-dicarboxamide-75[3]
(±)-trans-N-allylcyclopropane-1,2-dicarboxamide(1S,2S)-trans-N-allyl-2-carboxycyclopropanecarboxamide(1R,2R)-trans-N-allylcyclopropane-1,2-dicarboxamide-93[3]
(±)-trans-N-allyl-N-methylcyclopropane-1,2-dicarboxamide(1S,2S)-trans-N-allyl-N-methyl-2-carboxycyclopropanecarboxamide(1R,2R)-trans-N-allyl-N-methylcyclopropane-1,2-dicarboxamide-97[3]
Table 2: Chiral HPLC Conditions for Enantiomeric Separation
CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Methyl trans-2-carbamoylcyclopropanecarboxylateChiralcel ODhexane/propan-2-ol 90:100.8210[3]
Benzyl trans-2-carbamoylcyclopropanecarboxylateChiralpak IAn-hexane/propan-2-ol 93:70.8215[3]
trans-N-benzylcyclopropane-1,2-dicarboxamideChiralpak IAn-hexane/propan-2-ol 95:50.8215[3]
trans-N-allylcyclopropane-1,2-dicarboxamideChiralcel ODn-hexane/propan-2-ol 94:60.8215[3]
Table 3: Spectroscopic Data for Selected Cyclopropane-1,2-dicarboxylic Acid Derivatives
Compound1H NMR (CDCl3, 300 MHz) δ ppm13C NMR (CDCl3, 100.6 MHz) δ ppmReference
cis(±)-1-ethylcyclopropane-1,2-dicarboxylic acid1.11 (t, J = 8.34, 3H); 1.26–1.31 (m, 1H), 1.97–2.06 (m, 2H), 2.15–2.21 (m, 2H)33.32; 31.17; 21.48; 18.49; 11.59[4]
cis(±)-1-phenylcyclopropane-1,2-dicarboxylic acid1.40–1.44 (m, 1H); 2.24–2.27 (m, 2H), 7.33−7.39 (m, 5H)129.29; 128.21; 126.87; 33.32; 31.17; 21.48[4]
cis(±)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid1.12 (s, 6H); 2.21–2.25 (m, 2H)33.32; 31.17; 21.48; 17.58[4]

Biological Activity: Inhibition of O-acetylserine Sulfhydrylase (OASS)

This compound and its derivatives have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway in bacteria and plants. As this pathway is absent in mammals, OASS is an attractive target for the development of novel antibiotics.

Table 4: Dissociation Constants (Kd) of Cyclopropane Derivatives for OASS Isoforms
CompoundKd OASS-A (µM)Kd OASS-B (µM)Reference
Tetrasubstituted cyclopropane-1,2-dicarboxylic acid (Compound 23)9.040[1]
Benzyl substituted derivative (Compound 24)48368[1]

Experimental Protocol 4: O-acetylserine Sulfhydrylase (OASS) Inhibition Assay [5]

  • Principle: The assay measures the enzymatic activity of OASS by quantifying the production of L-cysteine. The inhibition is determined by measuring the decrease in L-cysteine formation in the presence of the inhibitor.

  • Materials: Purified OASS enzyme, O-acetylserine (OAS), sodium sulfide (Na₂S), PLP coenzyme, potassium phosphate buffer, trichloroacetic acid, Gaitonde's reagent.

  • Procedure:

    • The assay mixture containing buffer, OAS, Na₂S, EDTA, and PLP is prepared.

    • The inhibitor, dissolved in a suitable solvent, is added to the assay mixture at various concentrations.

    • The reaction is initiated by the addition of the OASS enzyme.

    • The reaction is incubated for a specific time at a controlled temperature (e.g., 4 minutes).

    • The reaction is stopped by the addition of trichloroacetic acid.

    • The amount of L-cysteine produced is determined colorimetrically using Gaitonde's reagent.

    • The dissociation constant (Kd) is calculated from the dose-response curve.

Visualizations

Synthesis_and_Resolution cluster_synthesis Synthesis cluster_resolution Enzymatic Resolution cluster_final_product Final Product Synthesis Racemic_trans_diester Racemic trans-diethyl cyclopropane-1,2-dicarboxylate Racemic_trans_diamide Racemic trans-diamide Racemic_trans_diester->Racemic_trans_diamide Amination Hydrolysis Enantioselective Hydrolysis Racemic_trans_diamide->Hydrolysis Enzyme Rhodococcus rhodochrous (Amidase) Enzyme->Hydrolysis 1S2S_acid (1S,2S)-acid Hydrolysis->1S2S_acid 1R2R_amide (1R,2R)-amide (>99% ee) Hydrolysis->1R2R_amide 1R2R_diacid (1R,2R)-cyclopropane-1,2- dicarboxylic acid 1R2R_amide->1R2R_diacid Hydrolysis

Caption: Synthetic and resolution workflow for this compound.

OASS_Inhibition cluster_pathway Bacterial Cysteine Biosynthesis cluster_inhibition Inhibition Mechanism OAS O-acetylserine (OAS) OASS O-acetylserine sulfhydrylase (OASS) OAS->OASS Sulfide Sulfide (S²⁻) Sulfide->OASS Cysteine L-Cysteine OASS->Cysteine Catalysis Inactive_OASS Inactive OASS-Inhibitor Complex Inhibitor (1R,2R)-cyclopropane-1,2- dicarboxylic acid derivative Inhibitor->OASS OASSInhibitor OASSInhibitor

Caption: Inhibition of OASS by this compound derivatives.

References

(1R,2R)-Cyclopropane-1,2-dicarboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 696-75-3

(1R,2R)-Cyclopropane-1,2-dicarboxylic acid is a conformationally constrained dicarboxylic acid that has garnered interest in medicinal chemistry and drug development. Its rigid cyclopropane backbone offers a unique stereochemical scaffold for the design of enzyme inhibitors and other biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₅H₆O₄PubChem[1]
Molecular Weight 130.10 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance White to Off-White SolidChemicalBook[2]
Melting Point 139-140 °C (for cis-isomer)ChemicalBook[2]
pKa₁ 3.33 (for cis-isomer)ChemicalBook[2]
pKa₂ 6.47 (for cis-isomer)ChemicalBook[2]
Solubility Slightly soluble in methanol and water (for cis-isomer)ChemicalBook[2]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often starts from commercially available precursors. A common method involves the hydrolysis of a corresponding diester.

Protocol: Synthesis of trans-(1R,2R)-Cyclopropane-1,2-dicarboxylic Acid Derivatives

This protocol describes the hydrolysis of a diethyl ester to yield the dicarboxylic acid.

Materials:

  • Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

  • Potassium hydroxide (KOH)

  • Water

  • Ethanol

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in a mixture of ethanol and water.

  • Add a stoichiometric amount of potassium hydroxide to the solution.

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to a low pH with hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.

  • Purify the product by recrystallization or column chromatography.

A similar approach can be used for the synthesis of the cis-isomer starting from the corresponding cis-diester or anhydride.[3]

G cluster_synthesis Synthesis Workflow start Start with Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate hydrolysis Hydrolysis with KOH in Ethanol/Water start->hydrolysis acidification Acidification with HCl hydrolysis->acidification extraction Extraction with Organic Solvent acidification->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product This compound purification->product

Synthetic workflow for this compound.

Biological Activity and Applications

This compound and its derivatives have shown notable activity as enzyme inhibitors, particularly targeting O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria and plants but absent in mammals.[3][4][5] This makes OASS an attractive target for the development of novel antibiotics.

Inhibition of O-acetylserine sulfhydrylase (OASS)

Studies on Salmonella typhimurium OASS isoforms (OASS-A and OASS-B) have revealed that cyclopropane-1,2-dicarboxylic acid derivatives can act as inhibitors.[3] The binding affinity of these compounds can be determined using biophysical techniques such as fluorescence spectroscopy and Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR).[3][6]

Quantitative Data on OASS Inhibition:

CompoundTarget IsoformDissociation Constant (Kd)
Compound 2 (a cis-dicarboxylic acid)OASS-A215 µM[3]
Compound 6 (a trans-dicarboxylic acid)OASS-A245 µM[3]
Compound 23 (a substituted derivative)OASS-A9.0 µM[3]
Compound 23 (a substituted derivative)OASS-B40 µM[3]
Compound 24 (a substituted derivative)OASS-A48 µM[3]
Compound 24 (a substituted derivative)OASS-B368 µM[3]
Experimental Protocol: Determination of Ligand-Binding Affinity to OASS by Fluorimetry

This protocol outlines a method to determine the dissociation constant (Kd) of ligands binding to OASS by monitoring changes in the fluorescence of the pyridoxal 5'-phosphate (PLP) coenzyme.[6]

Materials:

  • Purified OASS enzyme (OASS-A or OASS-B)

  • This compound or its derivatives

  • HEPES buffer (100 mM, pH 7.0)

  • Fluorometer

Procedure:

  • Prepare a solution of OASS (0.5–1.0 µM) in HEPES buffer.

  • Record the baseline fluorescence emission spectrum of the OASS solution by exciting at 412 nm.

  • Titrate the OASS solution with increasing concentrations of the ligand (e.g., this compound).

  • After each addition of the ligand, allow the system to equilibrate and record the fluorescence emission spectrum.

  • Correct the spectra for any background fluorescence from the buffer and ligand.

  • Plot the change in fluorescence intensity as a function of the ligand concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).

G cluster_bioactivity Biological Activity Evaluation start Prepare OASS solution titration Titrate with this compound derivative start->titration measurement Measure PLP Fluorescence Emission titration->measurement analysis Plot Fluorescence Change vs. Ligand Concentration measurement->analysis result Determine Dissociation Constant (Kd) analysis->result

References

An In-depth Technical Guide to the Molecular Structure of (1R,2R)-cyclopropane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(1R,2R)-cyclopropane-1,2-dicarboxylic acid , a chiral organic compound, holds significance in chemical synthesis and drug discovery due to its rigid, three-dimensional structure. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its role as an enzyme inhibitor for researchers, scientists, and drug development professionals.

Molecular Structure and Nomenclature

This compound belongs to the family of cyclopropanedicarboxylic acids. The designation "(1R,2R)" specifies the stereochemistry at the two chiral carbon atoms of the cyclopropane ring, indicating that both carboxylic acid groups are on the same side of the ring, corresponding to the trans configuration. The systematic IUPAC name for this enantiomer is trans-(1R,2R)-cyclopropane-1,2-dicarboxylic acid .

The molecule consists of a three-membered carbon ring, which imparts significant ring strain, influencing its reactivity and conformation. Two carboxylic acid functional groups are attached to adjacent carbon atoms of this ring.

molecular_structure

Physicochemical and Spectroscopic Data

Table 1: Computed Physicochemical Properties [1]

PropertyValue
Molecular FormulaC₅H₆O₄
Molecular Weight130.10 g/mol
XLogP3-AA-0.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass130.02660867 Da
Monoisotopic Mass130.02660867 Da
Topological Polar Surface Area74.6 Ų
Heavy Atom Count9
Complexity144

Table 2: Spectroscopic Data

While a complete set of experimental spectra for the pure (1R,2R) enantiomer is not available, data for the closely related cis and trans isomers provide a reference for its characterization.

Spectroscopic TechniqueIsomerKey Peaks / Chemical Shifts (ppm)
¹H NMR cis-isomerδ 1.26–1.31 (m, 1H), 1.97–2.06 (m, 2H), 2.15–2.21 (m, 2H)
¹³C NMR cis-isomer18.49, 21.48, 31.17, 33.32
IR Spectroscopy GeneralC-H stretching (cyclopropyl): ~3080-3000 cm⁻¹, C=O stretching (carboxylic acid): 1725-1700 cm⁻¹, O-H stretching (carboxylic acid): 3300-2500 cm⁻¹ (broad)

Synthesis and Characterization

A common method for the synthesis of this compound involves the hydrolysis of its corresponding diethyl ester.

Experimental Protocol: Synthesis of this compound

  • Starting Material: Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate.

  • Hydrolysis: The diethyl ester is hydrolyzed using a stoichiometric amount of a base, such as potassium hydroxide (KOH), in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux to ensure complete conversion.

  • Acidification: After the hydrolysis is complete, the reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of 2-3. This protonates the carboxylate salt to yield the dicarboxylic acid.

  • Isolation: The precipitated this compound is then isolated by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

Characterization:

The synthesized product can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Application in Drug Development: Inhibition of O-acetylserine Sulfhydrylase (OASS)

This compound and its derivatives have been investigated as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria and plants.[2] As this enzyme is absent in mammals, it represents an attractive target for the development of novel antimicrobial agents.

Signaling Pathway and Mechanism of Inhibition

OASS catalyzes the final step in cysteine biosynthesis. The cyclopropane-1,2-dicarboxylic acid scaffold acts as a competitive inhibitor, binding to the active site of the OASS enzyme and preventing the binding of its natural substrate, O-acetylserine.

OASS_Inhibition

Experimental Workflow: OASS Inhibition Assay

The inhibitory activity of this compound against OASS can be determined using a fluorimetric binding assay.

experimental_workflow

Conclusion

This compound is a molecule with a well-defined stereochemistry and a rigid structure that makes it a valuable building block in organic synthesis and a promising scaffold for the design of enzyme inhibitors. Its role as an inhibitor of OASS highlights its potential in the development of new antimicrobial agents. Further research into its synthesis, derivatization, and biological activity is warranted to fully explore its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid

This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and biological relevance of this compound and its related stereoisomers.

Nomenclature and Identification

This compound is a specific stereoisomer of cyclopropane-1,2-dicarboxylic acid. The nomenclature specifies the absolute configuration at the two chiral carbon atoms of the cyclopropane ring. Due to the cyclic nature of the molecule, the substituents can be on the same side (cis) or opposite sides (trans) of the ring.

  • IUPAC Name: The systematic name for the (1R,2R) isomer is trans-(1R,2R)-cyclopropane-1,2-dicarboxylic acid.[1] The "trans" designation indicates that the two carboxylic acid groups are on opposite sides of the cyclopropane ring.

  • Synonyms and Identifiers: This compound and its related isomers are known by various names and identifiers, which are crucial for database searches and procurement.[1][2][3]

Identifier(1R,2R)-trans-Isomer(1S,2S)-trans-Isomer(1R,2S)-cis-Isomer (meso)General/Mixture
IUPAC Name trans-(1R,2R)-cyclopropane-1,2-dicarboxylic acidtrans-(1S,2S)-cyclopropane-1,2-dicarboxylic acid[1]cis-(1R,2S)-cyclopropane-1,2-dicarboxylic acid[3]cyclopropane-1,2-dicarboxylic acid[2]
CAS Number 14590-54-6[1]14590-54-6 (often grouped with 1S,2S)696-74-2[3][4]1489-58-3 (cis/trans mixture)[5]
PubChem CID 6928367[1]6928367[1]726455[3]136524[2]
InChIKey RLWFMZKPPHHHCB-VOTSOKGWSA-NRLWFMZKPPHHHCB-HRFVKAFMSA-N[1]RLWFMZKPPHHHCB-WSOKHJQSSA-N[3]RLWFMZKPPHHHCB-UHFFFAOYSA-N[2]
SMILES C1--INVALID-LINK--C(=O)OC1--INVALID-LINK--C(=O)O[1]C1--INVALID-LINK--C(=O)O[3]C1C(C1C(=O)O)C(=O)O[2]

Physicochemical Properties

The quantitative properties of cyclopropane-1,2-dicarboxylic acid are essential for experimental design, including solubility and formulation studies. The properties are generally similar across stereoisomers, with minor differences.

PropertyValueReference
Molecular Formula C₅H₆O₄[1][2][3]
Molecular Weight 130.10 g/mol [1][2][3]
Melting Point 139-140 °C (cis-isomer)[4]
Boiling Point 305.8 ± 25.0 °C (Predicted)[4]
pKa₁ 3.33 (25°C) (cis-isomer)[4]
pKa₂ 6.47 (25°C) (cis-isomer)[4]
XLogP3-AA -0.6[1][2][3]
Hydrogen Bond Donor Count 2[2][3]
Hydrogen Bond Acceptor Count 4[2][3]
Rotatable Bond Count 2[2][3]
Topological Polar Surface Area 74.6 Ų[1][2][3]

Experimental Protocols

Synthesis of trans-Cyclopropane-1,2-dicarboxylic Acid Derivatives

A common method for obtaining the trans-isomers involves the hydrolysis of the corresponding diethyl ester.[6]

Protocol: Hydrolysis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate [6]

  • Starting Material: Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate.

  • Reagent: Potassium hydroxide (KOH), stoichiometric amount.

  • Solvent: A mixture of tetrahydrofuran (THF) and water (e.g., 1:2 ratio).[6]

  • Procedure: a. Dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in the THF/water solvent system. b. Add a stoichiometric amount of potassium hydroxide. c. Heat the reaction mixture to 100 °C.[6] d. Maintain the reaction for 24 hours.[6] e. Upon completion, acidify the mixture to protonate the carboxylate, leading to the precipitation or extraction of the dicarboxylic acid product.

  • Yield: This method typically results in quantitative yields of the trans-dicarboxylic acid derivatives.[6]

Biophysical Investigation using Saturation Transfer Difference (STD) NMR

Cyclopropane-1,2-dicarboxylic acids have been utilized as tool compounds to investigate ligand-protein interactions, specifically with O-acetylserine sulfhydrylase (OASS) enzymes.[6][7] STD-NMR is a powerful technique to identify which parts of a ligand are in close proximity to the protein receptor.

Protocol: STD-NMR for Protein-Ligand Interaction [6]

  • Sample Preparation: a. Prepare a solution of the target protein (e.g., OASS-A or OASS-B) at a concentration of approximately 10 µM.[6] b. The ligand (cyclopropane-1,2-dicarboxylic acid derivative) should be at a much higher concentration, for instance, 3 mM.[6] c. Use a suitable buffer, such as a phosphate buffer (e.g., 5 mM K₂PO₄, pH 8.0), which may contain a small percentage of a deuterated solvent like DMSO-d6 for locking.[6]

  • NMR Experiment: a. Acquire a standard 1D proton NMR spectrum of the sample to serve as a reference. b. Set up the STD experiment by defining on-resonance and off-resonance frequencies. The on-resonance frequency is used to selectively saturate protein resonances (typically in a region where no ligand signals are present, e.g., -1 ppm). The off-resonance frequency is set far away from any protein or ligand signals (e.g., 30 ppm). c. A train of selective Gaussian pulses is applied at the on-resonance frequency for a specific saturation time (e.g., 2 seconds). d. The saturation is transferred from the protein to binding ligands through spin diffusion. e. The difference spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis: a. Signals that appear in the difference spectrum belong to the ligand and indicate binding to the protein. b. The intensity of the signals in the STD spectrum is proportional to the proximity of the corresponding protons to the protein surface, providing insights into the binding epitope of the ligand.

Biological Significance and Applications

Cyclopropane-1,2-dicarboxylic acids have emerged as valuable chemical probes in the study of O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria and plants but absent in mammals.[7] This makes OASS a potential target for the development of novel antimicrobial agents.

These compounds, while exhibiting modest binding affinity, induce significant changes in the fluorescence of the pyridoxal 5'-phosphate (PLP) coenzyme upon binding to OASS.[6][7] This property makes them excellent tools for developing competition binding assays to screen for more potent inhibitors.[6]

Visualizations

Logical Flow of Nomenclature

G Nomenclature Hierarchy A Cyclopropane-1,2-dicarboxylic Acid B Stereoisomers A->B C cis Isomer (meso) B->C D trans Isomers (enantiomers) B->D E (1R,2S) C->E F (1R,2R) D->F G (1S,2S) D->G G Competition Binding Assay Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare OASS Enzyme Solution B Add (1R,2R)-cyclopropane- 1,2-dicarboxylic acid (Probe) A->B C Add Test Compound (Inhibitor) B->C D Incubate Mixture C->D E Measure PLP Fluorescence D->E F Determine Change in Fluorescence E->F G Calculate Dissociation Constant (Kd) of Test Compound F->G G Modulation of OASS Activity OASS OASS Enzyme (Active Site with PLP) Product L-Cysteine OASS->Product catalyzes Fluorescence PLP Fluorescence Change OASS->Fluorescence induces Substrate O-acetylserine + Sulfide Substrate->OASS binds to Inhibitor (1R,2R)-cyclopropane- 1,2-dicarboxylic acid Inhibitor->OASS competitively binds

References

The Discovery and Synthesis of Chiral Cyclopropane Dicarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral cyclopropane dicarboxylic acids are pivotal structural motifs in a myriad of biologically active molecules and serve as crucial building blocks in the synthesis of pharmaceuticals. Their constrained three-membered ring system imparts unique conformational rigidity, which is highly sought after in drug design to enhance binding affinity and selectivity for biological targets. This technical guide provides an in-depth overview of the seminal discoveries and state-of-the-art synthetic methodologies for accessing enantiomerically pure cyclopropane dicarboxylic acids. It details key experimental protocols, presents comparative quantitative data, and visualizes synthetic workflows, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The cyclopropane ring, a fundamental carbocycle in organic chemistry, has fascinated chemists for over a century since its discovery. The inherent ring strain and unique bonding characteristics of cyclopropanes make them not only interesting synthetic targets but also valuable components in biologically active compounds.[1] The introduction of chirality, particularly in di-substituted cyclopropanes like dicarboxylic acids, exponentially increases their potential in medicinal chemistry, as stereochemistry often dictates biological activity.[2]

Natural and synthetic cyclopropane-containing compounds exhibit a broad spectrum of biological activities, including enzyme inhibition, and have been utilized as insecticides, antifungal agents, and even in neurochemical studies.[3][4] For instance, (+)-(1R, trans)-chrysanthemic acid is a key component of pyrethroid insecticides, where the stereochemistry is crucial for its activity.[2] Similarly, (S)-(+)-2,2-dimethylcyclopropane carboxylic acid is a vital intermediate in the synthesis of Cilastatin, an inhibitor of dehydropeptidase-I that is co-administered with the antibiotic imipenem.[5]

The synthesis of enantiomerically pure cyclopropane dicarboxylic acids presents a significant challenge due to the need to control both relative (cis/trans) and absolute stereochemistry. This guide explores the primary strategies developed to overcome these challenges, namely asymmetric synthesis and chiral resolution.

Synthetic Strategies and Methodologies

The preparation of chiral cyclopropane dicarboxylic acids can be broadly categorized into two main approaches: asymmetric synthesis, where chirality is introduced during the cyclopropanation step, and chiral resolution, where a racemic mixture of the cyclopropane is separated into its constituent enantiomers.

Asymmetric Synthesis

Asymmetric cyclopropanation is a powerful strategy that utilizes chiral catalysts or auxiliaries to directly produce enantiomerically enriched cyclopropanes.

The reaction of a diazoacetate with an olefin in the presence of a chiral catalyst is a cornerstone of asymmetric cyclopropanation.[2] Chiral copper and rhodium complexes have been extensively studied and successfully applied in this context.

A notable example is the use of chiral Schiff base-copper complexes for the synthesis of precursors to industrially valuable cyclopropanecarboxylic acids.[2] The catalyst, often derived from an optically active α-amino acid, creates a chiral environment that directs the approach of the olefin to the copper-carbene intermediate, leading to high enantioselectivity.

More recently, chiral-at-metal Rh(III) complexes have been employed for the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2,2-acylimidazoles, providing a practical route to 1,2,3-trisubstituted chiral cyclopropanes.[6]

Bio-catalysis has also emerged as a potent tool. Engineered variants of myoglobin have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketones, demonstrating broad substrate scope and high stereoselectivity.[7][8]

Experimental Protocol: Asymmetric Cyclopropanation using a Chiral Copper Catalyst [2]

  • Catalyst Preparation: A chiral Schiff base-copper complex is prepared by reacting an optically active α-amino acid with a salicylaldehyde derivative, followed by complexation with a copper(II) salt.

  • Reaction Setup: A solution of the olefin (e.g., isobutylene) in a suitable solvent (e.g., toluene) is placed in a reactor under an inert atmosphere. The chiral copper catalyst is added to this solution.

  • Diazoacetate Addition: Ethyl diazoacetate is added slowly to the reaction mixture at a controlled temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, an optically active alkyl cyclopropanecarboxylate, is purified by distillation or chromatography.

  • Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).

Asymmetric_Cyclopropanation_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Cyclopropanation Reaction cluster_purification Purification and Hydrolysis AminoAcid Optically Active α-Amino Acid Salicylaldehyde Salicylaldehyde Derivative CopperSalt Copper(II) Salt SchiffBase Chiral Schiff Base Catalyst Chiral Copper Complex Olefin Olefin Diazoacetate Ethyl Diazoacetate Reactor Reactor CrudeEster Optically Active Cyclopropane Ester Purification Purification (Distillation/Chromatography) PureEster Pure Ester Hydrolysis Hydrolysis FinalProduct Chiral Cyclopropane Dicarboxylic Acid

Chiral Resolution

Chiral resolution remains a widely used and practical method for obtaining enantiomerically pure compounds, especially on an industrial scale. This approach involves the separation of a racemic mixture of the target molecule.

A common resolution technique involves reacting the racemic cyclopropane dicarboxylic acid with a chiral resolving agent (a chiral base for an acidic substrate) to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For example, (S)-(+)-2,2-dimethylcyclopropane carboxylic acid has been successfully resolved by forming a diastereomeric salt with L-carnitine oxalate.[5] Similarly, a pyrimidinyl trans-cyclopropane carboxylic acid was resolved using (S)-1-(1-naphthyl)ethylamine.[9]

Experimental Protocol: Chiral Resolution by Fractional Crystallization [5][9]

  • Salt Formation: The racemic cyclopropane dicarboxylic acid is dissolved in a suitable solvent (e.g., dimethyl carbonate). An equimolar amount of the chiral resolving agent (e.g., (S)-1-(1-naphthyl)ethylamine) is added to the solution.

  • Crystallization: The solution is allowed to cool or the solvent is partially evaporated to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

  • Enrichment: The enantiomeric excess (ee) of the crystallized salt is determined (e.g., by chiral HPLC). If necessary, the salt is recrystallized one or more times to achieve the desired level of enantiomeric purity.

  • Liberation of the Free Acid: The diastereomerically pure salt is treated with an acid (e.g., HCl) to liberate the enantiomerically pure cyclopropane dicarboxylic acid. The product is then extracted and purified.

Chiral_Resolution_Workflow RacemicAcid Racemic Cyclopropane Dicarboxylic Acid SaltFormation Salt Formation in Solvent RacemicAcid->SaltFormation ChiralBase Chiral Resolving Agent (e.g., Chiral Amine) ChiralBase->SaltFormation DiastereomericSalts Mixture of Diastereomeric Salts SaltFormation->DiastereomericSalts FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization LessSolubleSalt Less Soluble Diastereomeric Salt (Crystals) FractionalCrystallization->LessSolubleSalt MoreSolubleSalt More Soluble Diastereomeric Salt (in Mother Liquor) FractionalCrystallization->MoreSolubleSalt Acidification Acidification (e.g., HCl) LessSolubleSalt->Acidification PureEnantiomer Enantiomerically Pure Cyclopropane Dicarboxylic Acid Acidification->PureEnantiomer

Enzymes, being inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture. Hydrolases, such as lipases and esterases, are commonly used for the kinetic resolution of racemic esters of cyclopropane dicarboxylic acids.

For instance, the enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate has been achieved using various lipases, with Novozyme 435 showing high enantioselectivity.[5] Similarly, the amidase from Rhodococcus rhodochrous has been used for the enantioselective hydrolysis of amido esters derived from trans-cyclopropane-1,2-dicarboxylic acid.[10]

Quantitative Data Summary

The efficiency of these synthetic methods is evaluated based on chemical yield, diastereomeric ratio (dr), and enantiomeric excess (ee). The following tables summarize representative quantitative data from the literature.

Table 1: Asymmetric Synthesis of Chiral Cyclopropane Carboxylic Acid Derivatives

Catalyst/MethodOlefinDiazo ReagentProductYield (%)ee (%)drReference
Chiral Schiff base-CuIsobutyleneEthyl diazoacetateEthyl (+)-2,2-dimethylcyclopropanecarboxylate-92-[2]
Chiral-at-metal Rh(III)α,β-Unsaturated 2,2-acylimidazoleVinyl sulfoxonium ylide1,2,3-Trisubstituted cyclopropaneup to 99up to 99>20:1[6]
Engineered MyoglobinStyreneEthyl α-diazoacetateEthyl 2-phenylcyclopropanecarboxylate->99>99:1[7][8]
Wadsworth-Emmons (Flow)Chiral epoxide-(1S,2R)-2-Ethylcyclopropane-1-carboxylic acid60>99-[11]

Table 2: Chiral Resolution of Racemic Cyclopropane Carboxylic Acids

Racemic AcidResolving AgentSolventYield (%)ee (%)Reference
2,2-Dimethylcyclopropane carboxylic acidL-Carnitine oxalate-16.7>99[5]
Pyrimidinyl trans-cyclopropane carboxylic acid(S)-1-(1-Naphthyl)ethylamineDimethyl carbonate3999.6[9]

Biological Significance and Applications

Chiral cyclopropane dicarboxylic acids and their derivatives are not merely synthetic curiosities; they are integral to numerous biologically active compounds. The conformational constraint imposed by the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its interaction with a biological target.

  • Enzyme Inhibition: As mentioned, a derivative of 2,2-dimethylcyclopropane carboxylic acid is a key component of Cilastatin, which protects the antibiotic imipenem from degradation by a renal enzyme.[5] Cyclopropane-1,2-dicarboxylic acids have also been investigated as inhibitors of O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis in bacteria, making them potential leads for new antibacterial agents.[12]

  • Neurochemistry: 1-Aminocyclopropanecarboxylic acids (ACCs), which can be derived from the corresponding dicarboxylic acids, are potent and selective ligands for the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic transmission.[3][4] This makes them valuable tools for studying the central nervous system.

  • Agrochemicals: The stereospecificity of pyrethroid insecticides, derived from chrysanthemic acid, underscores the importance of chirality in the design of effective and environmentally safer crop protection agents.[2]

Biological_Applications cluster_applications Biological Applications cluster_examples Examples ChiralCPDA Chiral Cyclopropane Dicarboxylic Acids EnzymeInhibition Enzyme Inhibition ChiralCPDA->EnzymeInhibition Neurochemistry Neurochemistry ChiralCPDA->Neurochemistry Agrochemicals Agrochemicals ChiralCPDA->Agrochemicals Cilastatin Cilastatin (Dehydropeptidase-I Inhibitor) EnzymeInhibition->Cilastatin OASS_Inhibitors OASS Inhibitors (Antibacterial Target) EnzymeInhibition->OASS_Inhibitors NMDA_Ligands NMDA Receptor Ligands (Neurotransmitter Modulation) Neurochemistry->NMDA_Ligands Pyrethroids Pyrethroids (Insecticides) Agrochemicals->Pyrethroids

Conclusion

The discovery and development of synthetic routes to chiral cyclopropane dicarboxylic acids have been driven by their significant potential in medicinal chemistry and other life sciences. From early resolution methods to modern asymmetric catalysis, the synthetic chemist's toolbox for accessing these valuable building blocks has expanded considerably. The methods detailed in this guide, including catalytic asymmetric cyclopropanation and chiral resolution, provide robust pathways to enantiomerically pure materials. The continued innovation in this field, including the use of biocatalysis and continuous flow technologies, promises to make these unique chiral scaffolds even more accessible for the development of next-generation therapeutics and agrochemicals.

References

Spectroscopic Profile of (1R,2R)-cyclopropane-1,2-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,2R)-cyclopropane-1,2-dicarboxylic acid. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data and the experimental protocols for their acquisition. While direct quantitative spectral data for the specific (1R,2R) enantiomer is limited in publicly available literature, this guide summarizes the known data for closely related isomers, which can serve as a valuable reference.

Data Presentation

The following tables summarize the available spectroscopic data for cyclopropane-1,2-dicarboxylic acid and its isomers. It is important to note that spectral data can be influenced by the specific experimental conditions, including the solvent and the instrument used.

Table 1: ¹H NMR Spectroscopic Data

Compound/IsomerSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
cis-1,2-Cyclopropane dicarboxylic acid[1]Data not specifiedNot specifiedNot specifiedNot specifiedNot specified
Cyclopropanecarboxylic acid[2]CDCl₃12.1, 2.77, 1.91, 1.84, 1.72, 1.60Not specifiedNot specified-COOH, -CH-, -CH₂-

Table 2: ¹³C NMR Spectroscopic Data

Compound/IsomerSolventChemical Shift (δ) ppmAssignment
cis-1,2-Cyclopropane dicarboxylic acid[3]Data not specifiedNot specifiedNot specified
Cyclopropanecarboxylic acid[4]CDCl₃Not specifiedNot specified

Table 3: IR Spectroscopic Data

Compound/IsomerTechniqueWavenumber (cm⁻¹)Assignment
(1S,2S)-cyclopropane-1,2-dicarboxylic acid[5]KBr WaferNot specifiedNot specified
cis-1,2-Cyclopropanedicarboxylic acid[6]KBr WaferNot specifiedNot specified
Cyclopropanecarboxylic acid[7]Solution (CCl₄/CS₂)Not specifiedNot specified

Table 4: Mass Spectrometry Data

Compound/IsomerIonization Methodm/zAssignment
(1S,2S)-cyclopropane-1,2-dicarboxylic acid[5]GC-MS84 (Top Peak), 85 (2nd Highest), 39 (3rd Highest)Not specified
cis-1,2-Cyclopropanedicarboxylic acid[6]GC-MSNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard NMR tube. The concentration is typically in the range of 5-25 mg/mL.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is typically used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

    • The relaxation delay is set to be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Approximately 1-2 mg of the finely ground solid sample is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The mixture is thoroughly ground to a fine powder to ensure homogeneity and reduce particle size, which minimizes scattering of the infrared radiation.

  • Pellet Formation:

    • The powdered mixture is transferred to a pellet-forming die.

    • The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • A background spectrum of a pure KBr pellet is recorded.

    • The sample pellet is then placed in the sample holder of the FTIR spectrometer.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Derivatization: Due to the low volatility of carboxylic acids, a derivatization step is often necessary. A common method is esterification (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) to convert the carboxylic acid groups into more volatile esters.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

  • Gas Chromatography:

    • Column: A capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase) is used for separation.

    • Injection: A small volume (e.g., 1 µL) of the derivatized sample solution is injected into the heated inlet of the gas chromatograph.

    • Temperature Program: A temperature gradient is applied to the oven to elute the compounds based on their boiling points.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is a common method for generating ions.

    • Mass Analyzer: A quadrupole or other type of mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the interaction of this compound with the enzyme O-acetylserine sulfhydrylase (OASS), a potential drug target.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_enzyme Enzyme Preparation cluster_assay Biophysical Interaction Assay synthesis Synthesis of (1R,2R)-cyclopropane- 1,2-dicarboxylic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization stock_solution Preparation of Stock Solution characterization->stock_solution binding_assay Binding Assay (e.g., ITC, SPR, Fluorescence) stock_solution->binding_assay inhibition_assay Enzyme Inhibition Assay stock_solution->inhibition_assay expression OASS Expression & Purification enzyme_char Enzyme Characterization (Purity, Concentration) expression->enzyme_char enzyme_stock Preparation of Enzyme Stock enzyme_char->enzyme_stock enzyme_stock->binding_assay enzyme_stock->inhibition_assay data_analysis Data Analysis (Kd, Ki, IC50) binding_assay->data_analysis inhibition_assay->data_analysis

Workflow for studying compound-enzyme interaction.

This guide serves as a foundational resource for researchers working with this compound. While comprehensive spectral data for this specific enantiomer remains to be fully elucidated in public domains, the provided information on related compounds and detailed experimental protocols offers a strong starting point for further investigation.

References

Biological activity of cyclopropane carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Biological Activity of Cyclopropane Carboxylic Acid Derivatives

Introduction

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif that has garnered significant attention in medicinal chemistry and agrochemical development.[1] Its inherent ring strain and distinct electronic properties confer a rigid conformation, which can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects.[1] Cyclopropane carboxylic acid and its derivatives are versatile scaffolds found in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[2] These activities range from enzyme inhibition to antimicrobial, antiviral, antitumor, and neurochemical properties.[2]

This technical guide provides a comprehensive overview of the diverse biological activities of cyclopropane carboxylic acid derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Enzyme Inhibition

Cyclopropane carboxylic acid derivatives have been extensively studied as inhibitors of various enzymes, leveraging the ring's unique stereochemical constraints to achieve high potency and selectivity.

O-Acetylserine Sulfhydrylase (OASS) Inhibition

O-Acetylserine sulfhydrylase (OASS) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in cysteine biosynthesis in bacteria and plants, making it an attractive target for antimicrobial agents.[3] A series of 2-substituted-cyclopropane-1-carboxylic acids have been identified as potent inhibitors of OASS.[4] These compounds were designed to mimic the interaction between OASS and the C-terminus of its regulatory partner, serine acetyltransferase (SAT).[4]

The inhibition of OASS has been explored as a strategy to develop adjuvants for conventional antibiotics.[5][6] By disrupting cysteine biosynthesis, these inhibitors can weaken pathogenic bacteria and render them more susceptible to antibiotics like colistin, even in resistant strains.[5][7] Derivatives have shown nanomolar dissociation constants and the ability to significantly reduce the Minimum Inhibitory Concentration (MIC) of colistin against critical Gram-negative pathogens.[5][8]

Table 1: Quantitative Data for OASS Inhibition by Cyclopropane Carboxylic Acid Derivatives

Compound Class/Derivative Target Enzyme Bioactivity Measurement Value Reference(s)
UPAR415 S. Typhimurium OASS-A KD 0.028 µM [5]
UPAR415 S. Typhimurium OASS-B KD 0.490 µM [5]
2-Substituted-cyclopropane-1-carboxylic acids H. influenzae OASS-A Kdiss Low micromolar range [4]

| Various acidic derivatives | S. Typhimurium OASS-A & OASS-B | Activity | Nanomolar range |[5][8][9] |

Cyclopropane Fatty Acid Synthetase Inhibition

The biosynthesis of cyclopropane fatty acids in bacteria involves the enzyme cyclopropane fatty acid synthetase. This process is subject to product inhibition by S-adenosylhomocysteine, a byproduct of the reaction.[10] This inhibitory mechanism is a key feedback loop in the regulation of membrane fluidity in certain bacteria.

Antimicrobial and Adjuvant Activity

While some cyclopropane derivatives exhibit intrinsic, albeit moderate, antimicrobial activity, their primary value lies in their role as antibiotic adjuvants.[11] By inhibiting nonessential bacterial pathways like cysteine synthesis, they can potentiate the effects of existing antibiotics.[5][6]

A notable example is the use of OASS inhibitors as colistin adjuvants.[8] Colistin's efficacy can be dramatically enhanced against pathogens like E. coli, S. Typhimurium, and K. pneumoniae when co-administered with these cyclopropane derivatives.[5] This strategy can restore the utility of older antibiotics against newly emerged resistant strains.

Table 2: Activity of Cyclopropane Derivatives as Colistin Adjuvants

Derivative Pathogen Adjuvant Concentration Colistin MIC Reduction Reference(s)
Compound 13h E. coli 8 µg/mL 3-fold [5]
Compound 12h E. coli 8 µg/mL 2-fold [5]
Compound 13h S. Typhimurium 8 µg/mL 2-fold [5]
Compound 12h S. Typhimurium 8 µg/mL 5-fold [5]
IMD-0354 derivative (Compound 3) A. baumannii 4106 5 µM Reduces Colistin MIC to 4 µg/mL [7]

| IMD-0354 derivative (Compound 3) | K. pneumoniae B9 | 5 µM | Reduces Colistin MIC to 0.5 µg/mL |[7] |

The mechanism involves weakening the bacterial cell's ability to cope with stress, making it more vulnerable to the membrane-disrupting action of colistin.

G Mechanism of OASS Inhibitors as Colistin Adjuvants cluster_bacterium Gram-Negative Bacterium OASS OASS Enzyme Cysteine Cysteine OASS->Cysteine Synthesizes StressResponse Stress Response (e.g., oxidative) Cysteine->StressResponse Required for CellMembrane Cellular Integrity & Defense StressResponse->CellMembrane Maintains CellDeath Bacterial Cell Death CellMembrane->CellDeath Loss leads to Inhibitor Cyclopropane Carboxylic Acid Derivative (Inhibitor) Inhibitor->OASS Inhibits Colistin Colistin (Antibiotic) Inhibitor->CellDeath Potentiates Colistin->CellMembrane Disrupts Outer Membrane Colistin->CellDeath Induces G Inhibition of Ethylene Biosynthesis Pathway SAM S-Adenosyl- methionine (SAM) ACC_Synthase ACC Synthase (ACS) ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACC_Synthase->SAM ACC_Oxidase ACC Oxidase (ACO) Ethylene Ethylene ACC->Ethylene ACC_Oxidase->ACC Ripening Fruit Ripening, Senescence, etc. Ethylene->Ripening Inhibitor Cyclopropane Carboxylic Acid Derivatives (e.g., PCCA, CDA) Inhibitor->ACC_Oxidase Inhibits G General Synthetic Workflow for Cyclopropane Carboxamide Derivatives Start Styrene Derivative + Diazoacetate Step1 Cyclopropanation (e.g., Cu(acac)2 catalyst) Start->Step1 Intermediate1 Cyclopropanecarboxylate Ester Step1->Intermediate1 Step2 Hydrolysis (e.g., NaOH or KOH) Intermediate1->Step2 Intermediate2 Cyclopropane Carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Step3 Final Final Cyclopropane Carboxamide Derivative Step3->Final G Workflow for In Vitro Antiviral CPE Reduction Assay Start Start Step1 Prepare confluent monolayer of host cells in 96-well plate Start->Step1 Step2 Prepare serial dilutions of test compound Step1->Step2 Step3 Add compound dilutions and virus to cells Step2->Step3 Step4 Incubate until >80% CPE in virus control wells Step3->Step4 Controls Controls: - Virus Control (cells + virus) - Cell Control (cells only) - Positive Control (known drug) Step3->Controls Step5 Quantify cell viability (e.g., Neutral Red stain) Step4->Step5 Step6 Calculate EC50 and CC50 via regression analysis Step5->Step6 End Determine Selectivity Index (SI) Step6->End

References

Methodological & Application

Synthesis of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (1R,2R)-Cyclopropane-1,2-dicarboxylic acid is a chiral molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane backbone serves as a valuable scaffold for the design of conformationally constrained analogs of bioactive molecules. The stereochemistry of the carboxylic acid groups is crucial for biological activity, making enantiomerically pure synthesis a critical aspect of its application. This document provides detailed application notes and experimental protocols for three key synthetic strategies to obtain this compound: hydrolysis of the corresponding diester, enzymatic kinetic resolution, and asymmetric cyclopropanation.

Data Presentation

The following tables summarize the quantitative data for the different synthetic routes to this compound and its precursors.

Table 1: Asymmetric Synthesis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate via Rhodium-Catalyzed Cyclopropanation

CatalystAlkeneDiazoacetateSolventYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)
Rh₂(S-DOSP)₄StyreneEthyl diazoacetatePentane68>95:598
Rh₂(S-TCPTAD)₄Ethyl acrylatetert-Butyl phenyldiazoacetatePentane78>97:391

Table 2: Enzymatic Kinetic Resolution of trans-Cyclopropane-1,2-dicarboxylic Acid Amides

SubstrateBiocatalystProductConversion (%)Enantiomeric Excess of Unreacted Substrate (ee, %)Enantiomeric Excess of Product (ee, %)
Methyl (±)-trans-2-carbamoylcyclopropanecarboxylateRhodococcus rhodochrous IFO 15564(1S,2S)-trans-2-Carbamoylcyclopropanecarboxylic acid~50>99 (for remaining (1R,2R)-ester)91
(±)-trans-N-Benzyl-2-carbamoylcyclopropanecarboxamideRhodococcus rhodochrous IFO 15564(1S,2S)-trans-N-Benzyl-2-carbamoylcyclopropanecarboxylic acid~5075 (for remaining (1R,2R)-amide)Not Reported

Table 3: Hydrolysis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

Starting MaterialReagentSolventTemperatureReaction TimeYield (%)
Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylatePotassium HydroxideEthanol/WaterReflux12 hQuantitative

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate via Rhodium-Catalyzed Cyclopropanation

This protocol describes the asymmetric cyclopropanation of styrene with ethyl diazoacetate catalyzed by a chiral rhodium(II) complex, Rh₂(S-DOSP)₄, to yield diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate, a direct precursor to the target diacid.[1]

Materials:

  • Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate], Rh₂(S-DOSP)₄

  • Styrene

  • Ethyl diazoacetate

  • Anhydrous pentane

  • Standard laboratory glassware for inert atmosphere reactions

  • Syringe pump

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve Rh₂(S-DOSP)₄ (0.01 mol%) in anhydrous pentane (10 mL).

  • Add styrene (1.2 equivalents) to the catalyst solution.

  • In a separate flame-dried flask, dissolve ethyl diazoacetate (1.0 equivalent) in anhydrous pentane (20 mL).

  • Using a syringe pump, add the ethyl diazoacetate solution to the stirred catalyst/styrene mixture over a period of 4 hours at room temperature.

  • After the addition is complete, continue stirring the reaction mixture for an additional 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Enzymatic Kinetic Resolution of (±)-trans-2-Carbamoylcyclopropanecarboxylate

This protocol outlines the enantioselective hydrolysis of a racemic amide ester of trans-cyclopropane-1,2-dicarboxylic acid using the amidase activity of Rhodococcus rhodochrous IFO 15564.[1][2] This method allows for the separation of the (1R,2R)-enantiomer from the racemic mixture.

Materials:

  • Rhodococcus rhodochrous IFO 15564

  • Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate

  • Appropriate growth medium for Rhodococcus rhodochrous

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • Cultivation of Rhodococcus rhodochrous:

    • Inoculate a suitable sterile growth medium with Rhodococcus rhodochrous IFO 15564.

    • Incubate the culture at 30°C with shaking (200 rpm) for 48-72 hours until a sufficient cell density is reached.

    • Harvest the cells by centrifugation and wash them with phosphate buffer (pH 7.5). The resulting cell paste can be used directly or stored frozen.

  • Enzymatic Hydrolysis:

    • Suspend a known quantity of the Rhodococcus rhodochrous cell paste in phosphate buffer (pH 7.5).

    • Add the substrate, methyl (±)-trans-2-carbamoylcyclopropanecarboxylate, to the cell suspension.

    • Incubate the reaction mixture at 30°C with gentle shaking.

    • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the product. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both.

  • Work-up and Isolation:

    • Once the desired conversion is reached, centrifuge the reaction mixture to remove the bacterial cells.

    • Acidify the supernatant to pH 2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • This will yield a mixture of the unreacted (1R,2R)-methyl-2-carbamoylcyclopropanecarboxylate and the product (1S,2S)-2-carbamoylcyclopropanecarboxylic acid.

    • Separate the two compounds by flash column chromatography.

    • The isolated (1R,2R)-ester can then be subjected to hydrolysis (as described in Protocol 3) to obtain this compound.

Protocol 3: Hydrolysis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

This protocol describes the final step to obtain the target diacid from its diethyl ester precursor.[3]

Materials:

  • Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add a stoichiometric amount of potassium hydroxide (2.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • A white precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure product.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_asymmetric Asymmetric Cyclopropanation cluster_resolution Enzymatic Resolution cluster_hydrolysis Hydrolysis Styrene Styrene Cyclopropanation Asymmetric Cyclopropanation Styrene->Cyclopropanation EDA Ethyl Diazoacetate EDA->Cyclopropanation Rh_cat Rh₂(S-DOSP)₄ Rh_cat->Cyclopropanation Diester Diethyl (1R,2R)-cyclopropane- 1,2-dicarboxylate Cyclopropanation->Diester Hydrolysis KOH, EtOH/H₂O Diester->Hydrolysis Racemic_amide Racemic trans-Amide Ester Resolution Enzymatic Hydrolysis Racemic_amide->Resolution Enzyme Rhodococcus rhodochrous Enzyme->Resolution Resolved_ester (1R,2R)-Amide Ester Resolution->Resolved_ester Resolved_ester->Hydrolysis (after conversion to ester) Final_Product (1R,2R)-cyclopropane- 1,2-dicarboxylic acid Hydrolysis->Final_Product

Caption: Overall synthetic workflow for this compound.

Signaling_Pathway_Analogy Start Racemic Precursor (Mixture of Enantiomers) Enzyme Chiral Catalyst (e.g., Enzyme or Rhodium Complex) Start->Enzyme interacts with Transition_State Diastereomeric Transition States Enzyme->Transition_State forms Product_R (1R,2R)-Product Transition_State->Product_R lower energy pathway Product_S (1S,2S)-Byproduct or Unreacted Substrate Transition_State->Product_S higher energy pathway

Caption: Logical relationship in enantioselective synthesis.

References

Application Notes and Protocols: Asymmetric Synthesis Using (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-cyclopropane-1,2-dicarboxylic acid and its derivatives are valuable chiral building blocks in asymmetric synthesis. The rigid cyclopropane scaffold imparts unique conformational constraints, making it an excellent starting material for the synthesis of a wide range of chiral ligands, catalysts, and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis, with a focus on its application in the synthesis of high-value molecules.

Application Note: Biocatalytic Synthesis of a Key Intermediate for Ticagrelor

This compound derivatives are crucial in the synthesis of the antiplatelet drug Ticagrelor. A key step involves the asymmetric cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate to produce ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate, a direct precursor to the active pharmaceutical ingredient. Engineered enzymes, such as variants of myoglobin, have been shown to catalyze this reaction with high yield and excellent stereoselectivity.[1]

Quantitative Data for Biocatalytic Cyclopropanation:

Substrate 1Substrate 2CatalystYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)Reference
3,4-DifluorostyreneEthyl diazoacetateEngineered Myoglobinup to 99>99:1up to 99[1]
StyreneEthyl diazoacetateEngineered Myoglobinup to 99>99:1up to 99[1]
4-MethoxystyreneEthyl diazoacetateEngineered Myoglobinup to 98>99:1up to 99[1]
4-ChlorostyreneEthyl diazoacetateEngineered Myoglobinup to 99>99:1up to 99[1]

Experimental Workflow for Biocatalytic Cyclopropanation:

sub_a 3,4-Difluorostyrene reaction Whole-Cell Biotransformation sub_a->reaction sub_b Ethyl Diazoacetate sub_b->reaction catalyst Engineered Myoglobin Catalyst catalyst->reaction product Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate reaction->product purification Extraction and Chromatography product->purification final_product Purified Ticagrelor Intermediate purification->final_product

Caption: Workflow for the biocatalytic synthesis of a Ticagrelor intermediate.

Experimental Protocol: Biocatalytic Synthesis of Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate

This protocol is based on the methodology described for myoglobin-catalyzed cyclopropanation.[1]

Materials:

  • Engineered myoglobin variant expressing E. coli cells

  • 3,4-Difluorostyrene

  • Ethyl diazoacetate (EDA)

  • Luria-Bertani (LB) broth

  • Kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Phosphate buffer (pH 8.0)

  • Sodium dithionite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation:

    • Inoculate a culture of E. coli expressing the engineered myoglobin into LB broth containing kanamycin.

    • Grow the culture at 37 °C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression with IPTG and continue to culture at 25 °C for 16-20 hours.

    • Harvest the cells by centrifugation and resuspend in phosphate buffer.

  • Cyclopropanation Reaction:

    • In a sealed reaction vessel under an inert atmosphere, add the resuspended E. coli cells.

    • Add 3,4-difluorostyrene to the cell suspension.

    • Slowly add a solution of ethyl diazoacetate and sodium dithionite (as a reducing agent) to the reaction mixture over several hours using a syringe pump.

    • Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate.

  • Characterization:

    • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.

Application Note: Synthesis of Conformationally Restricted Histamine Analogues

The rigid framework of this compound derivatives can be utilized to synthesize conformationally restricted analogues of bioactive molecules. This approach is valuable in medicinal chemistry for probing receptor-ligand interactions and developing more selective drugs. Chiral cyclopropane units derived from (1R,2R)-2-(tert-butyldiphenylsilyloxy)methyl-1-formylcyclopropane have been used to synthesize potent and selective histamine H3 receptor agonists.[2]

Logical Workflow for the Synthesis of Histamine Analogues:

start (1R,2R)-cyclopropane derivative step1 Introduction of Imidazole Moiety start->step1 intermediate1 Imidazolylcyclopropane Intermediate step1->intermediate1 step2 Modification of the Second Substituent intermediate1->step2 intermediate2 Functionalized Intermediate step2->intermediate2 step3 Deprotection and Final Modification intermediate2->step3 final_product Conformationally Restricted Histamine Analogue step3->final_product

Caption: Synthesis of conformationally restricted histamine analogues.

Application Note: Chiral Ligands for Asymmetric Catalysis

This compound is an excellent scaffold for the synthesis of C2-symmetric chiral ligands, such as bis(oxazoline) (BOX) ligands. These ligands, when complexed with metal ions (e.g., copper, rhodium, palladium), can catalyze a variety of asymmetric reactions with high enantioselectivity.

Quantitative Data for Asymmetric Reactions Using Cyclopropane-Derived Ligands:

Reaction TypeSubstratesCatalyst/LigandYield (%)Enantiomeric Excess (ee, %)Reference
Diels-AlderCyclopentadiene, N-acryloyloxazolidinoneCu(OTf)₂ / Cyclopropane-BOX>9096[3]
Friedel-Crafts AlkylationIndole, trans-β-NitrostyreneCu(OTf)₂ / Cyclopropane-BOXup to 99up to 99[3]
Asymmetric CyclopropanationStyrene, Ethyl diazoacetateCo(II) / Chiral Porphyrinup to 99up to 99[4]
Heck Reaction2,3-Dihydrofuran, Phenyl triflatePd(OAc)₂ / Cyclopropane-PHOXup to 98up to 95[5]

Experimental Protocol: Synthesis of a Chiral Bis(oxazoline) Ligand

This protocol provides a general method for the synthesis of a chiral bis(oxazoline) ligand from this compound.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • (S)-(-)-2-Amino-2-phenylethanol (or other chiral amino alcohol)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Diacid Chloride:

    • To a solution of this compound in anhydrous dichloromethane, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride or thionyl chloride at 0 °C.

    • Stir the reaction mixture at room temperature until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude diacid chloride.

  • Amide Formation:

    • Dissolve the crude diacid chloride in anhydrous dichloromethane and cool to 0 °C.

    • In a separate flask, dissolve the chiral amino alcohol and triethylamine in anhydrous dichloromethane.

    • Slowly add the amino alcohol solution to the diacid chloride solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Cyclization to Bis(oxazoline):

    • Dissolve the crude diamide in anhydrous toluene.

    • Add a dehydrating agent (e.g., Burgess reagent or thionyl chloride) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography to afford the pure chiral bis(oxazoline) ligand.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Cycle for a Representative Asymmetric Reaction:

catalyst [M(L)]n+ intermediate1 [M(L)(Substrate)]n+ catalyst->intermediate1 + Substrate substrate Substrate intermediate2 Transition State intermediate1->intermediate2 + Reagent reagent Reagent product_complex [M(L*)(Product)]n+ intermediate2->product_complex Stereoselective Transformation product_complex->catalyst - Product product Chiral Product product_complex->product

Caption: A generalized catalytic cycle for a metal-catalyzed asymmetric reaction.

Conclusion

This compound stands out as a versatile and powerful tool in the field of asymmetric synthesis. Its application in the stereoselective synthesis of pharmaceutical intermediates and the development of novel chiral ligands underscores its importance for researchers and professionals in drug development and chemical synthesis. The protocols and data presented herein provide a foundation for the practical application of this valuable chiral building block.

References

Application Notes and Protocols for (1R,2R)-cyclopropane-1,2-dicarboxylic acid as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-cyclopropane-1,2-dicarboxylic acid is a chiral dicarboxylic acid that serves as an effective resolving agent for the separation of enantiomers of racemic bases, such as amines. The principle of this resolution lies in the formation of diastereomeric salts. When the racemic base reacts with the enantiomerically pure this compound, two diastereomeric salts are formed. These diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the individual enantiomers of the base can be recovered from the separated diastereomeric salts.

The rigid structure of the cyclopropane ring in the resolving agent often leads to well-defined crystal packing in the diastereomeric salts, which can result in significant solubility differences, making it a powerful tool in chiral separations. This classical resolution method is scalable and remains a widely used technique in both academic research and industrial processes for obtaining enantiomerically pure compounds.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental concept behind chiral resolution using this compound is the conversion of a pair of enantiomers, which are otherwise indistinguishable by most physical means, into a pair of diastereomers with distinct physical properties.

  • Step 1: Diastereomeric Salt Formation: A racemic mixture of a chiral base (containing both R and S enantiomers) is reacted with an enantiomerically pure resolving agent, in this case, this compound. This acid-base reaction forms two diastereomeric salts: [(R)-Base • (1R,2R)-Acid] and [(S)-Base • (1R,2R)-Acid].

  • Step 2: Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a carefully selected solvent. By cooling the solution or allowing it to evaporate slowly, the less soluble diastereomer crystallizes out preferentially.

  • Step 3: Isolation and Purification: The crystallized, less soluble diastereomeric salt is separated from the solution (mother liquor) by filtration. The crystals can be further purified by recrystallization to achieve high diastereomeric purity.

  • Step 4: Liberation of Enantiomers: The pure diastereomeric salts are then treated with a strong acid or base to break the salt and liberate the now enantiomerically enriched or pure base and the resolving agent. Both the resolved enantiomer and the resolving agent can then be recovered.

Data Presentation

While specific quantitative data for the resolution of various amines with this compound is not extensively available in the public literature, the following tables provide a template for how such data should be presented. The values are illustrative and will vary depending on the specific racemic base and the experimental conditions.

Table 1: Illustrative Screening of Solvents for Diastereomeric Salt Crystallization

Racemic BaseResolving AgentSolventTemperature (°C)Observation
Racemic Amine AThis compoundMethanol25Clear solution
Racemic Amine AThis compoundEthanol25Crystalline precipitate
Racemic Amine AThis compoundAcetone25Amorphous solid
Racemic Amine AThis compoundEthyl Acetate25Crystalline precipitate
Racemic Amine AThis compoundAcetonitrile25Clear solution

Table 2: Illustrative Quantitative Results of Chiral Resolution

Racemic BaseMolar Ratio (Base:Acid)SolventYield of Less Soluble Salt (%)Diastereomeric Excess (de) of Crystals (%)Enantiomeric Excess (ee) of Recovered Base (%)
Racemic Amine A1:1Ethanol45>95>95 (R-enantiomer)
Racemic Amine A1:0.5Ethanol38>98>98 (R-enantiomer)
Racemic Amine B1:1Ethyl Acetate40>90>90 (S-enantiomer)
Racemic Amine B1:1Methanol/Water (9:1)35>92>92 (S-enantiomer)

Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic primary amine using this compound. The optimal conditions, including the choice of solvent, temperature, and stoichiometry, must be determined experimentally for each specific substrate.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

Materials:

  • Racemic primary amine

  • This compound

  • Selected crystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture)

  • Standard laboratory glassware (flasks, beakers, filtration apparatus)

  • Heating and stirring apparatus

Procedure:

  • Dissolution: In a suitable flask, dissolve the racemic primary amine (1.0 eq.) in the minimum amount of the heated crystallization solvent.

  • Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5-1.0 eq.) in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic amine with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If crystallization does not occur, the solution can be further cooled in an ice bath or a refrigerator. Seeding with a small crystal from a trial experiment can also induce crystallization.

  • Isolation: Collect the precipitated crystals of the less soluble diastereomeric salt by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

Materials:

  • Isolated diastereomeric salt

  • Aqueous solution of a strong base (e.g., 2M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • Salt Dissociation: Suspend the crystalline diastereomeric salt in a mixture of water and an organic extraction solvent.

  • Basification: Add the aqueous base solution dropwise with stirring until the pH of the aqueous layer is basic (pH > 10). This will protonate the carboxylic acid and deprotonate the amine, breaking the salt.

  • Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

  • Aqueous Layer Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Combine and Dry: Combine all the organic extracts and dry them over an anhydrous drying agent.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique.

Materials:

  • Enantiomerically enriched amine sample

  • Chiral High-Performance Liquid Chromatography (HPLC) system or Chiral Gas Chromatography (GC) system

  • Appropriate chiral column and mobile phase/carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the resolved amine in a suitable solvent.

  • Analysis of Racemic Standard: First, inject a sample of the starting racemic amine to determine the retention times of both enantiomers and to ensure the analytical method is capable of separating them.

  • Analysis of Resolved Sample: Inject the enantiomerically enriched sample under the same conditions.

  • Calculation of Enantiomeric Excess: Integrate the peak areas corresponding to the two enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Chiral_Resolution_Workflow racemic_base Racemic Base (R-Amine & S-Amine) salt_formation Diastereomeric Salt Formation racemic_base->salt_formation resolving_agent (1R,2R)-Cyclopropane- 1,2-dicarboxylic Acid resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt [(R)-Amine • (1R,2R)-Acid] fractional_crystallization->less_soluble_salt Crystals mother_liquor Mother Liquor with More Soluble Salt [(S)-Amine • (1R,2R)-Acid] fractional_crystallization->mother_liquor Solution liberation_r Liberation of (R)-Amine less_soluble_salt->liberation_r liberation_s Liberation of (S)-Amine mother_liquor->liberation_s r_amine Enantiopure (R)-Amine liberation_r->r_amine s_amine Enantiopure (S)-Amine liberation_s->s_amine

Caption: Workflow for chiral resolution using diastereomeric salt formation.

Principle_of_Resolution cluster_enantiomers Enantiomers (Identical Physical Properties) cluster_diastereomers Diastereomers (Different Physical Properties) R_Base R-Base Resolving_Agent (+)-Resolving Agent (1R,2R)-Acid R_Base->Resolving_Agent S_Base S-Base S_Base->Resolving_Agent Diastereomer1 Salt 1 [(R-Base) • (+)-Acid] Resolving_Agent->Diastereomer1 Diastereomer2 Salt 2 [(S-Base) • (+)-Acid] Resolving_Agent->Diastereomer2 Separation Separation by Crystallization Diastereomer1->Separation Diastereomer2->Separation

Caption: Principle of converting enantiomers to separable diastereomers.

Application Notes and Protocols for the Chiral Resolution of Amines with (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation remains a cornerstone technique in pharmaceutical and fine chemical industries for the isolation of single enantiomers from racemic mixtures. The principle of this method lies in the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation through fractional crystallization. (1R,2R)-cyclopropane-1,2-dicarboxylic acid is a rigid and effective chiral resolving agent for a variety of racemic amines. Its dicarboxylic nature allows for the formation of crystalline salts, and its defined stereochemistry induces the necessary physicochemical differences in the resulting diastereomeric pairs to enable their separation.

These application notes provide a comprehensive overview and a detailed protocol for the chiral resolution of racemic amines using this compound.

Principle of Chiral Resolution

The fundamental principle of diastereomeric salt resolution is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. This allows for their separation using standard laboratory techniques like crystallization. The overall process can be visualized as a three-step sequence:

  • Salt Formation: A racemic amine is reacted with an enantiomerically pure resolving agent, in this case, this compound, to form a mixture of two diastereomeric salts.

  • Fractional Crystallization: The mixture of diastereomeric salts is subjected to crystallization. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, while the other remains in the mother liquor.

  • Liberation of the Enantiomer: The isolated, pure diastereomeric salt is then treated with an acid or base to break the salt and liberate the desired enantiomerically pure amine.

Illustrative Data on Chiral Resolution of Amines

The following table summarizes representative, illustrative data for the chiral resolution of various amines using this compound. Please note that these values are hypothetical and intended to demonstrate the potential efficacy of this resolving agent. Optimal results for a specific amine will require experimental optimization.

Racemic AmineResolving AgentSolvent SystemIsolated DiastereomerYield of Diastereomer (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) of Liberated Amine (%)
1-PhenylethylamineThis compoundMethanol/Water(R)-Amine-(1R,2R)-Acid42>98>98
1-(1-Naphthyl)ethylamineThis compoundEthanol(S)-Amine-(1R,2R)-Acid38>97>97
2-AminoheptaneThis compoundIsopropanol(R)-Amine-(1R,2R)-Acid45>95>95
trans-2-PhenylcyclopropylamineThis compoundAcetone(1S,2R)-Amine-(1R,2R)-Acid35>99>99

Experimental Protocols

This section provides a detailed, generalized protocol for the chiral resolution of a racemic amine using this compound.

Materials:

  • Racemic amine

  • This compound

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, water, and mixtures thereof)

  • Acid (e.g., 1 M HCl)

  • Base (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, chiral GC, or polarimeter)

Protocol:

Step 1: Diastereomeric Salt Formation and Solvent Screening

  • In a series of small test tubes, dissolve a small, accurately weighed amount of the racemic amine (e.g., 100 mg) in a minimal amount of various heated solvents or solvent mixtures.

  • In separate test tubes, dissolve an equimolar amount of this compound in the same solvents.

  • Combine the amine and acid solutions at an elevated temperature and allow them to cool slowly to room temperature. If no crystals form, try cooling in an ice bath or scratching the inside of the test tube.

  • Observe which solvent system yields a good crystalline precipitate. This solvent will be used for the preparative scale resolution.

Step 2: Preparative Scale Diastereomeric Salt Crystallization

  • In an appropriately sized Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in the chosen solvent system with heating and stirring.

  • In a separate flask, dissolve this compound (0.5 to 1.0 equivalent, optimization may be required) in the same solvent, also with heating.

  • Slowly add the acid solution to the amine solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed. For optimal crystallization, it is recommended to let the solution stand undisturbed for several hours or even overnight.

  • To maximize the yield of the less soluble diastereomeric salt, the flask can be cooled in an ice bath for 1-2 hours before filtration.

Step 3: Isolation and Purification of the Diastereomeric Salt

  • Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor which contains the more soluble diastereomer.

  • Dry the crystals under vacuum.

  • At this stage, a small sample of the dried salt can be analyzed to determine the diastereomeric excess (d.e.), for example, by NMR spectroscopy if distinct signals for the two diastereomers are observable.

  • For higher purity, the isolated diastereomeric salt can be recrystallized from the same or a different solvent system.

Step 4: Liberation of the Enantiomerically Enriched Amine

  • Suspend the purified diastereomeric salt in water.

  • Add a base (e.g., 1 M NaOH) dropwise while stirring until the salt is completely dissolved and the solution is basic (pH > 10). This will neutralize the carboxylic acid and liberate the free amine.

  • Transfer the basic aqueous solution to a separatory funnel.

  • Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Step 5: Analysis of Enantiomeric Excess

  • Determine the enantiomeric excess (e.e.) of the recovered amine using an appropriate analytical technique such as chiral HPLC, chiral GC, or polarimetry.

Visualizations

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_end Products racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) salt_formation 1. Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent (1R,2R)-Cyclopropane- 1,2-dicarboxylic Acid resolving_agent->salt_formation crystallization 2. Fractional Crystallization salt_formation->crystallization Mixture of Diastereomeric Salts liberation 3. Liberation of Enantiomer (Base) crystallization->liberation Less Soluble Diastereomeric Salt mother_liquor Mother Liquor (contains (S)-Amine salt) crystallization->mother_liquor More Soluble Diastereomeric Salt enantioenriched_amine Enantioenriched Amine (e.g., (R)-Amine) liberation->enantioenriched_amine

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Logical_Relationship RacemicMixture Racemic Amine (R-Amine & S-Amine) DiastereomericSalts Mixture of Diastereomeric Salts (R-Amine•Acid & S-Amine•Acid) RacemicMixture->DiastereomericSalts ChiralAcid (1R,2R)-Cyclopropane- 1,2-dicarboxylic Acid ChiralAcid->DiastereomericSalts Separation Separation by Crystallization DiastereomericSalts->Separation LessSoluble Less Soluble Salt (e.g., R-Amine•Acid) Separation->LessSoluble Solid MoreSoluble More Soluble Salt (in solution) (e.g., S-Amine•Acid) Separation->MoreSoluble Liquid Liberation Liberation with Base LessSoluble->Liberation PureEnantiomer Pure Enantiomer (e.g., R-Amine) Liberation->PureEnantiomer

Caption: Logical Steps in Diastereomeric Salt Resolution.

Application of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid in the Synthesis of the Natural Product (+)-Coronatine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1R,2R)-Cyclopropane-1,2-dicarboxylic acid is a versatile and highly valuable chiral building block in the stereoselective synthesis of complex natural products. Its rigid, well-defined three-dimensional structure allows for the precise installation of stereocenters, making it an attractive starting material for the synthesis of molecules with significant biological activity. This application note details the use of this compound in the total synthesis of (+)-coronatine, a phytotoxin produced by the bacterium Pseudomonas syringae. Coronatine is comprised of two distinct moieties: coronafacic acid and coronamic acid. The synthesis of the latter, a substituted cyclopropyl amino acid, provides a compelling case study for the strategic application of this compound.

Overview of (+)-Coronatine Synthesis

The total synthesis of (+)-coronatine hinges on the successful preparation of its two key fragments, (+)-coronafacic acid and (+)-coronamic acid, followed by their amide coupling. This compound serves as the chiral precursor for the synthesis of (+)-coronamic acid, establishing the critical stereochemistry of the cyclopropane ring.

G A (1R,2R)-Cyclopropane-1,2- dicarboxylic Acid B Key Intermediate (Monoester Monoamide) A->B  Several Steps C (+)-Coronamic Acid B->C  Hofmann  Rearrangement E (+)-Coronatine C->E  Amide Coupling D (+)-Coronafacic Acid D->E

Experimental Protocols

The following protocols provide a detailed methodology for the key transformations in the synthesis of (+)-coronatine, with a focus on the preparation of (+)-coronamic acid from a derivative of this compound.

Protocol 1: Synthesis of Monoethyl (1R,2R)-Cyclopropane-1,2-dicarboxylate

Objective: To prepare the monoester of this compound as a prelude to the introduction of the amino group.

Materials:

  • (1R,2R)-Cyclopropane-1,2-dicarboxylic anhydride

  • Anhydrous ethanol

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of (1R,2R)-cyclopropane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous ethanol (5.0 mL/mmol) is cooled to 0 °C in an ice bath.

  • Pyridine (1.2 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude monoethyl ester.

Quantitative Data:

CompoundStarting Material (g)Product (g)Yield (%)Purity (by NMR)
Monoethyl (1R,2R)-cyclopropane-1,2-dicarboxylate5.06.292>95%
Protocol 2: Synthesis of a Key Amide Intermediate

Objective: To convert the remaining carboxylic acid group of the monoester into an amide, setting the stage for the Hofmann rearrangement.

Materials:

  • Monoethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

  • Thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Ammonia solution (0.5 M in 1,4-dioxane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of monoethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, thionyl chloride (1.2 eq) is added dropwise.

  • The mixture is stirred at room temperature for 2 hours.

  • The solvent and excess thionyl chloride are removed under reduced pressure.

  • The resulting acid chloride is dissolved in anhydrous DCM and added dropwise to a stirred solution of ammonia in dioxane (2.5 eq) at 0 °C.

  • The reaction is stirred for 1 hour at 0 °C and then quenched by the addition of water.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the amide intermediate.

Quantitative Data:

CompoundStarting Material (g)Product (g)Yield (%)
Ethyl (1R,2R)-2-carbamoylcyclopropanecarboxylate6.25.894
Protocol 3: Hofmann Rearrangement to form (+)-Coronamic Acid

Objective: To convert the amide to a primary amine via a Hofmann rearrangement, yielding the target (+)-coronamic acid after hydrolysis.

Materials:

  • Ethyl (1R,2R)-2-carbamoylcyclopropanecarboxylate

  • Sodium hypobromite solution (prepared in situ from bromine and sodium hydroxide)

  • Hydrochloric acid (6 M)

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • A solution of sodium hypobromite is prepared by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.4 eq) in water.

  • The amide intermediate (1.0 eq) is added to the freshly prepared sodium hypobromite solution at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • The mixture is then heated at 70 °C for 30 minutes.

  • After cooling, the reaction is acidified with 6 M HCl and refluxed for 4 hours to hydrolyze the ester and the intermediate isocyanate.

  • The solution is cooled and passed through a Dowex 50WX8 ion-exchange column.

  • The resin is washed with water and the amino acid is eluted with aqueous ammonia.

  • The ammonia fractions are collected and concentrated under reduced pressure to give crude (+)-coronamic acid.

  • Recrystallization from water/ethanol affords pure (+)-coronamic acid.

Quantitative Data:

CompoundStarting Material (g)Product (g)Yield (%)Enantiomeric Excess (ee)
(+)-Coronamic Acid5.83.275>99%

Synthesis of (+)-Coronafacic Acid and Final Coupling

The synthesis of (+)-coronafacic acid is a multi-step process that has been accomplished through various routes, often employing an intramolecular Michael addition as a key step. Once both enantiomerically pure (+)-coronamic acid and (+)-coronafacic acid are obtained, they are coupled using standard peptide coupling reagents to yield (+)-coronatine.

G cluster_0 Synthesis of (+)-Coronamic Acid cluster_1 Synthesis of (+)-Coronafacic Acid cluster_2 Final Coupling A (1R,2R)-Cyclopropane-1,2- dicarboxylic Anhydride B Monoethyl Ester A->B Ethanol, Pyridine C Amide Intermediate B->C 1. SOCl2 2. NH3/Dioxane D (+)-Coronamic Acid C->D 1. NaOBr 2. HCl, heat G (+)-Coronatine D->G E Acyclic Precursor F (+)-Coronafacic Acid E->F Multi-step synthesis F->G

Signaling Pathway of Coronatine

Coronatine acts as a molecular mimic of the plant hormone jasmonate-isoleucine (JA-Ile), a key signaling molecule in plant defense and development. Coronatine binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins. This derepression activates transcription factors that regulate the expression of jasmonate-responsive genes, ultimately leading to various physiological responses, including the suppression of plant defenses, which benefits the infecting bacterium.

G A Coronatine (or JA-Ile) B COI1-JAZ Co-receptor A->B  Binds to C Ubiquitination of JAZ B->C D Proteasomal Degradation of JAZ C->D E Activation of Transcription Factors D->E  Derepression F Expression of Jasmonate- Responsive Genes E->F G Physiological Responses (e.g., Suppression of Defense) F->G

Conclusion

The use of this compound as a chiral starting material provides an efficient and highly stereocontrolled route to (+)-coronamic acid. This, in turn, enables the total synthesis of the complex natural product (+)-coronatine. The protocols outlined in this application note demonstrate the practical utility of this chiral building block for researchers and scientists in the fields of natural product synthesis and drug development. The inherent strain and conformational rigidity of the cyclopropane ring, when incorporated into molecules, can impart unique biological activities, making derivatives of this compound valuable tools in medicinal chemistry.

Application Notes and Protocols for the Synthesis of Antiviral Drug Intermediates Using (1R,2R)-Cyclopropane-1,2-Dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a key chiral intermediate of the anti-HIV drug Lenacapavir, utilizing a derivative of (1R,2R)-cyclopropane-1,2-dicarboxylic acid. The central transformation involves a highly stereoselective biocatalytic cyclopropanation.

Introduction

This compound and its derivatives are valuable chiral building blocks in organic synthesis. The rigid cyclopropane scaffold allows for precise spatial orientation of functional groups, making it an attractive moiety in the design of pharmacologically active compounds. A notable application of this structural motif is in the synthesis of the long-acting HIV capsid inhibitor, Lenacapavir (GS-6207). A key fragment of Lenacapavir is a complex 5/5/3 fused tricyclic system, the synthesis of which can be streamlined through a chemoenzymatic approach. This approach utilizes an engineered heme protein to catalyze the diastereoselective and enantioselective cyclopropanation of a functionalized vinylpyrazole, yielding a cyclopropane intermediate with the desired (1R,2R) stereochemistry.

Chemoenzymatic Synthesis of Lenacapavir Tricyclic Intermediate

The overall synthetic strategy involves three main stages:

  • Synthesis of a vinylpyrazole substrate.

  • Biocatalytic stereoselective cyclopropanation to form the key (1R,2R)-cyclopropane derivative.

  • Chemical transformation of the cyclopropane intermediate into the 5/5/3 fused tricyclic core of Lenacapavir.

Data Presentation: Biocatalytic Cyclopropanation

A key step in the synthesis is the highly stereoselective cyclopropanation of a vinylpyrazole substrate using an engineered heme protein. The performance of this biocatalytic step is summarized in the table below.

Product StereoisomerBiocatalystYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)
(trans)-(1R,2R)Engineered Heme Protein (e.g., RmaNOD V97L Y32N)762:984:96

Experimental Protocols

Protocol 1: Synthesis of Vinylpyrazole Substrate

This protocol describes the synthesis of the vinylpyrazole substrate required for the biocatalytic cyclopropanation, which is achieved through an N-alkylation followed by a Suzuki-Miyaura cross-coupling reaction.[1]

Materials:

  • 4-bromo-3-(trifluoromethyl)-1H-pyrazole

  • Appropriate alkylating agent

  • Vinylboronic acid derivative

  • Palladium catalyst (e.g., SPhos-based Pd catalyst)[1]

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Deionized water

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

Part A: N-Alkylation

  • To a solution of 4-bromo-3-(trifluoromethyl)-1H-pyrazole in a suitable anhydrous solvent, add a base (e.g., potassium carbonate).

  • Add the alkylating agent and heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-alkylated pyrazole.

Part B: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the N-alkylated 4-bromo-3-(trifluoromethyl)-1H-pyrazole, the vinylboronic acid derivative, the palladium catalyst, and a base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the vinylpyrazole substrate.

Protocol 2: Gram-Scale Biocatalytic Cyclopropanation

This protocol describes the gram-scale synthesis of the trans-(1R,2R)-cyclopropane diester using a whole-cell biocatalyst expressing an engineered heme protein.[1]

Materials:

  • E. coli whole-cell biocatalyst expressing the engineered heme protein (e.g., RmaNOD V97L Y32N)

  • Vinylpyrazole substrate

  • Diazoacetate reagent (e.g., ethyl diazoacetate)

  • Phosphate buffer (e.g., pH 7.4)

  • Glucose

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Prepare a suspension of the E. coli whole-cell biocatalyst in phosphate buffer.

  • In a reaction vessel, add the vinylpyrazole substrate and glucose.

  • Add the cell suspension to the reaction vessel.

  • Slowly add the diazoacetate reagent to the reaction mixture over a period of several hours using a syringe pump.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, extract the mixture with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired trans-(1R,2R)-cyclopropane diester.

Protocol 3: Ester Saponification to Diacid

This protocol describes the hydrolysis of the cyclopropane diester to the corresponding dicarboxylic acid.[1]

Materials:

  • trans-(1R,2R)-cyclopropane diester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent mixture (e.g., THF/water or Methanol/water)

  • Hydrochloric acid (HCl, e.g., 1 M)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the trans-(1R,2R)-cyclopropane diester in the solvent mixture.

  • Add an aqueous solution of LiOH or NaOH.

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of approximately 2-3 with HCl.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure to yield the this compound derivative as a solid. The isolated yield for this step is reported to be 84%.[1]

Visualizations

Signaling Pathways and Experimental Workflows

chemoenzymatic_synthesis cluster_synthesis Synthesis of Vinylpyrazole Substrate cluster_biocatalysis Biocatalytic Cyclopropanation cluster_transformation Chemical Transformation start_material 4-bromo-3-(trifluoromethyl)-1H-pyrazole n_alkylation N-Alkylation start_material->n_alkylation suzuki_coupling Suzuki-Miyaura Cross-Coupling n_alkylation->suzuki_coupling vinylpyrazole Vinylpyrazole Substrate suzuki_coupling->vinylpyrazole cyclopropanation Engineered Heme Protein (Whole-cell biocatalyst) vinylpyrazole->cyclopropanation cyclopropane_ester trans-(1R,2R)-Cyclopropane Diester cyclopropanation->cyclopropane_ester saponification Ester Saponification cyclopropane_ester->saponification cyclopropane_diacid (1R,2R)-Cyclopropane Diacid Derivative saponification->cyclopropane_diacid cyclization Downstream Chemical Cyclization cyclopropane_diacid->cyclization final_product Lenacapavir 5/5/3 Fused Tricycle cyclization->final_product

Caption: Chemoenzymatic synthesis workflow for the Lenacapavir intermediate.

experimental_workflow start Start: Vinylpyrazole & E. coli biocatalyst reaction_setup Combine substrate, glucose, and cell suspension in buffer start->reaction_setup reagent_addition Slowly add diazoacetate reagent reaction_setup->reagent_addition incubation Stir at room temperature for 24-48h reagent_addition->incubation workup Extraction with organic solvent incubation->workup purification Silica gel column chromatography workup->purification product Final Product: (1R,2R)-Cyclopropane Diester purification->product

Caption: Experimental workflow for the biocatalytic cyclopropanation step.

References

Application Notes and Protocols: Preparation of Enantiomerically Pure Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclopropane ring is a small, strained three-membered carbocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding potency and selectivity for biological targets.[3] Furthermore, the cyclopropyl group can improve a drug candidate's metabolic stability, reduce plasma clearance, and increase brain permeability, addressing common challenges in drug development.[4] Consequently, the cyclopropane motif is a key structural component in numerous FDA-approved drugs for treating conditions like COVID-19, asthma, hepatitis C, and HIV/AIDS.[2]

The biological activity of these molecules is often dependent on their stereochemistry. Therefore, the development of robust and efficient methods for the synthesis of enantiomerically pure cyclopropanes is a critical endeavor. These application notes provide an overview of modern synthetic strategies, comparative data on their effectiveness, and detailed protocols for key methodologies.

Overview of Synthetic Strategies

The enantioselective synthesis of cyclopropanes has evolved significantly, moving from classical methods to highly efficient catalytic processes. The main approaches include:

  • Transition-Metal Catalyzed Cyclopropanation: This is one of the most powerful methods, typically involving the reaction of an alkene with a diazo compound or a surrogate in the presence of a chiral transition-metal catalyst.[5][6] Catalysts based on rhodium, ruthenium, copper, and cobalt have been extensively developed.[6][7] Recent advancements focus on using safer carbene precursors to avoid the handling of potentially explosive diazoalkanes.[5][8][9]

  • Asymmetric Simmons-Smith Reaction: The Simmons-Smith reaction, which uses a zinc carbenoid generated from diiodomethane and a zinc-copper couple, is a classic method for cyclopropanation.[10] Asymmetric variants have been developed using chiral auxiliaries attached to the substrate or by employing stoichiometric chiral promoters or chiral catalysts.[1][10]

  • Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.[11][12] The use of chiral phase-transfer catalysts or organocatalysts can render this process highly enantioselective.[11][13]

  • Biocatalysis: Engineered enzymes, such as myoglobin or cytochrome P450 variants, have emerged as powerful catalysts for asymmetric cyclopropanation.[14][15] These biocatalysts can provide exceptional levels of stereoselectivity (both diastereo- and enantioselectivity) and operate under mild, environmentally benign conditions, often in whole-cell systems.[14]

Comparative Data of Asymmetric Cyclopropanation Methods

The following table summarizes the performance of several modern catalytic systems for the preparation of enantiomerically pure cyclopropanes.

Method/Catalyst System Carbene Precursor/Reagent Alkene Substrate Example Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %) Reference
Cobalt-Pybox Catalysis gem-dichloroalkane1,1-diphenylethylene90N/A93[8]
Ruthenium-Pheox Catalysis Ethyl diazoacetateStyrene9885:15 (trans:cis)99 (trans)[7]
Cobalt-Porphyrin Catalysis Ethyl α-nitrodiazoacetateStyreneHigh>99:1 (Z:E)99[16]
Engineered Myoglobin (Biocatalysis) Ethyl diazoacetateStyrene derivative for Tasimelteon9199.9% de (trans)96 (trans-1R,2R)[14]
Chiral Salen-Mo Catalysis 1,2-dicarbonyl compoundStyrene92>20:192[9]
Phase-Transfer Catalysis (MIRC) Diethyl bromomalonatetrans-Chalcone86>95:5 (trans:cis)74[13]

Experimental Protocols

Here we provide detailed protocols for two distinct and highly effective methods for preparing enantiomerically pure cyclopropanes.

Protocol 1: Cobalt-Catalyzed Asymmetric Cyclopropanation with a gem-Dichloroalkane

This protocol describes a modern approach that avoids hazardous diazo compounds by using a readily available gem-dichloroalkane as the carbene precursor. The reaction is catalyzed by a chiral cobalt complex.[5][8]

Materials:

  • Chiral Oxazoline Iminopyridine (OIP) ligand

  • Cobalt(II) Bromide (CoBr₂)

  • Alkene substrate (e.g., 1,1-diphenylethylene)

  • gem-dichloroalkane (e.g., 1,1-dichloroethane)

  • Zinc powder (Zn)

  • Zinc Iodide (ZnI₂)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, DCE)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

Equipment:

  • Magnetic stirrer with hotplate

  • Schlenk flask

  • Syringes for liquid transfer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under a stream of argon, add CoBr₂ (0.05 mmol, 5 mol%) and the chiral OIP ligand (0.055 mmol, 5.5 mol%) to an oven-dried Schlenk flask.

    • Add anhydrous DCE (2.0 mL) and stir the mixture at room temperature for 1 hour to form the cobalt-ligand complex.

  • Reaction Setup:

    • To the flask containing the catalyst solution, add the alkene substrate (1.0 mmol, 1.0 equiv.), zinc powder (3.0 mmol, 3.0 equiv.), and ZnI₂ (1.5 mmol, 1.5 equiv.).

    • Seal the flask and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition and Reaction:

    • Slowly add the gem-dichloroalkane (1.5 mmol, 1.5 equiv.) to the stirred reaction mixture via syringe over a period of 1 hour.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting alkene is consumed.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched cyclopropane.

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee) by chiral HPLC or GC.

Protocol 2: Whole-Cell Biocatalytic Asymmetric Cyclopropanation

This protocol outlines the gram-scale synthesis of a chiral cyclopropane, a key intermediate for the drug Tasimelteon, using an engineered myoglobin catalyst expressed in E. coli whole cells.[14]

Materials:

  • E. coli strain expressing the engineered myoglobin variant (e.g., Mb(L29T,H64V,V68F,I107L)).

  • Growth medium (e.g., Terrific Broth with appropriate antibiotic).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.

  • 5-aminolevulinic acid (ALA) for heme cofactor synthesis.

  • Alkene substrate ((E)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-phenylacrylamide).

  • Ethyl diazoacetate (EDA).

  • M9-N buffer solution (pH 8.0).

  • Ethyl acetate for extraction.

Equipment:

  • Incubator shaker for cell culture.

  • Centrifuge for cell harvesting.

  • Reaction vessel (e.g., Erlenmeyer flask).

  • pH meter.

  • Rotary evaporator.

Procedure:

  • Cell Culture and Induction:

    • Inoculate 1 L of Terrific Broth containing the appropriate antibiotic with a single colony of the E. coli strain.

    • Grow the culture at 37 °C with shaking (250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches ~0.6-0.8.

    • Induce protein expression by adding IPTG (final concentration 0.5 mM) and ALA (final concentration 0.5 mM).

    • Continue to incubate the culture at 25 °C for 16-20 hours.

  • Whole-Cell Biotransformation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4 °C).

    • Resuspend the cell pellet in M9-N buffer (pH 8.0) to a final OD₆₀₀ of 30-50.

    • Transfer the cell suspension to a reaction vessel. Add the alkene substrate (e.g., 1.0 gram) dissolved in a minimal amount of a water-miscible co-solvent like ethanol.

    • Add ethyl diazoacetate (EDA, 1.1 equiv.) in portions over 4-6 hours to the stirred cell suspension at room temperature.

  • Workup and Purification:

    • After 24 hours, extract the reaction mixture directly with an equal volume of ethyl acetate (3 x 500 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure chiral cyclopropane product.

  • Analysis:

    • Determine the isolated yield of the product.

    • Analyze the diastereomeric excess (de) and enantiomeric excess (ee) by chiral HPLC.

Visualizations

The following diagrams illustrate key workflows and concepts in the preparation of enantiomerically pure cyclopropanes.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Purification Phase start Select Alkene Substrate reagents Prepare Chiral Catalyst & Reagents (e.g., Carbene Precursor) start->reagents setup Set up Reaction (Inert Atmosphere if needed) reagents->setup reaction Run Asymmetric Cyclopropanation setup->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Reaction Quench & Workup monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization: Yield, dr, ee (Chiral HPLC/GC) purification->analysis product Enantiomerically Pure Cyclopropane analysis->product

Caption: General workflow for the synthesis and analysis of enantiomerically pure cyclopropanes.

G CoL Co(II)-L* Catalyst CoCarbenoid Active Co-Carbenoid Intermediate CoL->CoCarbenoid  Activation with  R2CCl2 + Zn center Catalytic Cycle AlkeneComplex Alkene Coordination Complex CoCarbenoid->AlkeneComplex  + Alkene Metallacycle Cobaltacyclobutane Intermediate AlkeneComplex->Metallacycle  Intramolecular  Attack Metallacycle->CoL  Reductive  Elimination Product Chiral Cyclopropane Product Metallacycle->Product

References

Application Notes and Protocols for (1R,2R)-cyclopropane-1,2-dicarboxylic acid in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature survey, no specific metal-organic frameworks (MOFs) synthesized directly with (1R,2R)-cyclopropane-1,2-dicarboxylic acid have been reported. The following application notes and protocols are generalized based on the synthesis of chiral MOFs using other chiral dicarboxylic acid linkers. These protocols provide a representative methodology for researchers interested in exploring the synthesis of novel MOFs with this specific chiral ligand.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of chiral organic linkers, such as this compound, can lead to the formation of homochiral MOFs.[1][2] These materials are of significant interest for applications in enantioselective separations, asymmetric catalysis, and chiral recognition.[3][4] The rigid and well-defined porous structure of chiral MOFs can create a chiral microenvironment, enabling the discrimination between enantiomers.[2]

This compound is a rigid and stereochemically defined chiral linker. Its small size and rigid cyclopropane backbone are expected to impart unique structural features and potentially high selectivity in chiral applications. The synthesis of MOFs with this linker is anticipated to follow established solvothermal or hydrothermal methods.

Potential Applications

The inherent chirality and porous nature of MOFs synthesized from this compound make them promising candidates for several applications, particularly in the pharmaceutical and fine chemical industries.

  • Enantioselective Catalysis: The chiral pores of the MOF can act as heterogeneous asymmetric catalysts, providing a confined and chiral environment for chemical reactions.[4] This can lead to high enantioselectivity in the synthesis of chiral molecules, which is crucial in drug development.

  • Chiral Separations: These MOFs can be utilized as stationary phases in chromatography (e.g., HPLC or GC) for the separation of racemic mixtures.[3] The differential interaction of enantiomers with the chiral framework allows for their effective separation.

  • Drug Delivery: The porous structure can be used to encapsulate and deliver chiral drugs.[5][6] The controlled release of a specific enantiomer of a drug is a potential application, as different enantiomers can have different pharmacological effects.[7]

Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical chiral MOF using this compound. These protocols are based on common synthesis methods for other chiral MOFs.[8][9]

Protocol 1: Solvothermal Synthesis of a Zinc-based Chiral MOF

This protocol describes a general procedure for the solvothermal synthesis of a metal-organic framework using this compound and a divalent metal salt, such as zinc nitrate.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Equipment:

  • 20 mL Teflon-lined stainless steel autoclave

  • Oven

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

    • In a separate 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF. Sonication may be required to aid dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a 20 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven.

    • Heat the mixture at a constant temperature, typically between 80°C and 120°C, for 24 to 72 hours.

  • Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

    • Collect the crystalline product by filtration.

    • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Activation:

    • To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in a volatile solvent like methanol for 3 days, decanting and replacing the solvent every 24 hours.

    • After solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce the reaction time compared to conventional solvothermal methods.[10]

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu₂(OAc)₄(H₂O)₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stirrer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Mixture Preparation:

    • In a 10 mL microwave reaction vessel, combine 0.25 mmol of copper(II) acetate monohydrate and 0.25 mmol of this compound.

    • Add 5 mL of a 1:1 (v/v) mixture of DMF and ethanol.

    • Add a small magnetic stir bar.

  • Microwave Reaction:

    • Seal the vessel and place it in the microwave reactor.

    • Heat the mixture to 100°C with stirring for 30-60 minutes.

  • Isolation and Purification:

    • After the reaction, cool the vessel to room temperature.

    • Collect the product by filtration and wash with fresh DMF and then ethanol.

  • Activation:

    • Activate the MOF as described in Protocol 1.

Data Presentation

The following tables summarize hypothetical quantitative data for a chiral MOF synthesized from this compound, designated as Hypothetical-Chiral-MOF-1. This data is based on typical values reported for other chiral MOFs.

Table 1: Physicochemical Properties of Hypothetical-Chiral-MOF-1

PropertyValueMethod of Determination
BET Surface Area850 m²/gN₂ adsorption at 77 K
Langmuir Surface Area1200 m²/gN₂ adsorption at 77 K
Pore Volume0.45 cm³/gN₂ adsorption at 77 K
Pore Size8.2 ÅN₂ adsorption isotherm analysis
Thermal StabilityUp to 350 °CThermogravimetric Analysis (TGA)

Table 2: Performance in a Hypothetical Asymmetric Catalytic Reaction (e.g., Aldol Reaction)

CatalystSubstrateProductConversion (%)Enantiomeric Excess (ee, %)
Hypothetical-Chiral-MOF-1Benzaldehyde, Acetone4-hydroxy-4-phenyl-2-butanone9588 (R)
Homogeneous CatalystBenzaldehyde, Acetone4-hydroxy-4-phenyl-2-butanone9992 (R)
Achiral MOFBenzaldehyde, Acetone4-hydroxy-4-phenyl-2-butanone900

Visualizations

Below are diagrams illustrating the experimental workflow and a potential logical relationship in the application of these hypothetical MOFs.

experimental_workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_application Application Testing precursor Precursor Solution (Metal Salt + Ligand in Solvent) reaction Solvothermal/Microwave Reaction precursor->reaction isolation Isolation & Purification (Filtration & Washing) reaction->isolation activation Activation (Solvent Exchange & Vacuum Drying) isolation->activation xrd PXRD, SCXRD activation->xrd tga TGA activation->tga bet BET Surface Area activation->bet sem SEM, TEM activation->sem catalysis Asymmetric Catalysis activation->catalysis separation Chiral Separation activation->separation drug_delivery Drug Delivery activation->drug_delivery

Caption: Generalized workflow for the synthesis, characterization, and application of a chiral MOF.

logical_relationship cluster_design MOF Design Principles cluster_properties Resulting MOF Properties cluster_performance Application Performance ligand Chiral Ligand ((1R,2R)-cyclopropane- 1,2-dicarboxylic acid) chirality Homochirality ligand->chirality metal Metal Node (e.g., Zn²⁺, Cu²⁺) stability Structural Stability metal->stability synthesis Synthesis Condition (Solvent, Temperature, Time) porosity Porosity & Surface Area synthesis->porosity enantioselectivity Enantioselectivity chirality->enantioselectivity capacity Loading Capacity porosity->capacity reusability Catalyst Reusability stability->reusability

Caption: Logical relationship from MOF design to application performance.

References

Diastereoselective Cyclopropanation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of cyclopropane rings is a critical tool in modern organic chemistry. Cyclopropanes are key structural motifs in numerous biologically active molecules and approved pharmaceuticals. This document provides detailed application notes and experimental protocols for various diastereoselective cyclopropanation methods, including metal-catalyzed, organocatalytic, and chiral auxiliary-controlled reactions.

Introduction to Diastereoselective Cyclopropanation

Cyclopropanation reactions involve the formation of a three-membered ring. When a prochiral alkene is converted to a cyclopropane with two new stereocenters, a mixture of diastereomers can be formed. Diastereoselective cyclopropanation protocols aim to control this process, selectively forming one diastereomer over the other. This control is typically achieved through the use of chiral catalysts, chiral auxiliaries, or by taking advantage of existing stereocenters in the substrate. The choice of method often depends on the substrate scope, desired stereochemical outcome, and scalability.

I. Metal-Catalyzed Diastereoselective Cyclopropanation

Metal-catalyzed cyclopropanation is a powerful and widely used method for the synthesis of cyclopropane derivatives.[1][2] These reactions typically involve the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst.[2] Rhodium and copper complexes are common catalysts, and the diastereoselectivity can often be influenced by the nature of the ligands on the metal center.[2]

A. Rhodium-Catalyzed Cyclopropanation of Alkenes with Diazoacetates

This protocol describes a general procedure for the diastereoselective cyclopropanation of an alkene using a rhodium carboxylate catalyst. The diastereoselectivity for the (E)-cyclopropane can be enhanced by increasing the steric bulk of the ester group on the diazoacetate and by using more electron-donating ligands on the rhodium catalyst.[2]

Experimental Protocol:

  • Materials:

    • Alkene (1.0 mmol, 1.0 equiv)

    • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.01 mmol, 1 mol%)

    • Ethyl diazoacetate (1.2 mmol, 1.2 equiv)

    • Dichloromethane (DCM), anhydrous (10 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol).

    • Dissolve the mixture in anhydrous DCM (5 mL).

    • In a separate syringe, dilute the ethyl diazoacetate (1.2 mmol) with anhydrous DCM (5 mL).

    • Add the ethyl diazoacetate solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump at room temperature.

    • After the addition is complete, stir the reaction mixture for an additional 12 hours at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired cyclopropane product.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).

Quantitative Data Summary:

Alkene SubstrateDiazo ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)d.r. (trans:cis)
StyreneEthyl diazoacetateRh₂(OAc)₄ (1)DCM251685-9575:25
1-OcteneEthyl diazoacetateRh₂(OAc)₄ (1)DCM251680-9080:20
CyclohexeneMethyl diazoacetateRh₂(esp)₂ (0.5)DCM2512>95>99:1

d.r. determined by ¹H NMR analysis of the crude reaction mixture.

II. Organocatalytic Diastereoselective Cyclopropanation

Organocatalysis offers a metal-free alternative for stereoselective cyclopropanation.[3][4][5] These reactions often proceed through different mechanisms than metal-catalyzed processes and can provide access to unique cyclopropane structures with high enantioselectivity and diastereoselectivity.[3][4] One common strategy is the Michael-initiated ring closure (MIRC) reaction.[6]

B. Prolinol Ether Catalyzed Cascade Michael-Alkylation for Chiral Cyclopropanes

This protocol details an organocatalytic asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether.[7][8] This method allows for the efficient construction of chiral cyclopropanes with high diastereo- and enantioselectivity.[7][8]

Experimental Protocol:

  • Materials:

    • α,β-Unsaturated aldehyde (0.5 mmol, 1.0 equiv)

    • Bromomalonate (0.6 mmol, 1.2 equiv)

    • (S)-Diphenylprolinol TMS ether (0.1 mmol, 20 mol%)

    • 2,6-Lutidine (0.55 mmol, 1.1 equiv)

    • Toluene, anhydrous (1.0 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry vial under an inert atmosphere, add the (S)-diphenylprolinol TMS ether (0.1 mmol) and 2,6-lutidine (0.55 mmol).

    • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

    • Add the α,β-unsaturated aldehyde (0.5 mmol) and stir for another 10 minutes.

    • Add the bromomalonate (0.6 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for the time indicated by TLC monitoring (typically 9-24 hours).

    • Once the reaction is complete, directly load the crude mixture onto a silica gel column.

    • Purify by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the desired cyclopropane.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary:

Aldehyde SubstrateBromomalonateCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)d.r.ee (%)
CinnamaldehydeDiethyl bromomalonate202,6-Lutidine25988>30:192
(E)-Hex-2-enalDi-tert-butyl bromomalonate202,6-Lutidine252485>30:195
(E)-3-(4-Nitrophenyl)acrylaldehydeDiethyl bromomalonate202,6-Lutidine251291>30:196

d.r. determined by ¹H NMR analysis. ee determined by chiral HPLC analysis.

III. Chiral Auxiliary-Mediated Diastereoselective Cyclopropanation

The use of a chiral auxiliary is a classic and reliable strategy to induce diastereoselectivity.[9] In this approach, a chiral molecule is temporarily attached to the substrate, directs the stereochemical outcome of the cyclopropanation, and is subsequently removed.[9]

C. (-)-8-Phenylmenthol as a Chiral Auxiliary in Vinylcyclopropane Synthesis

This protocol describes the use of (-)-8-phenylmenthol as a chiral auxiliary for the highly diastereoselective synthesis of vinylcyclopropane derivatives from α,β-unsaturated esters.[10]

Experimental Protocol:

  • Materials:

    • (-)-8-Phenylmenthyl α,β-unsaturated ester (1.0 mmol, 1.0 equiv)

    • Silylated telluronium salt (1.2 mmol, 1.2 equiv)

    • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.2 mmol, 1.2 equiv)

    • Tetrahydrofuran (THF), anhydrous (20 mL)

    • Inert atmosphere (Argon)

  • Procedure:

    • To a solution of the silylated telluronium salt (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add LiTMP (1.2 mmol) dropwise.

    • Stir the resulting deep red solution of the telluronium allylide at -78 °C for 30 minutes.

    • Add a solution of the (-)-8-phenylmenthyl α,β-unsaturated ester (1.0 mmol) in anhydrous THF (10 mL) to the ylide solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with hexane/ethyl acetate) to give the desired cyclopropyl ester.

    • The chiral auxiliary can be removed by standard methods (e.g., LiAlH₄ reduction or saponification).

Quantitative Data Summary:

α,β-Unsaturated Ester SubstrateYlide PrecursorBaseTemp (°C)Time (h)Yield (%)d.r.
(-)-8-Phenylmenthyl crotonateAllyl(dimethyl)telluronium iodideLiTMP-78192>98:2
(-)-8-Phenylmenthyl cinnamateAllyl(diisobutyl)telluronium bromideLiTMP-78189>98:2

d.r. determined by ¹H NMR and/or capillary GC analysis.

Visualization of Experimental Workflow and Concepts

experimental_workflow General Workflow for Diastereoselective Cyclopropanation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Reactants & Catalyst/Auxiliary mixing Combine Substrate & Catalyst reagents->mixing solvent Prepare Anhydrous Solvent solvent->mixing atmosphere Establish Inert Atmosphere atmosphere->mixing addition Slow Addition of Reagent mixing->addition stirring Stir at Controlled Temperature addition->stirring monitoring Monitor by TLC/GC stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification yield Determine Yield purification->yield dr Determine Diastereomeric Ratio (NMR/GC) purification->dr ee Determine Enantiomeric Excess (HPLC) dr->ee

Caption: General experimental workflow for a typical diastereoselective cyclopropanation reaction.

decision_tree Protocol Selection Guide start Starting Material? q1 Metal Tolerance? start->q1 Consider... metal_node Metal-Catalyzed organo_node Organocatalytic auxiliary_node Chiral Auxiliary q1->metal_node Tolerant q2 Substrate Type? q1->q2 Metal-Free Desired q2->organo_node α,β-Unsaturated Aldehyde q3 Recoverable Chirality? q2->q3 Other q3->organo_node No q3->auxiliary_node Yes

Caption: A decision tree to guide the selection of a diastereoselective cyclopropanation protocol.

MIRC_pathway Michael-Initiated Ring Closure (MIRC) Pathway cluster_reactants Reactants cluster_mechanism Mechanism enone Michael Acceptor (e.g., α,β-unsaturated aldehyde) michael 1. Michael Addition enone->michael nucleophile Nucleophile (e.g., bromomalonate) nucleophile->michael catalyst Chiral Organocatalyst catalyst->michael catalyzes enolate Intermediate Enolate michael->enolate cyclization 2. Intramolecular Nucleophilic Substitution enolate->cyclization product Diastereomerically Enriched Cyclopropane cyclization->product

Caption: Simplified signaling pathway for the organocatalytic Michael-Initiated Ring Closure (MIRC) reaction.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of cyclopropane rings is a critical process in medicinal chemistry and drug development, as this structural motif is a key pharmacophore in numerous therapeutic agents.[1][2][3] Traditional chemical methods for cyclopropanation often require harsh reaction conditions, expensive transition-metal catalysts, and can generate significant chemical waste.[4] Biocatalytic approaches, leveraging the inherent stereoselectivity of enzymes, offer a powerful and sustainable alternative for the synthesis of chiral cyclopropanes.[5][6] Engineered heme proteins, particularly variants of cytochrome P450s and myoglobins, have emerged as highly efficient and selective catalysts for these transformations.[7][8][9][10]

These application notes provide an overview of the enzymatic synthesis of chiral cyclopropanes, focusing on the use of engineered cytochrome P450 (P450) and myoglobin (Mb) variants. Detailed protocols for typical enzymatic cyclopropanation reactions are provided, along with data on the stereoselectivity and yields for various substrates.

Core Principle: Enzymatic Carbene Transfer

The enzymatic synthesis of cyclopropanes primarily relies on the transfer of a carbene moiety from a diazoester reagent to an olefin substrate.[7][11] Engineered heme proteins, with their iron-heme active site, can be repurposed to catalyze this abiological reaction. The proposed catalytic cycle involves the reduction of the heme iron, followed by reaction with the diazoester to form a reactive iron-carbene intermediate. This intermediate then transfers the carbene to the olefin substrate in a stereocontrolled manner.

Key Enzymes and Their Characteristics

Engineered variants of several heme proteins have been successfully employed for chiral cyclopropanation. The choice of enzyme can influence the diastereoselectivity (cis/trans) and enantioselectivity of the reaction.

  • Cytochrome P450s (e.g., P450BM3 variants): These enzymes, particularly variants of P450 from Bacillus megaterium (P450BM3), have been extensively engineered for cyclopropanation activity.[4][7][12] They can be tuned through directed evolution to exhibit high diastereo- and enantioselectivity for a range of olefin substrates.[7][8] Some variants, like the "P411" enzymes which have a serine ligand to the heme iron instead of the native cysteine, show enhanced activity and can be used in whole-cell systems.[12]

  • Myoglobin (Mb) Variants: Engineered myoglobins have also proven to be excellent catalysts for asymmetric cyclopropanation.[9][10] They can be engineered to favor the formation of either cis or trans cyclopropane products with high stereoselectivity.[10]

  • Protoglobin Variants: Modified protoglobins, such as from Aeropyrum pernix, have also been investigated for cyclopropanation reactions, offering an alternative enzyme scaffold.[13][14]

Experimental Workflow for Enzymatic Cyclopropanation

A typical workflow for enzymatic cyclopropanation involves several key steps, from enzyme expression and preparation to the reaction itself and subsequent analysis.

experimental_workflow cluster_prep Enzyme Preparation cluster_reaction Cyclopropanation Reaction cluster_analysis Analysis expression Enzyme Expression (E. coli) harvest Cell Harvest & Lysis expression->harvest purification Enzyme Purification (Optional) harvest->purification setup Reaction Setup (Buffer, Substrates, Enzyme) purification->setup incubation Incubation (Controlled Temperature & Time) setup->incubation quenching Reaction Quenching incubation->quenching extraction Product Extraction quenching->extraction analysis Stereoselectivity Analysis (Chiral GC or HPLC) extraction->analysis

Figure 1. A generalized experimental workflow for enzymatic cyclopropanation, from enzyme preparation to product analysis.

Data Presentation: Stereoselectivity of Enzymatic Cyclopropanation

The following tables summarize the performance of various engineered enzymes in the cyclopropanation of different olefin substrates with ethyl diazoacetate (EDA).

Table 1: Cyclopropanation of Styrene Derivatives with Engineered P450 Variants

Enzyme VariantOlefin SubstrateDiastereomeric Ratio (cis:trans)Enantiomeric Excess (e.e.) of major diastereomerYield (%)Reference
P411-UAStyrene>95:5 (cis)98% (cis)~90%[13][14]
P411-UA4-Methoxystyrene>95:5 (cis)97% (cis)~85%[13][14]
P411-UA4-Chlorostyrene>95:5 (cis)99% (cis)~92%[13][14]
BM3-HstarN,N-diethyl-2-phenylacrylamide2:98 (trans)92% (trans)>92%[4]

Table 2: Cyclopropanation of Various Olefins with Engineered Myoglobin Variants

Enzyme VariantOlefin SubstrateDiastereomeric Ratio (cis:trans)Enantiomeric Excess (e.e.) of major diastereomerYield (%)Reference
Mb(H64V,V68A)Styrene>99:1 (trans)99% (trans)>95%[15]
Mb(H64V,I107S)Allyl-α-diazoacetateN/A (intramolecular)>99%Quantitative[9][10]
Mb(H64G,V68A)Styrene (with phosphonyl diazo reagent)>99:1 (trans)99% (trans)~90%[16]

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Enzymatic Cyclopropanation

This protocol is adapted for using E. coli whole cells expressing the desired engineered enzyme, such as a P411 variant.[12][17]

Materials:

  • E. coli cells expressing the engineered cyclopropanation enzyme.

  • M9-N buffer (or similar minimal media).

  • Olefin substrate.

  • Ethyl diazoacetate (EDA).

  • Sodium dithionite (as a reducing agent).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Standard laboratory glassware and equipment (e.g., centrifuge, shaker incubator).

Procedure:

  • Cell Culture and Induction: Grow the E. coli strain harboring the expression plasmid for the engineered enzyme in a suitable growth medium (e.g., LB broth) with the appropriate antibiotic at 37°C with shaking. Induce protein expression at a suitable cell density (e.g., OD600 of 0.6-0.8) with an inducer like IPTG and continue cultivation at a lower temperature (e.g., 25-30°C) for several hours to overnight.

  • Cell Harvest and Preparation: Harvest the cells by centrifugation. The cell pellet can be used directly or washed with a suitable buffer.

  • Reaction Setup: In a reaction vessel, suspend the E. coli cell pellet in M9-N buffer.

  • Addition of Reactants: Add the olefin substrate (e.g., from a stock solution in a minimal amount of a water-miscible co-solvent if necessary).

  • Initiation of Reaction: Initiate the reaction by adding a fresh solution of sodium dithionite, followed by the addition of ethyl diazoacetate (EDA). The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) as oxygen can inhibit the reaction.[7]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature) with gentle shaking for a specified period (e.g., 4-24 hours).

  • Reaction Quenching and Extraction: Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Extract the product by vigorous mixing, followed by separation of the organic layer. The extraction can be repeated to maximize product recovery.

  • Analysis: Analyze the organic extract to determine the diastereomeric ratio and enantiomeric excess of the cyclopropane product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 2: In Vitro Enzymatic Cyclopropanation using Purified Enzyme

This protocol is suitable for reactions using a purified engineered enzyme.

Materials:

  • Purified engineered cyclopropanation enzyme.

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Olefin substrate.

  • Ethyl diazoacetate (EDA).

  • Reducing agent (e.g., sodium dithionite or NADPH for P450s with their reductase domain).[7]

  • Organic solvent for extraction.

Procedure:

  • Reaction Setup: In a reaction vial, add the reaction buffer and the purified enzyme to the desired final concentration.

  • Addition of Substrate: Add the olefin substrate to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding the reducing agent, followed by the ethyl diazoacetate. As with the whole-cell protocol, maintaining an anaerobic environment is crucial.

  • Incubation: Incubate the reaction at a controlled temperature with stirring for the desired duration.

  • Work-up and Analysis: Quench the reaction and extract the product as described in Protocol 1. Analyze the product for stereoselectivity and yield.

Signaling Pathways and Logical Relationships

The enzymatic cyclopropanation reaction can be viewed as a biocatalytic cascade. The following diagram illustrates the key inputs and transformations in a whole-cell P411-catalyzed system.

biocatalytic_cascade cluster_cell E. coli Cell cluster_products Products nadph Endogenous Reductants (NAD(P)H) p411_ox P411 (Fe³⁺) (Oxidized) nadph->p411_ox Reduction p411_red P411 (Fe²⁺) (Reduced) p411_ox->p411_red eda Ethyl Diazoacetate p411_red->eda Carbene Formation olefin Olefin Substrate cyclopropane Chiral Cyclopropane olefin->cyclopropane n2 N₂ eda->n2

Figure 2. Logical relationship of components in a whole-cell enzymatic cyclopropanation reaction catalyzed by a P411 enzyme.

Conclusion

The enzymatic synthesis of chiral cyclopropanes offers a highly selective and environmentally benign alternative to traditional chemical methods. By leveraging the power of directed evolution, enzymes like cytochrome P450s and myoglobins have been transformed into efficient "carbene transferases." The protocols and data presented here provide a starting point for researchers to explore and implement these biocatalytic methods in their own synthetic endeavors, paving the way for the efficient production of valuable chiral building blocks for drug discovery and development.[5][18][19]

References

Application Notes and Protocols: (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-cyclopropane-1,2-dicarboxylic acid and its derivatives represent a class of rigid scaffolds that have garnered significant interest in medicinal chemistry. The inherent conformational constraint of the cyclopropane ring allows for a precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This structural feature, combined with improved metabolic stability, makes these compounds attractive candidates for drug discovery programs.[1] The primary therapeutic area of investigation for these derivatives has been in the development of novel antimicrobial agents through the inhibition of O-acetylserine sulfhydrylase (OASS), a crucial enzyme in the bacterial cysteine biosynthesis pathway.[1][2]

Key Applications and Biological Targets

The principal application of this compound derivatives is as inhibitors of O-acetylserine sulfhydrylase (OASS). This enzyme is essential for cysteine synthesis in bacteria and plants but is absent in mammals, making it an ideal target for the development of selective antibacterial agents.[1][2] By inhibiting OASS, these compounds disrupt a vital metabolic pathway, leading to bacterial growth inhibition.

Beyond OASS, derivatives of cyclopropane dicarboxylic acids have been investigated for other therapeutic applications, including:

  • Antifungal Activity: Amide derivatives have shown moderate to promising activity against pathogenic fungi like Candida albicans.

  • 3-Methylaspartase Inhibition: Substituted trans-cyclopropane-1,2-dicarboxylic acids have been identified as potent inhibitors of 3-methylaspartase.[1]

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) Oxidase Inhibition: The related cyclopropane-1,1-dicarboxylic acid has demonstrated inhibitory effects on ACC oxidase, an enzyme involved in ethylene biosynthesis in plants.[1]

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives.

Table 1: OASS-A and OASS-B Inhibition Data for this compound Derivatives

Compound IDR1R2R3R4OASS-A Kd (µM)OASS-B Kd (µM)Reference
21 HHPhCOOH7.455[3]
23 MeMePhCOOH9.040[3]
24 MeMeBenzylCOOH48368[3]

Data for Salmonella typhimurium OASS isoforms.

Table 2: Antibacterial and Antifungal Activity of Amide Derivatives of Cyclopropane Carboxylic Acids

Compound IDTest OrganismMIC80 (µg/mL)Reference
F5 Staphylococcus aureus32[4]
F9 Staphylococcus aureus64[4]
F29 Staphylococcus aureus64[4]
F53 Staphylococcus aureus64[4]
F9 Escherichia coli32[4]
F31 Escherichia coli64[4]
F45 Escherichia coli64[4]
F8 Candida albicans16[4]
F24 Candida albicans16[4]
F42 Candida albicans16[4]
F5 Candida albicans32[4]
F7 Candida albicans64[4]
F9 Candida albicans32[4]
F22 Candida albicans64[4]
F23 Candida albicans64[4]
F32 Candida albicans64[4]
F49 Candida albicans64[4]
F50 Candida albicans64[4]
F51 Candida albicans32[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Diethyl Ester

This protocol describes the hydrolysis of diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate to the corresponding diacid.

Materials:

  • Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), aqueous solution

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in ethanol in a round-bottom flask.

  • Add a stoichiometric amount of potassium hydroxide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify to pH 2-3 with aqueous HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: O-acetylserine Sulfhydrylase (OASS) Inhibition Assay using Fluorescence Titration

This protocol outlines a method to determine the binding affinity of this compound derivatives to OASS by monitoring changes in the intrinsic fluorescence of the pyridoxal-5'-phosphate (PLP) cofactor.

Materials:

  • Purified OASS-A or OASS-B enzyme

  • HEPES buffer (e.g., 50 mM, pH 7.5)

  • This compound derivative stock solution (in a suitable solvent like DMSO, diluted in buffer)

  • Fluorometer with a thermostatted cell holder

  • Quartz cuvette

Procedure:

  • Prepare a solution of OASS (typically 0.5–1.0 µM) in HEPES buffer.[1]

  • Place the enzyme solution in the quartz cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C).

  • Record the baseline fluorescence emission spectrum of the enzyme solution. The excitation wavelength is typically set to 412 nm, and the emission is scanned from 450 to 550 nm.[1]

  • Add small aliquots of the cyclopropane derivative stock solution to the cuvette, ensuring thorough mixing after each addition.

  • Allow the system to equilibrate for a few minutes after each addition before recording the fluorescence emission spectrum.

  • Continue the titration until no further significant changes in fluorescence are observed, indicating saturation of the enzyme's binding sites.

  • The dissociation constant (Kd) can be calculated by fitting the fluorescence change as a function of the ligand concentration to a suitable binding isotherm equation.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound derivatives against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole)

  • Spectrophotometer or microplate reader

  • 0.5 McFarland standard

Procedure:

  • Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the stock solution of the cyclopropane derivative in the appropriate broth to prepare a series of twofold dilutions in the wells of a 96-well plate.[1]

  • Inoculate each well with the standardized microbial suspension.[1]

  • Include a positive control (microorganism with a known antibiotic/antifungal), a negative control (microorganism in broth without any compound), and a sterility control (broth only).[1]

  • Incubate the plates at 37°C for 18-24 hours for bacteria or as appropriate for fungi.[1]

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of microbial growth (e.g., 80% inhibition, MIC80), which can be determined visually or by measuring the optical density at 600 nm.

Visualizations

Caption: Inhibition of the bacterial cysteine biosynthesis pathway.

MIC_Workflow A Prepare Inoculum (0.5 McFarland) C Inoculate Wells with Microorganism A->C B Serial Dilution of Test Compound in 96-well Plate B->C D Incubate (37°C, 18-24h) C->D E Read Results (Visual or Spectrophotometric) D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and stereoselectivity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce cyclopropane-1,2-dicarboxylic acids?

A1: Several methods are commonly employed, each with its own advantages and challenges. The primary routes include:

  • Catalytic Asymmetric Cyclopropanation: This is a widely used method involving the reaction of an alkene with a diazoalkane in the presence of a chiral transition metal catalyst (e.g., cobalt, rhodium, copper complexes).[1][2][3][4][5] This approach is favored for achieving high enantioselectivity.

  • Simmons-Smith Reaction: This method utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene.[1][6] While robust, achieving high asymmetry can be challenging.

  • Michael-Initiated Ring Closure (MIRC): This organocatalytic approach involves a domino reaction consisting of a conjugate addition followed by an intramolecular nucleophilic substitution.[2] It avoids the use of metals, which can be advantageous in certain applications.

  • From Malonic Esters: A classic method involves the reaction of a malonic ester derivative with a 1,2-dihaloethane compound in the presence of a base.[7][8][9] This is often used for preparing cyclopropane-1,1-dicarboxylic acid derivatives, which can be further modified.

Q2: My cyclopropanation reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A2: Low yields in cyclopropanation reactions are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[10] Key areas to investigate include:

  • Catalyst Activity: The catalyst may be inactive or have low turnover. Ensure the catalyst is properly prepared, handled, and stored. Catalyst loading can also be optimized; while lower loadings are desirable, too little catalyst can lead to incomplete conversion.[4]

  • Reagent Quality: The purity of the alkene, diazo compound (if used), and solvents is crucial. Impurities can poison the catalyst or lead to side reactions. Diazo compounds, in particular, can be unstable and should be handled with care.[1]

  • Reaction Conditions: Temperature, concentration, and reaction time can significantly impact yield. Optimization of these parameters is often necessary. For instance, some reactions require elevated temperatures for better conversion, especially with electron-donating groups on the reactants.[4]

  • Steric Hindrance: The steric properties of both the alkene and the catalyst can affect the reaction rate and yield.[1][3] Highly substituted alkenes may react sluggishly.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired cyclopropane. Careful analysis of the reaction mixture can help identify byproducts and guide optimization.

Q3: I am observing poor diastereoselectivity or enantioselectivity in my synthesis. What strategies can I employ to improve this?

A3: Achieving high stereoselectivity is often a primary goal in the synthesis of chiral cyclopropanes. Here are some strategies to improve it:

  • Chiral Ligand and Catalyst Selection: The choice of the chiral ligand for the metal catalyst is critical for enantioselectivity.[1][3][11] Different ligands can have a profound impact on the stereochemical outcome. Screening a variety of ligands is often necessary.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thereby affect stereoselectivity. Experiment with a range of solvents with different polarities.

  • Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the desired stereoisomer.

  • Substrate Control: In some cases, the inherent chirality of the substrate can be used to direct the stereochemical outcome of the cyclopropanation.[12]

  • Bulky Reagents: Using bulkier diazoacetates can sometimes improve stereoselectivity.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion Inactive catalyst- Verify catalyst preparation and storage conditions.- Increase catalyst loading incrementally.- Consider a different catalyst system.
Poor quality of reagents- Purify starting materials (alkene, diazo compound).- Use freshly distilled, anhydrous solvents.
Inappropriate reaction temperature- Optimize the temperature. Some reactions may require heating to initiate.[4]
Low Yield Suboptimal reaction time- Monitor the reaction progress over time to determine the optimal duration.
Steric hindrance on the substrate- If possible, use a less hindered substrate or a more reactive catalyst.[1][3]
Decomposition of diazo compound- Use freshly prepared diazo compounds.- Add the diazo compound slowly to the reaction mixture.
Poor Diastereoselectivity Inappropriate catalyst or ligand- Screen different catalysts and ligands.- For rhodium-catalyzed reactions, sterically demanding carboxylate ligands can improve diastereoselectivity.[13]
Reaction temperature is too high- Perform the reaction at lower temperatures.
Poor Enantioselectivity Ineffective chiral ligand- Screen a library of chiral ligands to find one that provides better induction.[1][3][11]
Racemization of the product- Ensure work-up and purification conditions are mild and do not cause racemization.
Formation of Side Products Dimerization of the carbene- Add the diazo compound slowly to the reaction mixture to maintain a low concentration of the carbene intermediate.
C-H insertion reactions- This can be a competing pathway. The choice of catalyst can influence the chemoselectivity.

Experimental Protocols

General Protocol for Catalytic Asymmetric Cyclopropanation

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., a cobalt, rhodium, or copper complex) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether).

  • Addition of Alkene: Add the alkene substrate to the catalyst solution.

  • Addition of Diazo Compound: Prepare a solution of the diazo compound (e.g., ethyl diazoacetate) in the same solvent. Add this solution to the reaction mixture dropwise over a period of several hours using a syringe pump. This slow addition is crucial to minimize the formation of carbene dimers.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench any remaining diazo compound by adding a few drops of acetic acid. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclopropane derivative.

  • Hydrolysis: The resulting diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate can be hydrolyzed to the dicarboxylic acid using a stoichiometric amount of a base like potassium hydroxide, followed by acidification.[14][15]

Data Presentation

Comparison of Catalysts for Asymmetric Cyclopropanation
Catalyst SystemAlkene SubstrateYield (%)Enantiomeric Excess (ee %)Reference
(OIP)CoBr₂Model 1,3-diene9094[1]
(PDI)CoBr₂Model 1,3-diene95Moderate (up to 45% with other ligands)[1][3]
Rh₂(OAc)₄N-vinylphthalimideHighN/A (focus on diastereoselectivity)[4]
Chiral Dirhodium (Rh₂(TBSP)₄)N-vinylphthalimide-55[4]
Chiral Copper ComplexStyrene-<10 (early work)[11]
Chiral Copper Catalyst (R-7644)Isobutylene-92[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep_catalyst Dissolve Chiral Catalyst in Anhydrous Solvent add_alkene Add Alkene Substrate prep_catalyst->add_alkene add_diazo Slowly Add Diazo Compound Solution add_alkene->add_diazo monitor Monitor Reaction (TLC/GC) add_diazo->monitor quench Quench with Acetic Acid monitor->quench Reaction Complete evaporate Remove Solvent quench->evaporate purify Column Chromatography evaporate->purify hydrolysis Hydrolyze Ester to Diacid purify->hydrolysis

Caption: General workflow for catalytic asymmetric cyclopropanation.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low Yield Observed catalyst_activity Check Catalyst Activity & Loading start->catalyst_activity reagent_purity Check Purity of Alkene & Diazo Compound start->reagent_purity optimize_temp Optimize Temperature start->optimize_temp catalyst_prep Verify Preparation & Storage catalyst_activity->catalyst_prep solvent_quality Ensure Anhydrous Solvents reagent_purity->solvent_quality optimize_time Optimize Reaction Time optimize_temp->optimize_time

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, which typically involves the asymmetric cyclopropanation of a fumarate ester followed by hydrolysis.

FAQ 1: Low Yield of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

Question: I am getting a low yield of my desired diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate. What are the potential causes and how can I improve it?

Answer: Low yields in the cyclopropanation of diethyl fumarate are often traced back to several key factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Purity of Reagents: Ensure that the diethyl fumarate is pure and that the ethyl diazoacetate (EDA) is of high quality. EDA can decompose over time, and impurities in the starting materials can inhibit the catalyst.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure that the reaction is carried out under a dry, inert atmosphere (e.g., argon or nitrogen) and that all solvents are anhydrous.

  • Rate of EDA Addition: The slow, controlled addition of EDA is critical. A rapid addition can lead to the dimerization of EDA, forming diethyl maleate and diethyl fumarate as byproducts, which significantly reduces the yield of the desired cyclopropane product.[1]

  • Catalyst Activity: The activity of the rhodium or copper catalyst is paramount. Ensure the catalyst has not been deactivated by impurities. The choice of chiral ligand and its purity are also crucial for catalytic efficiency.

  • Reaction Temperature: The optimal temperature can vary depending on the catalyst system. While some reactions proceed at room temperature, others may require cooling to suppress side reactions. It is advisable to consult the specific literature procedure for the catalyst you are using.

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yield.

FAQ 2: Poor Diastereoselectivity (Presence of cis-isomer)

Question: My product contains a significant amount of the cis-cyclopropane isomer. How can I improve the trans-selectivity?

Answer: The formation of the undesired cis-diastereomer is a common issue. The trans:cis ratio is highly dependent on the catalyst system and reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of the metal catalyst (rhodium vs. copper) and, more importantly, the chiral ligand has a profound impact on diastereoselectivity. Bulky ligands often favor the formation of the more sterically favored trans-isomer. For instance, rhodium(II) carboxylate catalysts with bulky ligands are known to provide high trans-selectivity.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry of the cyclopropanation reaction. Non-polar solvents like dichloromethane or hexane often favor higher trans-selectivity.

  • Temperature Control: Lowering the reaction temperature can enhance diastereoselectivity by increasing the energy difference between the transition states leading to the trans and cis isomers.

Quantitative Data on Diastereoselectivity:

CatalystLigandSolventTemperature (°C)trans:cis RatioReference
Rh₂(OAc)₄-Dichloromethane25>95:5Generic
Cu(acac)₂Chiral Bis(oxazoline)Dichloromethane085:15Generic
Rh₂(S-DOSP)₄(S)-DOSPHexane20>98:2Generic

Note: This table is a representative summary. Actual results may vary based on specific reaction conditions.

FAQ 3: Low Enantioselectivity (% ee)

Question: The enantiomeric excess (% ee) of my (1R,2R)-product is low. What steps can I take to improve it?

Answer: Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Low % ee is a clear indicator that the chiral environment of the catalyst is not effectively controlling the stereochemical outcome.

Troubleshooting Steps:

  • Chiral Ligand Purity: The enantiomeric purity of the chiral ligand is critical. Even small amounts of the opposite enantiomer of the ligand can lead to a significant decrease in the % ee of the product (a non-linear effect).

  • Catalyst Loading: In some cases, catalyst loading can influence enantioselectivity. It is important to optimize the catalyst concentration as per literature recommendations for the specific ligand used.

  • Matching Ligand and Substrate: The "best" chiral ligand can be substrate-dependent. For diethyl fumarate, ligands that have proven effective in rhodium-catalyzed cyclopropanations include those derived from pyroglutamic acid or prolinate derivatives.

  • Temperature Optimization: As with diastereoselectivity, lowering the reaction temperature is a common strategy to improve enantioselectivity.

Logical Relationship for Improving Stereoselectivity:

Stereoselectivity_Improvement problem Low Diastereo- or Enantioselectivity ligand Optimize Chiral Ligand (Purity and Structure) problem->ligand catalyst Verify Catalyst (Metal Source, Loading) problem->catalyst solvent Screen Solvents (e.g., non-polar) ligand->solvent catalyst->solvent temperature Lower Reaction Temperature solvent->temperature outcome Improved Stereoselectivity temperature->outcome

Caption: Key factors for improving stereoselectivity.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

This protocol is a representative example of an asymmetric cyclopropanation using a rhodium(II) catalyst.

Materials:

  • Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄)

  • Diethyl fumarate

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the Rh₂(S-PTTL)₄ catalyst (0.01 mol%).

  • Purge the flask with argon or nitrogen and add anhydrous DCM (to make a 0.5 M solution with respect to diethyl fumarate).

  • Add diethyl fumarate (1.0 eq) to the flask and stir the solution.

  • In the dropping funnel, prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM.

  • Add the EDA solution dropwise to the stirred solution of diethyl fumarate and catalyst over a period of 4-6 hours. Maintain the reaction temperature at 20-25°C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 12 hours or until TLC/GC analysis indicates the complete consumption of diethyl fumarate.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate as a colorless oil.

Experimental Workflow:

References

Purification of (1R,2R)-cyclopropane-1,2-dicarboxylic acid from diastereomeric mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (1R,2R)-cyclopropane-1,2-dicarboxylic acid from diastereomeric mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common diastereomeric impurities encountered with this compound?

A1: The most common diastereomeric impurities are the cis-isomers of cyclopropane-1,2-dicarboxylic acid, namely (1R,2S)- and (1S,2R)-cyclopropane-1,2-dicarboxylic acid. The initial synthesis often produces a mixture of cis and trans isomers. The trans-isomer itself is a racemic mixture of (1R,2R) and (1S,2S) enantiomers.

Q2: What is the primary strategy for purifying this compound from its diastereomers?

A2: A two-stage approach is typically employed. First, the cis and trans diastereomers are separated. This is often achieved by fractional crystallization, exploiting the solubility differences between the isomers.[1][2] Subsequently, the racemic trans-mixture is resolved to isolate the desired (1R,2R)-enantiomer, commonly through the formation of diastereomeric salts with a chiral resolving agent.

Q3: Which chiral resolving agents are effective for the resolution of trans-cyclopropane-1,2-dicarboxylic acid?

A3: Alkaloids such as brucine are commonly used as resolving agents for acidic compounds like cyclopropane-1,2-dicarboxylic acid.[3][4] Other chiral amines, such as (S)-phenylethylamine, have also been successfully used for the resolution of similar cyclic dicarboxylic acids and can be considered.[5][6]

Q4: Can I use HPLC for the purification?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative separation of stereoisomers. Chiral HPLC, using a chiral stationary phase, is particularly effective for separating the enantiomers of the trans-isomer.[7][8] It can also be adapted to separate the cis and trans diastereomers.

Troubleshooting Guides

Issue 1: Poor Separation of Cis and Trans Diastereomers

Problem: Low purity of the trans-isomer after fractional crystallization.

Possible Cause Solution
Inappropriate Solvent The solubility difference between the cis and trans isomers may be insufficient in the chosen solvent. Experiment with different solvents or solvent mixtures of varying polarities. Water is a common solvent for the fractional crystallization of dicarboxylic acids.[1]
Cooling Rate Too Fast Rapid cooling can lead to co-precipitation of the isomers. Employ a slow and controlled cooling profile to allow for selective crystallization of the less soluble isomer.
Concentration Not Optimal If the solution is too concentrated, both isomers may precipitate. If it is too dilute, the yield will be low. Optimize the concentration of the dicarboxylic acid in the solvent.
Insufficient Recrystallization Cycles A single crystallization may not be sufficient to achieve high purity. Perform multiple recrystallizations, monitoring the purity of each crop by techniques such as NMR or HPLC.
Issue 2: Low Yield of the Desired (1R,2R)-enantiomer after Chiral Resolution

Problem: The yield of the diastereomeric salt of the (1R,2R)-isomer is low.

Possible Cause Solution
Suboptimal Resolving Agent The chosen chiral resolving agent may not form a diastereomeric salt with a significant solubility difference. Screen several resolving agents to find one that provides a crystalline salt with low solubility for the desired enantiomer.
Incorrect Stoichiometry The molar ratio of the racemic acid to the resolving agent is critical. While a 1:1 ratio is a common starting point, it should be optimized. For dicarboxylic acids, molar ratios of less than 3:1 (resolving agent to acid) have been shown to be effective.[5]
Unfavorable Solvent System The solvent plays a crucial role in the solubility of the diastereomeric salts. Screen a variety of solvents to find one that maximizes the solubility difference between the two diastereomeric salts.
Loss of Product in Mother Liquor The desired diastereomeric salt may have some solubility in the crystallization solvent. To improve the yield, consider lowering the final crystallization temperature or changing the solvent system. The mother liquor can also be reprocessed to recover more of the desired product.
Issue 3: Low Diastereomeric/Enantiomeric Excess (d.e./e.e.)

Problem: The purified product has a low diastereomeric or enantiomeric excess.

Possible Cause Solution
Insufficient Solubility Difference The solubilities of the diastereomeric salts in the chosen solvent may be too similar. Further screening of solvents and resolving agents is necessary to find a system with better selectivity.
Co-precipitation of Diastereomers This can occur if the solution is supersaturated or cooled too quickly. Ensure a slow and controlled crystallization process. Seeding the solution with a pure crystal of the desired diastereomeric salt can promote selective crystallization.
Incomplete Reaction Ensure that the salt formation reaction between the racemic acid and the resolving agent has gone to completion before initiating crystallization.
Need for Recrystallization High purity often requires multiple recrystallizations of the diastereomeric salt. Monitor the purity of the crystals after each step to determine the number of recrystallizations needed.

Experimental Protocols

Protocol 1: Separation of Cis and Trans-1,2-Cyclopropanedicarboxylic Acid by Fractional Precipitation

This protocol is based on the principle of differential solubility of diastereomeric salts.[1][2]

  • Dissolution: Dissolve the mixture of cis- and trans-1,2-cyclopropanedicarboxylic acid in an aqueous solution of sodium hydroxide (2 equivalents) to form the disodium salt.

  • Acidification and Precipitation: Slowly add a weak acid, such as acetic acid or by bubbling carbon dioxide gas through the solution, with vigorous stirring. The cis-isomer is generally less soluble and will precipitate out first.

  • Isolation of Trans-isomer: Filter the mixture to remove the precipitated cis-isomer. The filtrate contains the more soluble trans-isomer salt.

  • Acidification and Extraction: Acidify the filtrate with a strong acid (e.g., HCl) to a low pH (e.g., pH 1-2).

  • Isolation of Trans-isomer: The trans-1,2-cyclopropanedicarboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data (Illustrative for a similar system): [1]

Parameter Value
Starting Mixture 50:50 cis:trans
Purity of Precipitated cis-isomer >98%
Recovery of trans-isomer from filtrate Typically high, dependent on workup
Protocol 2: Chiral Resolution of trans-1,2-Cyclopropanedicarboxylic Acid using Brucine

This protocol outlines the general procedure for resolving the racemic trans-isomer.

  • Salt Formation: Dissolve the racemic trans-1,2-cyclopropanedicarboxylic acid in a suitable hot solvent (e.g., ethanol, acetone, or water). In a separate container, dissolve an equimolar amount of brucine in the same hot solvent.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The diastereomeric salt of one of the enantiomers will preferentially crystallize. For the separation of trans-1,2-cyclohexanedicarboxylic acid, a related compound, a molar ratio of less than 3:1 of the resolving agent to the acid was found to be optimal.[5]

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Recrystallization: To improve the diastereomeric purity, recrystallize the salt from the same or a different solvent system.

  • Liberation of the Enantiomer: Suspend the diastereomerically pure salt in water and add a strong base (e.g., NaOH) to deprotonate the carboxylic acid and liberate the free brucine.

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., chloroform) to remove the brucine.

  • Isolation of the Pure Enantiomer: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the enantiomerically pure this compound. Collect the solid by filtration, wash with cold water, and dry.

Quantitative Data (Illustrative for a similar system): [6]

Parameter Value
Resolving Agent (S)-phenylethylamine for trans-1,2-cyclohexanedicarboxylic acid
Solvent Methanol
Enantiomeric Excess (e.e.) Up to 97%
Yield Dependent on the number of recrystallizations

Visualizations

Purification_Workflow cluster_0 Stage 1: Diastereomer Separation cluster_1 Stage 2: Enantiomeric Resolution Mixture Cis/Trans Mixture Fractional_Precipitation Fractional Precipitation Mixture->Fractional_Precipitation Cis_Isomer Cis Isomer (Solid) Fractional_Precipitation->Cis_Isomer Trans_Isomer_Sol Trans Isomer (in Solution) Fractional_Precipitation->Trans_Isomer_Sol Racemic_Trans Racemic Trans Isomer Trans_Isomer_Sol->Racemic_Trans Isolation Diastereomeric_Salt_Formation Diastereomeric Salt Formation (with Chiral Resolving Agent) Racemic_Trans->Diastereomeric_Salt_Formation Crystallization Fractional Crystallization Diastereomeric_Salt_Formation->Crystallization Desired_Salt (1R,2R)-Salt (Solid) Crystallization->Desired_Salt Undesired_Salt (1S,2S)-Salt (in Solution) Crystallization->Undesired_Salt Liberation Liberation of Acid Desired_Salt->Liberation Pure_Product Pure (1R,2R)-Isomer Liberation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Check_Purity Assess Diastereomeric/Enantiomeric Purity (HPLC, NMR) Start->Check_Purity Low_Purity Purity Below Specification? Check_Purity->Low_Purity Optimize_Crystallization Optimize Crystallization: - Slower cooling rate - Different solvent - Recrystallize Low_Purity->Optimize_Crystallization Yes Check_Yield Assess Yield Low_Purity->Check_Yield No Optimize_Crystallization->Check_Purity Low_Yield Yield Below Expectation? Check_Yield->Low_Yield Optimize_Resolution Optimize Resolution: - Screen resolving agents - Adjust stoichiometry - Change solvent Low_Yield->Optimize_Resolution Yes End Process Optimized Low_Yield->End No Optimize_Resolution->Start

Caption: Troubleshooting logic for purification optimization.

References

Technical Support Center: Synthesis of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound at scale?

A1: The most prevalent approach involves a two-step process:

  • Diastereoselective Cyclopropanation: Synthesis of diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate from diethyl fumarate. Common methods include transition-metal catalyzed reactions with diazoacetates (e.g., using rhodium or copper catalysts) or modifications of the Simmons-Smith reaction.

  • Hydrolysis: Saponification of the diethyl ester to the corresponding dicarboxylic acid.

An alternative and promising route for achieving high stereoselectivity on a gram-scale is the use of engineered myoglobin catalysts in whole-cell systems.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are associated with the use of diazomethane or its precursors, which are toxic and potentially explosive.[1] When using diazo compounds, it is crucial to handle them in dilute solutions and avoid heat, shock, and light to prevent explosive decomposition.[1] For rhodium-catalyzed reactions, which can be exothermic, proper temperature control is essential to prevent thermal runaways, especially at a larger scale.[2][3] The Simmons-Smith reaction also requires careful handling of reagents like diiodomethane and diethylzinc.[4][5]

Q3: How critical is the purity of starting materials for a successful scale-up?

A3: The purity of starting materials is critical. Impurities in diethyl fumarate can lead to side reactions, while impurities in the diazo compound can cause its decomposition.[6] For the Simmons-Smith reaction, the activation and purity of the zinc-copper couple are paramount for achieving high yields.[4][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

I. Diastereoselective Cyclopropanation of Diethyl Fumarate

Issue 1: Low Yield of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

Possible Cause Recommended Solution
Catalyst Inactivity or Decomposition - Ensure the catalyst is from a reputable source and stored under appropriate conditions. - For Simmons-Smith reactions, ensure the zinc-copper couple is freshly prepared and properly activated.[6] - In rhodium-catalyzed reactions, consider that some catalysts are sensitive to air and moisture; perform the reaction under an inert atmosphere.
Low Catalyst Loading - Incrementally increase the catalyst loading. For rhodium catalysts, concentrations can range from 0.0025 mol% to 5 mol%, depending on the specific catalyst and reaction conditions.[6][7] Lower loadings may require elevated temperatures to achieve high turnover numbers.[7]
Decomposition of Diazo Compound - Use a syringe pump for the slow, controlled addition of the diazo compound to minimize dimerization and other side reactions.[6] - Maintain the recommended reaction temperature; for many rhodium-catalyzed reactions, room temperature is suitable.[6] - Ensure the diazo compound is free from acidic impurities.[6]
Poor Reactivity of Alkene - Diethyl fumarate is an electron-deficient alkene. For rhodium-catalyzed reactions, specific catalysts like Rh₂(S-TCPTAD)₄ have shown high asymmetric induction with such substrates.[8]

Issue 2: Poor Diastereoselectivity (Formation of cis-isomer)

Possible Cause Recommended Solution
Suboptimal Catalyst or Ligand - The choice of catalyst and ligand is crucial for stereocontrol. For rhodium catalysts, bulky ligands can enhance trans selectivity.[9] - Engineered myoglobin catalysts have demonstrated excellent diastereoselectivity (>99% de) for the trans-(1R,2R) isomer.
Reaction Temperature - Optimize the reaction temperature. Lower temperatures often favor higher stereoselectivity.

Issue 3: Formation of By-products

Possible Cause Recommended Solution
Dimerization of the Carbene - Slow addition of the diazo compound can minimize the formation of diethyl maleate and fumarate dimers.[6]
Insertion into Solvent or Other Substrates - Choose an inert solvent that does not react with the carbene intermediate.
II. Hydrolysis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

Issue 1: Incomplete Hydrolysis

Possible Cause Recommended Solution
Insufficient Base or Reaction Time - Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. - Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material.
Poor Solubility of the Diester - Use a co-solvent such as ethanol or methanol to improve the solubility of the diethyl ester in the aqueous base.

Issue 2: Epimerization (Loss of Stereochemical Purity)

Possible Cause Recommended Solution
Harsh Reaction Conditions - Perform the hydrolysis at the lowest effective temperature to avoid epimerization of the cyclopropane ring. - Use a milder base if possible, although this may require longer reaction times.
III. Purification of this compound

Issue 1: Difficulty in Removing Stereoisomers

Possible Cause Recommended Solution
Similar Physical Properties of Stereoisomers - Chiral resolution using a chiral amine is a common method to separate the enantiomers. This involves forming diastereomeric salts that can be separated by crystallization. - Preparative chiral HPLC can be used for smaller scale purifications.[10]

Issue 2: Low Recovery After Chiral Resolution

Possible Cause Recommended Solution
Suboptimal Resolving Agent or Solvent - Screen different chiral resolving agents and crystallization solvents to find the optimal conditions for selective precipitation of the desired diastereomeric salt.
Losses During Acidification and Extraction - Carefully control the pH during the acidification step to ensure complete precipitation of the dicarboxylic acid. - Use an appropriate organic solvent for efficient extraction of the product.

Quantitative Data

Table 1: Effect of Catalyst Loading on Rhodium-Catalyzed Cyclopropanation

CatalystCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee %)Reference
Rh₂(S-DOSP)₄1.059>97:377[8]
Rh₂(S-TCPTAD)₄1.071>97:384[8]
Rh₂(S-TCPTAD)₄0.2---[8]
Rh₂(R-p-Br-TPCP)₄0.0025Quantitative--[2]

Note: Data is for analogous cyclopropanation reactions and illustrates general trends. Specific results for diethyl fumarate may vary.

Table 2: Comparison of Synthesis Methods for Chiral Cyclopropanes

MethodScaleYield (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)Key AdvantagesKey ChallengesReference
Rhodium-Catalyzed CyclopropanationLab-scale59-91>9777-98High diastereoselectivityCost of catalyst, potential for byproducts[8]
Engineered Myoglobin BiocatalysisGram-scale9199.996High stereoselectivity, mild conditionsRequires whole-cell system, substrate scope may be limited
Simmons-Smith ReactionLab to kg-scale82 (for a related substrate)--Avoids diazo compoundsStoichiometric zinc, moisture sensitive[11]

Experimental Protocols

Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation of Diethyl Fumarate

This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethyl fumarate (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane or pentane).

  • Catalyst Addition: Add the chiral rhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄, 0.2-1.0 mol%) to the solution and stir until dissolved.

  • Diazoacetate Addition: Prepare a solution of ethyl diazoacetate (1.1-1.5 equiv) in the same solvent. Using a syringe pump, add the ethyl diazoacetate solution dropwise to the reaction mixture over several hours. Maintain the reaction temperature at room temperature or as optimized.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the diethyl fumarate is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate.

Protocol 2: Hydrolysis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
  • Reaction Setup: In a round-bottom flask, dissolve the purified diethyl ester (1.0 equiv) in ethanol or methanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.2-3.0 equiv).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~1-2.

  • Extraction: Extract the acidic aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate cluster_hydrolysis Hydrolysis cluster_purification Purification start Diethyl Fumarate + Ethyl Diazoacetate reaction Diastereoselective Cyclopropanation start->reaction catalyst Chiral Rhodium Catalyst catalyst->reaction crude_ester Crude Diethyl Ester reaction->crude_ester hydrolysis Saponification (NaOH or KOH) crude_ester->hydrolysis crude_acid Crude Dicarboxylic Acid hydrolysis->crude_acid resolution Chiral Resolution crude_acid->resolution final_product This compound resolution->final_product

Caption: A high-level overview of the synthesis and purification workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Poor Selectivity? catalyst Catalyst Issues start->catalyst Yes reagents Reagent Purity/Stability start->reagents Yes conditions Reaction Conditions start->conditions Yes check_catalyst Verify/Activate Catalyst catalyst->check_catalyst change_catalyst Screen Catalysts/Ligands catalyst->change_catalyst purify_reagents Purify/Check Reagents reagents->purify_reagents optimize_conditions Optimize Temp/Time conditions->optimize_conditions final_check Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in the cyclopropanation reaction.

References

Racemization of (1R,2R)-cyclopropane-1,2-dicarboxylic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1R,2R)-cyclopropane-1,2-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for racemization of this chiral building block under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in maintaining the stereochemical integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which a pure enantiomer, such as this compound, converts into an equal mixture of both of its enantiomers ((1R,2R) and (1S,2S)). This results in a loss of optical activity and can have significant consequences in drug development, as different enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. For researchers using this compound as a chiral starting material, maintaining its enantiomeric purity is critical to ensure the desired stereochemistry of the final product.

Q2: Under what conditions is racemization of this compound likely to occur?

A2: While specific kinetic data for the racemization of this compound is not extensively documented in publicly available literature, general principles of organic chemistry suggest that racemization can be induced by thermal, acidic, or basic conditions. The cyclopropane ring is known to undergo thermal rearrangements, and the presence of carboxylic acid groups can facilitate racemization through enolization or other mechanisms, particularly under harsh reaction conditions.

Q3: Can thermal stress during an experiment lead to racemization?

A3: Yes, elevated temperatures can potentially lead to the epimerization and subsequent racemization of 1,2-disubstituted cyclopropanes. Thermal isomerization of cyclopropane derivatives typically proceeds through a trimethylene diradical intermediate, which can lead to a loss of stereochemistry. For example, the cis-trans isomerization of 1,2-dimethylcyclopropane has been observed at temperatures between 380 and 453 °C.[1] While the dicarboxylic acid may have different thermal stability, it is advisable to use the lowest effective temperature in reactions involving this compound to minimize the risk of thermal racemization.

Q4: Is this compound susceptible to acid-catalyzed racemization?

A4: Acidic conditions, especially at elevated temperatures, could potentially promote racemization. While the mechanism may not be as straightforward as for compounds with more acidic alpha-protons (like β-keto esters), strong acids can protonate the carbonyl oxygen, which may facilitate ring-opening or other rearrangements that could lead to a loss of stereochemistry. Caution should be exercised when using strong acids in combination with high temperatures.

Q5: What about base-catalyzed racemization?

A5: Base-catalyzed racemization is a common phenomenon for compounds with acidic protons alpha to a carbonyl group, proceeding through an enolate intermediate. For this compound, the protons on the cyclopropane ring are generally not considered highly acidic. However, under sufficiently strong basic conditions and/or elevated temperatures, deprotonation could potentially occur, leading to a planar intermediate and subsequent loss of stereochemistry upon reprotonation. The use of strong, non-nucleophilic bases at low temperatures is recommended if basic conditions are required.

Troubleshooting Guides

Issue 1: Loss of Optical Purity Detected in a Reaction Product

If you observe a decrease in the enantiomeric excess (ee) of your product derived from this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
High Reaction Temperature 1. Review the thermal stability of your reactants and products. 2. If possible, lower the reaction temperature. 3. Consider using a more active catalyst that allows for lower reaction temperatures. 4. Minimize the reaction time at elevated temperatures.
Strongly Acidic Conditions 1. Evaluate the necessity of using a strong acid. 2. If possible, replace the strong acid with a milder one (e.g., use a Lewis acid instead of a strong Brønsted acid). 3. Buffer the reaction mixture to maintain a less acidic pH. 4. Conduct the reaction at a lower temperature.
Strongly Basic Conditions 1. Assess the need for a strong base. 2. Consider using a weaker, non-nucleophilic base (e.g., a hindered amine base instead of an alkoxide). 3. Perform the reaction at a lower temperature (e.g., -78 °C). 4. Use a stoichiometric amount of base rather than a large excess.
Prolonged Reaction Time 1. Monitor the reaction progress more frequently to determine the optimal reaction time. 2. Quench the reaction as soon as it reaches completion to avoid prolonged exposure to potentially racemizing conditions.
Issue 2: Difficulty in Monitoring Enantiomeric Purity

Accurate monitoring of the enantiomeric purity of this compound and its derivatives is crucial. If you are facing challenges with your analytical method, the following guide may help.

Problem Recommended Solution
Poor Resolution of Enantiomers by Chiral HPLC 1. Optimize the Mobile Phase: Vary the ratio of your solvents (e.g., hexane/isopropanol). Add a small percentage of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) to improve peak shape for acidic compounds.[2][3] 2. Select an Appropriate Chiral Stationary Phase (CSP): Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD, or Pirkle-type).[4] 3. Adjust the Column Temperature: Vary the temperature to see if it improves separation. 4. Derivatization: If direct analysis is difficult, consider derivatizing the dicarboxylic acid to its corresponding dimethyl ester or diamide with a chiral or achiral reagent to improve separation on a chiral or achiral column, respectively.
Inconsistent Retention Times 1. Ensure Proper System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each run. 2. Check for Leaks: Inspect the HPLC system for any leaks. 3. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed. In reversed-phase chromatography, slight changes in pH can significantly affect retention times of ionizable compounds, so accurate buffer preparation is critical.
Peak Tailing 1. Check for Column Overload: Inject a more dilute sample to see if peak shape improves.[2] 2. Mobile Phase Additives: For acidic compounds, ensure the mobile phase pH is low enough to keep the analyte protonated. The addition of 0.1% TFA can help.[2] 3. Clean the Column: If the column is contaminated, follow the manufacturer's instructions for cleaning.

Experimental Protocols

Protocol 1: General Method for Monitoring Enantiomeric Purity by Chiral HPLC

This protocol provides a starting point for developing a chiral HPLC method for this compound. Optimization will likely be required.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase such as a Chiralcel® OD-H or Chiralpak® AD-H column.

  • Mobile Phase Preparation:

    • For normal phase HPLC, prepare a mobile phase of hexane and isopropanol (e.g., 90:10 v/v) containing 0.1% trifluoroacetic acid (TFA).

    • For reversed-phase HPLC, prepare a mobile phase of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 2.5) and acetonitrile (e.g., 80:20 v/v).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (can be varied)

    • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Injection: Inject a small volume of the sample (e.g., 10 µL).

  • Analysis: Analyze the resulting chromatogram to determine the retention times of the enantiomers and calculate the enantiomeric excess.

Visualizations

Below are diagrams illustrating key concepts related to the racemization and analysis of this compound.

Racemization_Pathway A (1R,2R)-enantiomer C Achiral Intermediate (e.g., enolate, diradical) A->C Racemization Conditions (Heat, Acid, or Base) B Racemic Mixture (1R,2R) and (1S,2S) C->B Non-stereoselective reaction

Caption: General pathway for racemization.

Troubleshooting_Workflow Start Loss of Optical Purity Observed Condition Identify Potential Cause Start->Condition Thermal High Temperature Condition->Thermal Thermal Acidic Strong Acid Condition->Acidic Acidic Basic Strong Base Condition->Basic Basic Time Prolonged Reaction Condition->Time Time Solution Implement Corrective Action Thermal->Solution Acidic->Solution Basic->Solution Time->Solution End Optical Purity Maintained Solution->End

Caption: Troubleshooting workflow for loss of optical purity.

References

Technical Support Center: Optimizing Diastereoselectivity in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective cyclopropanation reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you might encounter.

Simmons-Smith and Related Reactions

Q1: My Simmons-Smith reaction on an allylic alcohol is yielding a low diastereomeric ratio (dr). What are the probable causes and how can I enhance the selectivity?

A1: Low diastereoselectivity in the Simmons-Smith cyclopropanation of allylic alcohols often stems from inefficient direction by the hydroxyl group. The key is to ensure the zinc carbenoid coordinates effectively with the alcohol, directing the methylene transfer to one face of the double bond.

Troubleshooting Steps:

  • Choice of Reagent: The nature of the zinc carbenoid is critical. For (E)-disubstituted allylic alcohols, which notoriously give lower diastereomeric ratios, switching from the classical Zn-Cu couple with CH₂I₂ to the Furukawa reagent (Et₂Zn and CH₂I₂) or Charette's protocol using Zn(CH₂I)₂ can significantly improve diastereoselectivity.[1]

  • Solvent: The choice of solvent can influence the aggregation state and reactivity of the zinc carbenoid. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred. Ethereal solvents can sometimes lead to a decrease in selectivity.

  • Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lower activation energy. If you are running the reaction at room temperature, try performing it at 0 °C or even lower.

  • Protecting Groups: If the hydroxyl group is protected, the steric bulk of the protecting group can influence the approach of the reagent. Large, bulky protecting groups like silyl ethers may favor the formation of the anti diastereomer, in contrast to the syn selectivity typically observed with free hydroxyl groups.[1]

Q2: I am not observing any reaction or a very low conversion in my Simmons-Smith cyclopropanation. What should I check?

A2: Low or no conversion in a Simmons-Smith reaction is a common issue, often related to the activity of the reagents.

Troubleshooting Steps:

  • Zinc Activation: If using a zinc-copper couple, ensure it is freshly prepared and highly active. Activation with reagents like HCl or using ultrasound can be beneficial.

  • Reagent Quality: Diiodomethane can degrade over time and should be purified if necessary (e.g., by passing through a plug of alumina). Diethylzinc is pyrophoric and moisture-sensitive; ensure it is handled under strictly inert conditions.

  • Inert Atmosphere: Zinc carbenoids are sensitive to air and moisture. Ensure your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Substrate Reactivity: Electron-rich alkenes are generally more reactive. For electron-deficient alkenes, a more reactive carbenoid source or a different catalytic system might be necessary.

Rhodium-Catalyzed Cyclopropanations

Q3: My rhodium-catalyzed cyclopropanation with a diazoacetate is giving a poor trans:cis (or E:Z) diastereoselectivity. How can I improve this?

A3: The diastereoselectivity in rhodium-catalyzed cyclopropanations is highly dependent on the catalyst, the diazo compound, and the reaction conditions.

Troubleshooting Steps:

  • Catalyst Choice: The ligand on the dirhodium(II) catalyst plays a pivotal role in determining the diastereoselectivity. For example, Rh₂(OAc)₄ is a general catalyst, but for higher selectivity, catalysts with bulky ligands are often employed. For instance, dirhodium(II) carboxylates with bulky N-arylsulfonylprolinate ligands have been shown to provide high levels of diastereoselectivity.[2]

  • Diazo Compound: The structure of the diazoacetate, particularly the ester group, can influence selectivity. Bulkier ester groups on the diazoacetate generally favor the formation of the trans (E) cyclopropane due to steric interactions in the transition state.

  • Solvent: The solvent can impact the catalyst's conformation and reactivity. Non-polar solvents like pentane or dichloromethane are often used. A screening of different solvents may be beneficial.[2]

  • Slow Addition: Diazo compounds can undergo side reactions like dimerization. Using a syringe pump for the slow and controlled addition of the diazo compound to the reaction mixture is crucial for minimizing these side reactions and improving yields and selectivity.

Q4: I am observing inconsistent results or catalyst deactivation in my rhodium-catalyzed cyclopropanation. What could be the cause?

A4: Catalyst deactivation and inconsistent results can be frustrating. The following points should be considered:

Troubleshooting Steps:

  • Purity of Reagents: Ensure the alkene and solvent are free from impurities that could coordinate to the rhodium catalyst and inhibit its activity. The diazo compound should also be of high purity.

  • Inert Atmosphere: While many rhodium catalysts are less sensitive than Simmons-Smith reagents, performing the reaction under an inert atmosphere is good practice to ensure reproducibility.

  • Catalyst Loading: While catalytic amounts are used, too low a catalyst loading might result in incomplete conversion, especially if minor impurities are present. A slight increase in catalyst loading could be beneficial.

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on the diastereoselectivity of cyclopropanation reactions, based on literature data.

Table 1: Effect of Zinc Carbenoid Reagent on Diastereoselectivity of Cyclopropanation of (E)-3-penten-2-ol

EntryReagentSolventDiastereomeric Ratio (syn:anti)
1IZnCH₂I (from Zn/Cu, CH₂I₂)EtherLow (modest ratios reported)
2Zn(CH₂I)₂EtherLow (modest ratios reported)
3EtZnCH₂I (Furukawa Reagent)CH₂Cl₂Improved selectivity

Data synthesized from information in Chemical Reviews, 2003, 103, 4.[1]

Table 2: Effect of Catalyst on Diastereoselectivity in the Cyclopropanation of Styrene with Methyl Phenyldiazoacetate

EntryCatalystDiastereomeric Ratio (trans:cis)
1Rh₂(R-DOSP)₄High trans selectivity
2Rh₂(S-PTAD)₄Generally lower than Rh₂(R-DOSP)₄
3Rh₂(R-BNP)₄Variable, can be complementary

Data synthesized from information in a guide to enantioselective dirhodium(II)-catalyzed cyclopropanation.[3]

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol (General Procedure)

  • Reaction Setup: Under an argon atmosphere, a solution of the allylic alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, concentration typically 0.1 M) is prepared in an oven-dried flask and cooled to 0 °C in an ice bath.

  • Reagent Addition: Diethylzinc (2.0 equiv, typically a 1.0 M solution in hexanes) is added dropwise to the stirred solution. The mixture is stirred for 15-30 minutes at 0 °C.

  • Carbenoid Formation: Diiodomethane (2.0 equiv) is then added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or GC-MS.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with DCM (3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropyl alcohol.

Protocol 2: Rhodium-Catalyzed Diastereoselective Cyclopropanation (General Procedure)

  • Reaction Setup: To an oven-dried flask under an argon atmosphere is added the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1.0 mol%), the alkene (1.0 equiv), and anhydrous solvent (e.g., dichloromethane or pentane).

  • Diazo Compound Preparation: The diazoacetate (1.1-1.5 equiv) is dissolved in a minimal amount of the reaction solvent in a separate flask.

  • Slow Addition: The solution of the diazoacetate is taken up in a syringe and added dropwise to the stirred reaction mixture over a period of 2-6 hours using a syringe pump. This is critical to maintain a low concentration of the diazo compound.

  • Reaction Monitoring: The reaction progress is monitored by TLC for the consumption of the alkene and the formation of the product. The disappearance of the characteristic yellow color of the diazo compound is also an indicator of its consumption.

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to separate the diastereomers and remove the catalyst.

Visualizations

Diastereoselective_Simmons_Smith Mechanism of Hydroxyl-Directed Simmons-Smith Cyclopropanation cluster_intermediate Chelated Intermediate cluster_product Syn-Cyclopropane Alkene R-CH=CH-CH(OH)-R' Intermediate O-H Zn(CH₂I) Alkene Face Alkene->Intermediate Coordination Reagent IZnCH₂I Reagent->Intermediate Coordination Product syn-Diastereomer Intermediate:f2->Product Directed Methylene Transfer Optimization_Workflow Workflow for Optimizing Diastereoselectivity Start Low Diastereoselectivity Observed Catalyst Screen Catalyst / Ligand Start->Catalyst Analysis Analyze Diastereomeric Ratio (dr) Catalyst->Analysis Run small-scale reactions Solvent Vary Solvent Polarity Solvent->Analysis Temperature Lower Reaction Temperature Temperature->Analysis Reagent Modify Reagent / Substrate Reagent->Analysis Analysis->Solvent If dr is still low Analysis->Temperature If dr is still low Analysis->Reagent If dr is still low End Optimized Diastereoselectivity Analysis->End If dr is acceptable

References

Technical Support Center: Chiral HPLC Analysis of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals performing chiral HPLC analysis to determine the enantiomeric excess of (1R,2R)-cyclopropane-1,2-dicarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of cyclopropane-1,2-dicarboxylic acid enantiomers.

Q1: What are the primary causes of poor or no resolution between the (1R,2R) and (1S,2S) enantiomers?

A1: Poor resolution in chiral HPLC is frequently linked to several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not offer sufficient stereoselectivity for your analyte. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for separating chiral acids.[1][2]

  • Suboptimal Mobile Phase Composition: The separation is highly sensitive to the mobile phase. For normal-phase separations, the ratio of the non-polar solvent (like hexane) to the alcohol modifier (like 2-propanol) is critical. Small adjustments can have a large impact on resolution.[3]

  • Incorrect Temperature: Temperature can significantly affect the interactions between the analyte and the CSP. It is crucial to maintain a stable column temperature. Sometimes, changing the temperature can improve resolution.[4]

  • Mobile Phase Additives: For acidic compounds, adding a small amount of an acidic modifier (like trifluoroacetic acid - TFA) to the mobile phase can improve peak shape and resolution, but it can also have memory effects on the column.[5]

Q2: Why am I observing peak tailing for my dicarboxylic acid peaks?

A2: Peak tailing can be caused by:

  • Secondary Interactions: The carboxylic acid groups can have strong interactions with active sites on the silica support of the column, leading to tailing. Using a mobile phase with an acidic additive can help to suppress these interactions by protonating silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[4] Try reducing the injection volume or sample concentration.

  • Contamination: Adsorption of impurities at the head of the column can lead to poor peak shape.[6] Consider sample clean-up or using a guard column.

Q3: My column backpressure has suddenly increased. What should I do?

A3: A sudden increase in pressure often points to a blockage.[6]

  • Blocked Frit: The inlet frit of the column may be blocked by particulate matter from the sample or precipitated buffer. Try reversing the flow through the column (disconnect from the detector first) at a low flow rate to dislodge the blockage.[6]

  • Sample Precipitation: The sample may have precipitated upon injection if the sample solvent is much stronger than the mobile phase.[6] Ensure your sample is fully dissolved in a solvent similar in composition to the mobile phase.

  • System Blockage: Check for blockages in other parts of the HPLC system, such as tubing or injector ports.

Q4: I am seeing inconsistent or drifting retention times. What is the cause?

A4: Fluctuating retention times can compromise the reliability of your analysis. Common causes include:

  • Insufficient Column Equilibration: Chiral separations can require long equilibration times, especially when using mobile phase additives.[5] Ensure the column is thoroughly flushed with the mobile phase until a stable baseline and consistent retention times are achieved.

  • Temperature Fluctuations: Unstable column temperature can cause retention times to drift. Use a column oven to maintain a constant temperature.[4]

  • Mobile Phase Inconsistency: If the mobile phase is prepared in batches, slight variations in composition can alter retention times. Ensure accurate and consistent preparation. Also, ensure the mobile phase is properly degassed.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound?

A1: Polysaccharide-based CSPs, such as Chiralcel OD (cellulose derivatized) and Chiralpak IA/IC (amylose derivatized), have been successfully used for separating derivatives of trans-1,2-disubstituted cyclopropanes.[3][7][8] These columns offer broad selectivity.[1] Anion-exchanger CSPs like CHIRALPAK QN-AX and QD-AX are also specifically designed for acidic compounds.[9]

Q2: How should I optimize the mobile phase for this separation?

A2: For normal-phase mode (e.g., using hexane/2-propanol), the key is to adjust the percentage of the alcohol modifier. Start with a common ratio like 90:10 (hexane:2-propanol) and make small adjustments (e.g., to 95:5 or 85:15) to optimize the balance between retention and resolution. The use of isocratic (constant composition) mobile phases is most common for chiral separations.[5]

Q3: Is it necessary to derivatize the cyclopropane-1,2-dicarboxylic acid before analysis?

A3: While direct separation of the acid is possible, derivatization is a common strategy to improve chromatographic behavior and detection.[1] Converting the carboxylic acids to their methyl or benzyl esters can reduce peak tailing and improve resolution on certain CSPs.[7][8] This is often done using reagents like diazomethane.[8]

Q4: What is a typical flow rate for this type of chiral separation?

A4: Chiral separations often benefit from lower flow rates than typical achiral separations. A flow rate in the range of 0.5 to 1.0 mL/min is common.[7][8] A lower flow rate can sometimes improve resolution, so it is a parameter worth optimizing.[4]

Q5: How is the enantiomeric excess (%ee) calculated from the chromatogram?

A5: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. If Area1 is the area of the major enantiomer and Area2 is the area of the minor enantiomer, the formula is: %ee = [ (Area1 - Area2) / (Area1 + Area2) ] x 100.

Experimental Protocols

General Methodology

A generalized protocol for the chiral HPLC analysis of this compound is provided below. Specific conditions may need to be optimized for your particular sample and instrumentation.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 2-propanol) to a known concentration (e.g., 1 mg/mL).

    • (Optional) For derivatization to methyl esters, treat the carboxylic acid sample with an excess of a diazomethane solution.[8] After a few minutes, evaporate the solvents. Reconstitute the resulting methyl ester in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based column such as Chiralcel® OD or Chiralpak® IA is recommended.

    • Mobile Phase: A mixture of n-hexane and 2-propanol. A starting point is often n-hexane/2-propanol (90:10, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 20-25°C, controlled by a column oven.

    • Detection: UV at 210-215 nm.[7][8]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the two peaks to ensure adequate separation.

    • Use the peak areas to calculate the enantiomeric excess (%ee) using the formula provided in the FAQs.

Data Presentation

The following table summarizes various reported conditions for the separation of trans-cyclopropane-1,2-dicarboxylic acid derivatives. This data can be used as a starting point for method development.

Chiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Temp. (°C)Analyte (Derivative)Retention Times (min)Resolution (Rs)Reference
Chiralcel ODHexane/2-Propanol (90:10)0.820Methyl CarbamoylcyclopropanecarboxylatetR1=13.8, tR2=15.92.1[7][8]
Chiralpak IAn-Hexane/2-Propanol (93:7)0.820Benzyl CarbamoylcyclopropanecarboxylatetR1=20.4, tR2=23.12.2[8]
Chiralpak IAn-Hexane/2-Propanol (95:5)0.820Amido Ester DerivativetR1=29.7, tR2=34.51.4[7]
Chiralcel ODn-Hexane/2-Propanol (94:6)0.830Amido Ester DerivativetR1=13.1, tR2=14.81.2[7]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in chiral HPLC analysis.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Resolution start Poor Resolution or Peak Shape Issue check_mp Verify Mobile Phase (Composition, pH, Additives) start->check_mp check_col Check Column (Correct CSP, History, Age) start->check_col check_sys Inspect System (Pressure, Leaks, Temp.) start->check_sys opt_mp Optimize Mobile Phase (Adjust % Modifier, Additives) check_mp->opt_mp change_csp Screen Different CSPs (e.g., Polysaccharide-based) check_col->change_csp opt_flow Adjust Flow Rate (Typically lower for chiral) check_sys->opt_flow opt_temp Change Temperature (Affects chiral recognition) check_sys->opt_temp solution Problem Resolved opt_mp->solution redevelop Re-evaluate Method (Consider derivatization) opt_mp->redevelop opt_flow->solution opt_temp->solution change_csp->solution change_csp->redevelop

Caption: A flowchart for troubleshooting chiral HPLC separation issues.

Experimental Workflow

This diagram illustrates the standard experimental workflow from sample preparation to the final calculation of enantiomeric excess.

G start Start: Sample of (1R,2R)-cyclopropane- 1,2-dicarboxylic acid prep 1. Sample Preparation - Dissolve in mobile phase - Filter if necessary - (Optional: Derivatize) start->prep setup 2. HPLC System Setup - Install appropriate chiral column - Set mobile phase & flow rate - Equilibrate system prep->setup inject 3. Injection - Inject prepared sample - Start data acquisition setup->inject separation 4. Chromatographic Separation - Enantiomers separate on CSP inject->separation detect 5. Detection - Monitor at appropriate UV wavelength (e.g., 210-215 nm) separation->detect process 6. Data Processing - Integrate peak areas of the two enantiomers detect->process calculate 7. Calculate Enantiomeric Excess (%ee) - %ee = |(Area1 - Area2) / (Area1 + Area2)| * 100 process->calculate end End: Report %ee calculate->end

Caption: Standard workflow for determining enantiomeric excess via chiral HPLC.

References

Technical Support Center: Cyclopropanation Reaction Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanation reaction troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the removal of byproducts and purification of desired cyclopropane products.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in cyclopropanation reactions?

A1: Byproduct formation is highly dependent on the specific cyclopropanation method used.

  • Simmons-Smith Reaction: Common side products include polymethylene (from the decomposition of the zinc carbenoid) and rearrangement products caused by the Lewis acidic zinc iodide byproduct.[1] Methylation of alcohols or other heteroatoms can also occur, especially with excess reagent.[2][3]

  • Diazo-mediated Reactions (Metal-Catalyzed, e.g., Rhodium, Copper): The most prevalent byproducts are carbene dimers (like diethyl fumarate and diethyl maleate) from the self-reaction of the diazo compound.[4][5] With diazomethane, polymethylene can form.[1] Another potential side reaction is the 1,3-dipolar cycloaddition of the diazo compound with the alkene, which forms a pyrazoline intermediate.[1]

  • Haloform-based Reactions: Reactions using haloforms (e.g., CHCl₃, CHBr₃) and a strong base generate dihalocarbenes, which can lead to the formation of dihalocyclopropanes.[6]

Q2: What general strategies can be used to purify my cyclopropanated product?

A2: A multi-step approach is typically required, starting with quenching the reaction, followed by an extractive workup and a final purification step.

  • Quenching: The reaction should first be carefully quenched to neutralize reactive species. For Simmons-Smith reactions, this is often done by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.[2] Pyridine can also be used to quench the reaction and sequester the ZnI₂ byproduct.[3]

  • Extractive Workup: After quenching, the product is typically extracted from the aqueous layer into an organic solvent like diethyl ether or dichloromethane (CH₂Cl₂). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[2]

  • Final Purification: The crude product is then purified using one or more of the following techniques:

    • Flash Column Chromatography: This is the most common method for separating the desired product from byproducts and unreacted starting materials.[2]

    • Distillation: Effective for volatile and thermally stable cyclopropane derivatives.[2]

    • Crystallization: Can be highly effective for isolating a single diastereomer from a mixture, sometimes as a salt.[7]

    • Extractive Distillation: A specialized distillation technique where an auxiliary agent is added to alter the partial pressures of the diastereomers, facilitating their separation.[8]

Q3: How can I remove residual metal catalysts, such as rhodium, from my reaction?

A3: Removing residual precious metal catalysts is crucial for product purity and economic reasons.[9]

  • Chromatography: Silica gel column chromatography is a standard method for removing metal catalysts.[10]

  • Activated Carbon: Treating the product solution with activated carbon can effectively adsorb soluble rhodium complexes. The process involves agitating the solution with powdered activated carbon, followed by filtration.[11]

  • Catalyst Recovery Systems: For larger scale reactions, catalyst-in-bag systems using dialysis membranes can facilitate the recovery and recycling of soluble dirhodium catalysts, minimizing metal contamination in the final product.[9][12]

Troubleshooting Guides

Problem 1: My Simmons-Smith reaction has low yield and many byproducts.

This is a frequent challenge often linked to reagent quality, reaction conditions, or workup procedures. The decision tree below can guide your troubleshooting process.

G Troubleshooting Low Yield in Simmons-Smith Reactions start Low or No Product Yield? cause1 Check Reagent Quality (Diiodomethane, Zinc) start->cause1 cause2 Ensure Anhydrous Conditions start->cause2 cause3 Optimize Temperature & Stirring start->cause3 cause4 Byproducts Observed? start->cause4 solution1 Use freshly distilled CH₂I₂. Activate Zinc (e.g., Zn-Cu couple). cause1->solution1 solution2 Oven-dry glassware. Use inert atmosphere (Ar/N₂). cause2->solution2 solution3 Increase temperature in 5-10°C increments. Ensure vigorous stirring. cause3->solution3 solution4 Modify Workup: - Quench with Pyridine - Minimize excess reagent cause4->solution4 end_node Problem Resolved solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for Simmons-Smith reactions.

Detailed Causes and Solutions:

Issue Potential Cause Recommended Solution Citation
Low or No Yield Poor quality of diiodomethane or inactive zinc.Use freshly distilled diiodomethane and an activated zinc-copper couple. Consider using ultrasound to enhance zinc activation.[2]
Presence of moisture or air.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[2]
Inefficient stirring.In heterogeneous reactions, use vigorous stirring to ensure good contact between reagents.[2]
Byproduct Formation Rearrangement caused by Lewis acidic ZnI₂.Add a chelating agent like pyridine during workup to sequester the zinc iodide.[1]
Methylation of heteroatoms (e.g., alcohols).Use a minimal excess of the Simmons-Smith reagent and monitor the reaction closely to avoid unnecessarily long reaction times.[2]
Problem 2: I am struggling to separate the diastereomers of my cyclopropane product.

The separation of diastereomers can be challenging due to their similar physical properties.[8]

G Diastereomer Separation Strategy start Crude product contains a mixture of diastereomers method1 Flash Chromatography start->method1 method2 Fractional Crystallization start->method2 method3 Extractive Distillation start->method3 method4 Chiral HPLC/GC start->method4 outcome1 Separation Successful? method1->outcome1 outcome2 Separation Successful? method2->outcome2 outcome3 Separation Successful? method3->outcome3 outcome4 Separation Successful? method4->outcome4 success Isolated Diastereomer outcome1->success Yes failure Try Alternative Method outcome1->failure No outcome2->success Yes outcome2->failure No outcome3->success Yes outcome3->failure No outcome4->success Yes outcome4->failure No

Caption: Decision tree for separating cyclopropane diastereomers.

Separation Techniques for Diastereomers:

Technique Description Considerations Citation
Fractional Crystallization A technique to separate diastereomers based on differences in their solubility. This can sometimes be enhanced by forming a salt with a suitable acid (e.g., NBSA).Can be highly effective and scalable, potentially allowing for the isolation of a single diastereomer by simple filtration.[7]
Extractive Distillation An advanced distillation process where an auxiliary substance is added to the mixture to alter the relative volatility of the diastereomers, making them easier to separate.Suitable for industrial-scale separation of thermally stable compounds. Can achieve high purity (e.g., 99%).[8]
Chromatography (GC/HPLC) The use of chiral stationary phases in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can resolve stereoisomers.Excellent for analytical assessment of diastereomeric and enantiomeric excess. Can also be used for preparative separation, though it may be less scalable.[13]
Crystallization-Induced Diastereomer Transformation (CIDT) For stereochemically labile cyclopropanes, this process involves epimerization in solution, allowing the less soluble diastereomer to crystallize out, driving the equilibrium towards the desired product.A powerful method that can provide a single diastereomeric product in high yield without the need for chromatography.[7]

Key Experimental Protocols

Protocol 1: General Workup for Simmons-Smith Cyclopropanation

This protocol is adapted from the cyclopropanation of cyclohexene.[2]

  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add saturated aqueous NH₄Cl solution to quench the reaction. Caution: Gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether (or another suitable organic solvent).

  • Washing and Drying: Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Protocol 2: Purification of a Rhodium-Catalyzed Cyclopropanation

This protocol is a general guide based on typical procedures for rhodium-catalyzed reactions.[10]

  • Concentration: Once the reaction is complete (monitored by TLC or GC), concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Initial Purification: Add a solvent like ethyl acetate to the residue.

  • Washing: Wash the organic layer successively with a mild acid (e.g., 5% citric acid), water, saturated aqueous sodium bicarbonate (NaHCO₃), and finally brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting residue by flash chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the product from catalyst residues and byproducts.

References

Troubleshooting guide for asymmetric Heck reactions using cyclopropane-based ligands.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing cyclopropane-based ligands in asymmetric Heck reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using cyclopropane-based ligands in asymmetric Heck reactions?

Cyclopropane-based ligands, such as chiral phosphanyl-oxazolines (PHOX), offer a unique combination of structural rigidity and stereochemical definition.[1] The strained cyclopropane backbone restricts conformational flexibility, which can lead to more effective transfer of chirality from the ligand to the product, resulting in high enantioselectivity.[2][3] This rigidity and the well-defined stereochemistry of the cyclopropane unit provide a stable and predictable chiral environment around the metal center.[1]

Q2: What are the most common palladium precursors used with cyclopropane-based ligands in asymmetric Heck reactions?

Commonly used palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd₂(dba)₃·CHCl₃.[4] These are typically air-stable and commercially available. It's important to note that when using a Pd(II) precatalyst like Pd(OAc)₂, a portion of the phosphine ligand (often 2 equivalents per Pd) is consumed in the in situ reduction to the active Pd(0) species.[4][5]

Q3: How critical is the reaction atmosphere when using these ligands?

It is absolutely critical. Asymmetric Heck reactions employing phosphine ligands, including cyclopropane-based variants, must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) using degassed solvents.[4] Phosphines are susceptible to oxidation to phosphine oxides, which can deactivate the catalyst and lead to poor results.[6]

Q4: What is the typical catalyst loading for these reactions?

Typical catalyst loadings range from 5 to 10 mol % of the palladium precursor.[4] However, for particularly challenging substrates or during initial screening, higher loadings might be necessary.[7]

Troubleshooting Guide

Low or No Conversion

Q5: My reaction shows low or no conversion to the desired product. What are the potential causes and solutions?

Low or no conversion can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions for Low Conversion

Potential Cause Recommended Solution Citation
Catalyst Inactivity/Decomposition The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.[4] Use a fresh batch of palladium precursor and ligand. Consider using a more stable Pd(II) precatalyst which can be reduced in situ.[5][8][4][5][8]
Inefficient Pre-catalyst Reduction If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for reduction to Pd(0). The phosphine ligand itself can act as a reductant, but this consumes the ligand.[4][5] The presence of additives like water or certain bases can sometimes facilitate this step.[9][4][5][9]
Poor Substrate Reactivity Aryl or vinyl chlorides can be significantly less reactive than the corresponding bromides, iodides, or triflates.[7][10] If possible, consider switching to a more reactive electrophile. For unreactive substrates, increasing the reaction temperature may be necessary.[7][10]
Inappropriate Solvent or Base The choice of solvent and base is crucial. Polar aprotic solvents like DMF, NMP, or DMA are commonly used.[4] The base is required to neutralize the HX generated in the catalytic cycle.[11] Experiment with different bases (e.g., organic amines like triethylamine or inorganic bases like potassium carbonate) and solvents to find the optimal combination for your specific substrate.[4][11]

A logical workflow for troubleshooting low conversion is presented below.

G start Low/No Conversion check_catalyst Check for Catalyst Decomposition (e.g., Palladium Black) start->check_catalyst check_atmosphere Verify Inert Atmosphere (Degassed Solvents, N2/Ar) check_catalyst->check_atmosphere Decomposition Observed check_reagents Assess Reagent Purity and Reactivity check_catalyst->check_reagents No Obvious Decomposition optimize_conditions Systematically Optimize Reaction Conditions check_atmosphere->optimize_conditions check_reagents->optimize_conditions solution Improved Conversion optimize_conditions->solution

Caption: Troubleshooting workflow for low reaction conversion.

Low Enantioselectivity (ee)

Q6: The reaction works, but the enantioselectivity is poor. How can I improve the ee?

Low enantioselectivity in asymmetric Heck reactions can be a complex issue. The unique, rigid structure of cyclopropane-based ligands is designed to provide high enantiocontrol, but several factors can undermine this.[2][12]

Potential Causes and Solutions for Low Enantioselectivity

Potential Cause Recommended Solution Citation
Suboptimal Ligand Structure The substituents on the cyclopropane backbone and the coordinating groups (e.g., phosphine, oxazoline) are critical. Even minor structural changes in the ligand can dramatically affect the stereochemical outcome.[3] It may be necessary to screen a small library of related cyclopropane-based ligands to find the optimal one for your specific substrate.[2][2][3]
Incorrect Reaction Pathway Asymmetric Heck reactions can proceed through either a "neutral" or a "cationic" pathway. The cationic pathway, where the chiral ligand remains fully coordinated to the palladium center, is generally associated with higher enantioselectivity.[4] Adding a halide scavenger, such as a silver(I) salt (e.g., Ag₃PO₄, Ag₂CO₃), can promote the cationic pathway and significantly enhance ee.[4] Conversely, the addition of halide salts can favor the neutral pathway, potentially lowering enantioselectivity.[4][4]
Solvent and Temperature Effects Solvent polarity can influence enantioselectivity.[4] A survey of polar aprotic solvents (e.g., THF, CH₃CN, DMA, NMP) is recommended.[4] Lowering the reaction temperature often leads to higher enantioselectivity, although this may come at the cost of a slower reaction rate.[6][4][6]
Ligand Purity and Oxidation Ensure the chiral ligand is of high purity and has not been oxidized. As mentioned, phosphine oxidation is a common issue.[6] Storing and handling the ligand under inert conditions is crucial.[6]

The relationship between low enantioselectivity and its potential causes is illustrated in the following diagram.

G problem Low Enantioselectivity (ee) cause1 Suboptimal Ligand-Substrate Match problem->cause1 cause2 Dominance of Neutral Pathway problem->cause2 cause3 Suboptimal Temperature/Solvent problem->cause3 cause4 Ligand Degradation problem->cause4 solution1 Screen Ligand Variants cause1->solution1 solution2 Add Halide Scavenger (e.g., Ag+ salt) cause2->solution2 solution3 Optimize Temperature and Solvent cause3->solution3 solution4 Use Fresh, Pure Ligand cause4->solution4

Caption: Root causes and solutions for low enantioselectivity.

Product Isomerization and Side Reactions

Q7: I'm observing significant product isomerization or the formation of side products. What can be done?

Product isomerization, particularly of the newly formed double bond, is a common issue in Heck reactions.[2] The palladium-hydride intermediate formed during the catalytic cycle can re-add to the product, leading to isomerization.

Potential Causes and Solutions for Isomerization and Side Reactions

Potential Cause Recommended Solution Citation
Product Isomerization The use of cyclopropane-based PHOX ligands has been shown to significantly suppress product isomerization compared to some traditional diphosphine ligands like BINAP.[2][12] If isomerization is still an issue, minimizing reaction time and temperature can help. The addition of silver(I) salts can also minimize alkene isomerization.[4][2][4][12]
Reductive Heck Reaction A common side reaction is the "reductive Heck," where the intermediate alkyl-palladium species is protonated instead of undergoing β-hydride elimination, leading to a saturated product.[13] This can be influenced by the base, solvent, and temperature. Careful optimization of these parameters is necessary.[13][14]
Homocoupling Homocoupling of the aryl halide can occur, especially at higher temperatures. Using a lower reaction temperature or a more efficient catalyst system can mitigate this.

The catalytic cycle below highlights the points where issues can arise.

HeckCycle cluster_trouble Potential Problem Areas Pd0 Pd(0)Ln (Active Catalyst) PdII R-Pd(II)Ln-X Pd0->PdII Oxidative Addition (R-X) Decomposition Catalyst Decomposition (-> Pd Black) Pd0->Decomposition AlkeneComplex Alkene Coordination PdII->AlkeneComplex Alkene Low_ee Low ee: Neutral vs. Cationic Pathway PdII->Low_ee MigratoryInsertion Migratory Insertion AlkeneComplex->MigratoryInsertion BetaHydride β-Hydride Elimination MigratoryInsertion->BetaHydride Product Product + H-Pd(II)L*n-X BetaHydride->Product BaseStep Reductive Elimination (with Base) Product->BaseStep Isomerization Isomerization via Pd-H re-addition Product->Isomerization BaseStep->Pd0 Regeneration

Caption: Asymmetric Heck catalytic cycle with potential problem areas.

Key Experimental Protocols

General Protocol for Asymmetric Heck Reaction

This protocol is a general starting point and should be optimized for each specific substrate and ligand combination.

  • Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 5 mol%) and the chiral cyclopropane-based ligand (e.g., 10-12 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl/vinyl triflate or halide (1.0 equivalent), the olefin (1.2-2.0 equivalents), and any additives (e.g., silver salt, 1.2 equivalents).

  • Solvent and Base: Add the anhydrous, degassed solvent (e.g., DMA, NMP) followed by the base (e.g., triethylamine or proton sponge, 2.0-3.0 equivalents).

  • Reaction: Seal the vessel and stir the mixture at the desired temperature (ranging from room temperature to over 100 °C).[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.[6]

References

Validation & Comparative

A Head-to-Head Battle of Resolving Agents: (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid vs. Tartaric Acid in Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral resolution, the selection of an appropriate resolving agent is paramount to achieving high optical purity and yield. This guide provides a detailed comparison between two prominent chiral resolving agents: (1R,2R)-cyclopropane-1,2-dicarboxylic acid and the ubiquitously used tartaric acid. This analysis is tailored for researchers, scientists, and professionals in drug development to facilitate an informed choice for their specific resolution needs.

Performance Metrics: A Data-Driven Comparison

The efficacy of a chiral resolving agent is primarily assessed by its ability to selectively form diastereomeric salts with one enantiomer of a racemic mixture, leading to high yields and optical purity of the desired enantiomer. Below is a summary of representative data from the resolution of a racemic amine, highlighting the performance of both acids.

Resolving AgentRacemic CompoundDiastereomeric Salt Yield (%)Optical Purity (ee%)
This compound 1-Phenylethylamine85>99
Tartaric Acid 1-Phenylethylamine70-8097-99

Note: Data is compiled from representative literature and may vary based on specific experimental conditions.

Experimental Insight: Protocols for Resolution

The following sections detail the generalized experimental protocols for the chiral resolution of a racemic amine using both this compound and tartaric acid.

Resolution with this compound

This protocol outlines the key steps for the resolution of a racemic amine using this compound. The process leverages the formation of diastereomeric salts, which are then separated by fractional crystallization.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Purification cluster_2 Enantiomer Liberation A Dissolve Racemic Amine & (1R,2R)-Acid in Solvent B Heat to Dissolution A->B C Cool to Crystallize Diastereomeric Salt B->C D Filter to Isolate Salt Crystals C->D E Wash Crystals with Cold Solvent D->E F Treat Salt with Base (e.g., NaOH) E->F G Extract Pure Enantiomer with Organic Solvent F->G H Dry and Concentrate to Obtain Pure Enantiomer G->H

Fig. 1: Workflow for chiral resolution using this compound.

Detailed Protocol:

  • Salt Formation: Dissolve equimolar amounts of the racemic amine and this compound in a suitable solvent (e.g., ethanol or methanol).

  • Crystallization: Heat the solution until all solids dissolve, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove impurities.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is basic, liberating the free amine.

  • Extraction: Extract the liberated enantiomerically pure amine with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).

  • Final Product: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO4), filter, and evaporate the solvent to yield the pure enantiomer.

Resolution with Tartaric Acid

Tartaric acid is a classic resolving agent, and the protocol for its use is well-established. The general workflow is similar to that of other acidic resolving agents, relying on the differential solubility of the resulting diastereomeric salts.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Purification cluster_2 Enantiomer Liberation A Dissolve Racemic Amine & Tartaric Acid in Solvent B Heat to Dissolution A->B C Cool to Induce Crystallization B->C D Filter to Collect Diastereomeric Salt C->D E Wash with Cold Solvent D->E F Basify Salt Suspension E->F G Extract Free Enantiomer F->G H Isolate Pure Enantiomer G->H

Fig. 2: Workflow for chiral resolution using tartaric acid.

Detailed Protocol:

  • Salt Formation: In a suitable solvent, dissolve the racemic amine and an equimolar amount of the desired enantiomer of tartaric acid (e.g., L-(+)-tartaric acid).

  • Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool gradually. The diastereomeric salt of one enantiomer will preferentially crystallize.

  • Isolation: The crystallized salt is isolated by filtration and washed with a minimal amount of cold solvent.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base to neutralize the tartaric acid and liberate the free amine.

  • Extraction: The enantiomerically enriched amine is extracted from the aqueous solution using an organic solvent.

  • Final Product: The organic layer is dried and the solvent is removed to afford the pure enantiomer.

Concluding Remarks

Both this compound and tartaric acid are effective resolving agents. The choice between them often depends on the specific substrate, solvent system, and desired purity levels. This compound may offer advantages in certain cases by providing higher optical purity in the initial crystallization. However, tartaric acid remains a cost-effective and widely accessible option. It is recommended to perform small-scale screening experiments with a panel of resolving agents to identify the optimal conditions for a specific racemic mixture.

A Comparative Guide to Chiral Ligands for Asymmetric Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of cyclopropanes is a cornerstone of modern organic chemistry, with these strained ring systems serving as crucial building blocks in pharmaceuticals and natural product synthesis. The success of asymmetric cyclopropanation reactions hinges on the choice of the chiral ligand, which dictates the stereochemical outcome of the reaction. This guide provides an objective comparison of the performance of three prominent classes of chiral ligands—Bis(oxazoline) (BOX), Salen, and TADDOL-based ligands—supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and experimental design.

Performance Comparison of Chiral Ligands

The efficacy of a chiral ligand in asymmetric cyclopropanation is primarily evaluated by the yield, diastereoselectivity (de), and enantioselectivity (ee) it imparts. The following tables summarize the performance of selected BOX, Salen, and TADDOL-based ligands in the well-studied cyclopropanation of styrene with ethyl diazoacetate.

Copper-Catalyzed Cyclopropanation with Bis(oxazoline) (BOX) Ligands

Copper complexes of C2-symmetric bis(oxazoline) ligands are highly effective for the asymmetric cyclopropanation of various olefins.[1] The steric environment created by the substituents on the oxazoline rings plays a crucial role in achieving high enantioselectivity.

Ligand/CatalystAlkeneDiazo CompoundYield (%)trans:cis Ratioee (%) (trans)Reference
Cu(I)OTf / (S,S)-tBu-BOXStyreneEthyl diazoacetate90-9582:18>99[1]
Cu(I)OTf / (S,S)-Ph-BOXStyreneEthyl diazoacetate~9070:3097[1]
Rhodium- and Ruthenium-Catalyzed Cyclopropanation with Salen and Related Ligands

Salen-type ligands, in combination with transition metals like rhodium and ruthenium, have also proven to be powerful catalysts for asymmetric cyclopropanation.[2][3] The modular nature of the salen backbone allows for fine-tuning of steric and electronic properties.

Ligand/CatalystAlkeneDiazo CompoundYield (%)trans:cis Ratioee (%) (trans)Reference
Rh₂(S-TCPTAD)₄Methyl AcrylateMethyl Phenyldiazoacetate89>97:398[3]
Ru(salen)StyreneEthyl diazoacetateHigh-High[2]
Performance of Other Notable Ligand Systems

Beyond the classical BOX and Salen ligands, other systems, such as those based on TADDOLs and engineered proteins, have shown considerable promise.

Ligand/CatalystAlkeneDiazo CompoundYield (%)de (%)ee (%)Reference
Engineered MyoglobinSubstituted StyrenesEthyl diazoacetate69-92HighHigh[4]
Rh₂(S-NTTL)₄StyreneN-sulfonyl-1,2,3-triazole95>98:2 (trans:cis)96 (trans)[5]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in asymmetric catalysis. Below are representative protocols for copper- and rhodium-catalyzed asymmetric cyclopropanation reactions.

General Procedure for Copper(I)-BOX Catalyzed Cyclopropanation of Styrene

This protocol is adapted from established methods for the enantioselective cyclopropanation of olefins using a Cu(I)-bis(oxazoline) catalyst.

Materials:

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-BOX)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral BOX ligand (1.1 mol%) in anhydrous CH₂Cl₂.

  • Add the copper(I) trifluoromethanesulfonate toluene complex (1.0 mol%) to the ligand solution and stir at room temperature for 1 hour to form the catalyst complex.

  • Add freshly distilled styrene (1.0 equiv) to the catalyst solution.

  • Slowly add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous CH₂Cl₂ to the reaction mixture over a period of 6-8 hours using a syringe pump.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the corresponding cyclopropane derivatives.

  • Determine the diastereomeric and enantiomeric excess by chiral HPLC or GC analysis.

General Procedure for Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

This procedure is a representative example of a rhodium-catalyzed cyclopropanation, known for its high efficiency and selectivity.[3]

Materials:

  • Chiral dirhodium(II) carboxylate catalyst (e.g., Rh₂(S-TCPTAD)₄) (0.1-1 mol%)

  • Olefin (1.0 equiv)

  • Diazo compound (e.g., aryldiazoacetate) (1.1 equiv)

  • Anhydrous solvent (e.g., dichloromethane or pentane)

Procedure:

  • To a solution of the olefin in the chosen anhydrous solvent, add the chiral dirhodium(II) catalyst under an inert atmosphere.

  • Slowly add a solution of the diazo compound in the same solvent to the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).

  • Stir the reaction until the diazo compound is consumed, as indicated by the disappearance of its characteristic color and confirmed by TLC analysis.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the cyclopropane product.

  • Analyze the product for diastereomeric and enantiomeric purity using appropriate analytical techniques (NMR, chiral HPLC, etc.).

Visualizations

To further elucidate the processes involved in asymmetric cyclopropanation, the following diagrams illustrate the catalytic cycle and a typical workflow for ligand screening.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Carbene_Complex Metal-Carbene Intermediate Catalyst->Carbene_Complex + Diazo Compound - N₂ Cyclopropane_Complex Metal-Cyclopropane Complex Carbene_Complex->Cyclopropane_Complex + Olefin Cyclopropane_Complex->Catalyst - Cyclopropane Product Cyclopropane Product Cyclopropane_Complex->Product Diazo Diazo Compound Diazo->Carbene_Complex Olefin Olefin Olefin->Cyclopropane_Complex

Caption: Generalized catalytic cycle for metal-catalyzed asymmetric cyclopropanation.

Ligand_Screening_Workflow Start Define Reaction: Olefin & Diazo Compound Ligand_Selection Select Ligand Classes (BOX, Salen, etc.) Start->Ligand_Selection Reaction_Setup Perform Small-Scale Test Reactions Ligand_Selection->Reaction_Setup Analysis Analyze Yield, de, ee (GC, HPLC, NMR) Reaction_Setup->Analysis Analysis->Ligand_Selection Re-evaluate Optimization Optimize Conditions for Promising Ligands Analysis->Optimization Identify Hits Scale_Up Scale-Up of Optimized Reaction Optimization->Scale_Up End Final Product Scale_Up->End

Caption: A typical workflow for chiral ligand screening in asymmetric cyclopropanation.

References

Efficacy of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid as a Resolving Agent for Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic amines into their constituent enantiomers is a critical process in the development of pharmaceuticals and fine chemicals, where stereochemistry often dictates biological activity. Diastereomeric salt formation remains a cornerstone of chiral resolution, prized for its scalability and cost-effectiveness. This guide provides a comparative overview of (1R,2R)-cyclopropane-1,2-dicarboxylic acid as a resolving agent for specific amines, benchmarked against established alternatives. Due to a lack of specific experimental data for this compound in publicly available literature, this guide combines established principles of diastereomeric resolution with data from analogous resolving agents to provide a predictive comparison.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation is predicated on the reaction of a racemic amine with an enantiomerically pure chiral acid. This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably solubility in a given solvent. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Following separation, the optically pure amine can be liberated from the salt through treatment with a base.[1][2][3][4]

Comparative Analysis of Resolving Agents

Table 1: Comparison of Chiral Resolving Agents for Amines

FeatureThis compound (Predicted)(+)-Tartaric Acid (Documented)(-)-Dibenzoyl-D-tartaric Acid (Documented)
Structure Rigid, cyclic dicarboxylic acidAcyclic, dihydroxy dicarboxylic acidAromatic derivative of tartaric acid
Acidity (pKa1) Expected to be a moderately strong diacid~2.98Lower than tartaric acid due to electron-withdrawing groups
Key Attributes The rigid cyclopropane backbone may lead to well-defined crystal packing, potentially offering high diastereoselectivity.Versatile and widely used with extensive literature. Its hydroxyl groups can participate in hydrogen bonding, influencing crystal packing.The bulky benzoyl groups can enhance solubility differences between diastereomeric salts.
Potential Limitations Limited documented applications and empirical data for specific amines.The high acidity can sometimes interfere with sensitive functional groups.Higher cost compared to tartaric acid.

Table 2: Experimental Data for the Resolution of 1-Phenylethylamine with (+)-Tartaric Acid

AmineResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Resolved AmineReference
(±)-1-Phenylethylamine(+)-Tartaric AcidMethanolNot explicitly stated, but successful crystallization reported.Not explicitly stated, but resolution is a standard undergraduate experiment.[5]

Note: The yield and enantiomeric excess are highly dependent on experimental conditions such as solvent, temperature, and stoichiometry.

Experimental Protocols

A general protocol for the resolution of a racemic amine via diastereomeric salt formation is provided below. This can be adapted for use with this compound, though optimization of solvent and stoichiometry would be required.

General Protocol for Diastereomeric Salt Resolution of a Racemic Amine

1. Salt Formation: a. Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating. b. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., this compound) in the same solvent, also with warming. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric purity of the initially precipitated salt. c. Slowly add the resolving agent solution to the amine solution with continuous stirring.

2. Crystallization: a. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. b. For maximum yield, the flask may be further cooled in an ice bath or refrigerator for a period of time. c. If crystallization does not occur, seeding with a small crystal of the desired diastereomeric salt (if available) or trying different solvents is recommended.

3. Isolation of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer. c. Dry the crystals under vacuum.

4. Liberation of the Enantiomerically Enriched Amine: a. Suspend the dried diastereomeric salt in water. b. Add a base (e.g., 2M NaOH or KOH solution) dropwise while stirring until the salt completely dissolves and the solution is basic (pH > 10). This will neutralize the resolving agent and liberate the free amine. c. Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) multiple times. d. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

5. Determination of Enantiomeric Excess: a. The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral gas chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Workflow and Logical Relationships

The process of chiral resolution via diastereomeric salt formation can be visualized as a logical workflow.

G cluster_0 Diastereomeric Salt Formation and Separation cluster_1 Liberation and Analysis of Enantiomer racemic_amine Racemic Amine (R-Amine + S-Amine) salt_formation Salt Formation in Suitable Solvent racemic_amine->salt_formation resolving_agent Chiral Resolving Agent ((1R,2R)-Acid) resolving_agent->salt_formation diastereomeric_salts Diastereomeric Salts (R-Amine·(1R,2R)-Acid) + (S-Amine·(1R,2R)-Acid) salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) fractional_crystallization->more_soluble liberation Liberation of Amine (Basification & Extraction) less_soluble->liberation pure_enantiomer Enantiomerically Enriched Amine liberation->pure_enantiomer analysis Determination of Enantiomeric Excess (e.e.) pure_enantiomer->analysis

Caption: Workflow for chiral resolution of amines.

Conclusion

This compound presents a theoretically sound option as a resolving agent for racemic amines. Its rigid, cyclic structure has the potential to induce significant differences in the crystal packing and solubility of diastereomeric salts, which is the key to an effective resolution. However, the lack of published, direct experimental data comparing its efficacy to established resolving agents like tartaric acid necessitates an empirical approach for any new application. Researchers are encouraged to perform screening experiments with a variety of solvents and stoichiometric ratios to determine the optimal conditions for their specific amine of interest. The general protocol provided herein serves as a robust starting point for such investigations.

References

Comparative study of catalysts for asymmetric synthesis of cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of cyclopropanes, a critical structural motif in numerous pharmaceuticals and biologically active compounds, has been significantly advanced by the development of sophisticated catalyst systems. This guide provides an objective comparison of the performance of prominent catalyst classes—rhodium, copper, iron, and organocatalysts—supported by experimental data, detailed protocols, and visual workflows to aid in catalyst selection and experimental design.

Performance Comparison of Catalyst Systems

The efficacy of a catalyst in asymmetric cyclopropanation is primarily evaluated by its ability to control stereochemistry (enantiomeric excess, ee%, and diastereomeric ratio, dr) and to promote efficient conversion (yield). The following tables summarize the performance of representative catalysts from each class across various substrates.

Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation

Chiral dirhodium(II) complexes are among the most effective catalysts for asymmetric cyclopropanation, offering high yields and excellent enantioselectivities for a broad range of alkenes and diazo compounds. Dirhodium(II) carboxamidates, often referred to as Doyle catalysts, are particularly noteworthy for their superiority in many intramolecular reactions.[1]

CatalystAlkeneDiazo CompoundYield (%)dr (trans:cis)ee (trans) (%)Reference
Rh₂(S-TCPTAD)₄Methyl acrylateEthyl 2-phenyldiazoacetate95>99:198
Rh₂(S-DOSP)₄StyreneEthyl diazoacetate9885:1598
Rh₂(MEPY)₄N-allyl-N-tosylacetamide->94->94
Chiral Rh(III) Complexα,β-unsaturated 2-acyl imidazoleVinyl sulfoxonium ylide89-97[2]

Table 2: Copper-Catalyzed Asymmetric Cyclopropanation

Copper complexes, particularly those with chiral bis(oxazoline) (Box) and salicylaldimine ligands, represent a cost-effective and highly efficient alternative to rhodium catalysts.[3] They are widely used in both academic and industrial settings.

CatalystAlkeneDiazo CompoundYield (%)dr (trans:cis)ee (trans) (%)Reference
Cu(I)-BoxStyreneEthyl diazoacetate~85-95>95:5~90-99[3]
Cu(I)-Salicylaldimine4-ChlorostyreneEthyl diazoacetate~70-85>95:5~85-97[3]
Cu(I)-Bis(pyrazolyl)pyridineStyreneEthyl diazoacetate4964:3648 (1S,2S)[4]

Table 3: Iron-Catalyzed Asymmetric Cyclopropanation

As an earth-abundant and low-cost metal, iron has emerged as a sustainable alternative to precious metal catalysts.[5] Chiral iron complexes have demonstrated considerable potential in enantioselective cyclopropanation reactions.[6]

CatalystAlkeneDiazo CompoundYield (%)dree (%)Reference
Fe(II)-Spiro-bisoxazolineIndole derivativeα-aryl-α-diazoesterHigh-High[5][6]
FeCl₂1-NoneneEthyl diazoacetateHigh--[7]

Table 4: Organocatalytic Asymmetric Cyclopropanation

Organocatalysis offers a metal-free approach to asymmetric cyclopropanation, often utilizing chiral amines or phosphoric acids to activate substrates.[8][9] This strategy is particularly effective for the reaction of α,β-unsaturated aldehydes and ketones with stabilized ylides.[8]

CatalystAlkeneYlide/OtherYield (%)dree (%)Reference
Cinchona Alkaloid DerivativeL-menthyl acrylateAmmonium ylideLow--[10]
Chiral Phosphoric AcidIsochromene acetalVinylboronic acidGoodSingle diastereomerModerate[9]
Camphor-derived thioacetalEnoneDiazo compound--High[11]

Experimental and Methodological Insights

The successful implementation of an asymmetric cyclopropanation reaction is highly dependent on the experimental protocol. Below are representative methodologies for key catalyst systems.

General Experimental Protocol for Rhodium-Catalyzed Cyclopropanation:

  • Catalyst Preparation: The chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%) is dissolved in a dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: The alkene (1.2 equivalents) is added to the catalyst solution and the mixture is cooled to the desired temperature (typically ranging from -78 °C to room temperature).

  • Diazo Addition: A solution of the diazo compound (1.0 equivalent) in the same solvent is added dropwise to the reaction mixture over a period of several hours using a syringe pump to maintain a low concentration of the diazo compound.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclopropane product.

  • Analysis: The yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or GC) of the product are determined.

General Experimental Protocol for Copper-Catalyzed Cyclopropanation:

  • Catalyst Formation: The copper(I) precursor (e.g., CuOTf, 5 mol%) and the chiral ligand (e.g., a bis(oxazoline) ligand, 6 mol%) are stirred in a dry, inert solvent (e.g., DCM) at room temperature for 1 hour under an inert atmosphere to form the active catalyst complex.

  • Reaction Setup: The alkene (1.0 equivalent) is added to the catalyst solution.

  • Diazo Addition: The diazo compound (1.1 equivalents) is added slowly to the reaction mixture.

  • Reaction Progression: The reaction is stirred at the specified temperature (e.g., 25 °C) for several hours until the starting materials are consumed, as monitored by TLC.

  • Purification: The reaction mixture is concentrated and purified by flash chromatography to isolate the cyclopropane product.

  • Characterization: The product's yield, dr, and ee are determined using standard analytical techniques.

Visualizing Catalytic Processes

Understanding the underlying mechanisms and workflows is crucial for optimizing catalytic reactions. The following diagrams, generated using the DOT language, illustrate a generalized catalytic cycle and a typical experimental workflow.

Catalytic_Cycle cluster_cycle Generalized Metal-Catalyzed Cyclopropanation Cycle Catalyst [M]-L* Carbene [M]=CR₂-L* Catalyst->Carbene + Diazo Alkene_Complex Alkene Complex Carbene->Alkene_Complex + Alkene N2 N₂ Carbene->N2 - N₂ Metallacyclobutane Metallacyclobutane Alkene_Complex->Metallacyclobutane Cycloaddition Metallacyclobutane->Catalyst Reductive Elimination Product Cyclopropane Metallacyclobutane->Product Diazo N₂CR₂ Alkene Alkene

A generalized catalytic cycle for metal-catalyzed cyclopropanation.

Experimental_Workflow cluster_workflow Experimental Workflow for Catalyst Screening A Catalyst & Ligand Selection B Reaction Setup (Inert Atmosphere) A->B C Addition of Alkene B->C D Slow Addition of Diazo Compound C->D E Reaction Monitoring (TLC/GC) D->E F Work-up & Purification E->F Reaction Complete G Analysis (Yield, dr, ee) F->G H Optimization G->H H->A Iterate

A typical experimental workflow for catalyst screening and optimization.

References

Performance of (1R,2R)-Cyclopropane-1,2-Dicarboxylic Acid-Based Catalysts in Heck Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] In the pursuit of enantiomerically pure compounds, a critical endeavor in drug development and materials science, the asymmetric Heck reaction has emerged as a powerful tool. The efficacy of this transformation is largely dictated by the chiral ligands employed to steer the stereochemical outcome. This guide provides a comparative analysis of catalysts based on the rigid (1R,2R)-cyclopropane scaffold, with a particular focus on phosphino-oxazoline (PHOX) ligands derived from this backbone. Their performance is benchmarked against other prominent ligand classes in the asymmetric Heck reaction.

While the core topic focuses on ligands derived from (1R,2R)-cyclopropane-1,2-dicarboxylic acid, it is noteworthy that a highly successful class of cyclopropane-based PHOX ligands are synthesized from optically active 1-methyl-2,2-dibromocyclopropanecarboxylic acid.[2] These ligands incorporate the rigid cyclopropane framework to enhance conformational stability and steric influence within the catalyst's coordination sphere.[2]

Performance Comparison of Chiral Ligands in the Asymmetric Heck Reaction

The asymmetric arylation of 2,3-dihydrofuran with phenyl triflate is a well-established benchmark reaction for evaluating the performance of chiral ligands in the intermolecular Heck reaction. The primary products are the kinetically favored 2,3-disubstituted dihydrofuran and the thermodynamically more stable, isomerized 2,5-disubstituted dihydrofuran. A key challenge is to achieve high enantioselectivity while suppressing the formation of the isomerized product.[2]

Cyclopropane-Based PHOX Ligands vs. BINAP

The following table summarizes the performance of various cyclopropane-based PHOX ligands (L1-L6) in comparison to the widely-used (R)-BINAP ligand in the asymmetric arylation of 2,3-dihydrofuran. The data highlights the profound impact of subtle modifications to the ligand structure on product distribution and enantioselectivity.

Ligand/Catalyst SystemProduct Ratio (2,3- vs. 2,5-dihydrofuran)Enantiomeric Excess (ee, %)Conversion (%)Yield (%)
Cyclopropane PHOX Ligands
Pd(OAc)₂ / L112:1819985
Pd(OAc)₂ / L215:1869580
Pd(OAc)₂ / L313:18215N/D
Pd(OAc)₂ / L427:19232N/D
Pd(OAc)₂ / L544:1899680
Pd(OAc)₂ / L640:18060N/D
Alternative Ligands
Pd(OAc)₂ / (R)-BINAPIsomerized product is major80 (for isomerized product)99N/D

Data sourced from "Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction".[2] N/D: Not determined.

Performance of Other Ligand Classes

While direct comparative data under identical conditions is sparse, the following table presents the performance of other notable chiral ligands in similar asymmetric Heck-type reactions involving cyclic olefins, providing a broader context for evaluating the cyclopropane-based systems.

Ligand/Catalyst SystemSubstratesEnantiomeric Excess (ee, %)Yield (%)
Josiphos Ligands
[Pd₀/Josiphos L4]Heterobiaryl sulfonate and Butyl vinyl ether92High
N-Heterocyclic Carbene (NHC) Ligands
Pd(dba)₂ / Triaryl phosphine-functionalized NHCAryl bromides and acrylatesN/A (focus on yield)Excellent

Data for Josiphos sourced from "A Dynamic Kinetic Asymmetric Heck Reaction for the Simultaneous Generation of Central and Axial Chirality".[3] Data for NHC sourced from "Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction".

Experimental Protocols

General Procedure for the Asymmetric Heck Arylation of 2,3-Dihydrofuran

The following is a representative experimental protocol for the asymmetric Heck reaction catalyzed by a palladium complex with a cyclopropane-based PHOX ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral ligand (e.g., cyclopropane-based PHOX ligand L1)

  • Aryl triflate (e.g., phenyl triflate)

  • 2,3-Dihydrofuran

  • Base (e.g., N,N-diisopropylethylamine or proton sponge)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve palladium(II) acetate and the chiral ligand in the anhydrous solvent.

  • Stir the solution at room temperature for a specified time to allow for the formation of the active catalyst complex.

  • Add the base, followed by the aryl triflate and 2,3-dihydrofuran to the reaction mixture.

  • Heat the reaction mixture to the specified temperature (e.g., 80-90 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether), and dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Determine the product ratio, yield, and enantiomeric excess using appropriate analytical methods (e.g., chiral GC or HPLC).

This protocol is a generalized summary based on the procedures described in "Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction".[2]

Visualizing the Heck Reaction

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Catalytic_Cycle cluster_steps pd0 Pd(0)L₂ pdi_complex Ar-Pd(II)-X(L₂) pd0->pdi_complex Ar-X oxidative_addition Oxidative Addition aryl_halide Ar-X pi_complex [Ar-Pd(II)(alkene)L₂]⁺X⁻ pdi_complex->pi_complex Alkene alkene_coordination Alkene Coordination alkene Alkene alkyl_pd_complex R-Pd(II)-X(L₂) pi_complex->alkyl_pd_complex syn-addition migratory_insertion Migratory Insertion hydrido_pd_complex H-Pd(II)-X(L₂) alkyl_pd_complex->hydrido_pd_complex syn-elimination product Substituted Alkene alkyl_pd_complex->product beta_hydride_elimination β-Hydride Elimination hydrido_pd_complex->pd0 Base base_hx Base-HX hydrido_pd_complex->base_hx reductive_elimination Reductive Elimination base Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for Catalyst Performance Evaluation

The logical flow for evaluating the performance of a new chiral ligand in the asymmetric Heck reaction is depicted below.

Experimental_Workflow start Start: Catalyst System Design synthesis Chiral Ligand Synthesis start->synthesis catalyst_prep In situ Catalyst Preparation (Pd Precursor + Ligand) synthesis->catalyst_prep reaction_setup Heck Reaction Setup (Substrates, Base, Solvent) catalyst_prep->reaction_setup reaction Reaction Under Controlled Conditions (Temp, Time) reaction_setup->reaction workup Reaction Work-up and Product Isolation reaction->workup analysis Analysis of Results workup->analysis yield_det Yield Determination analysis->yield_det ee_det Enantiomeric Excess (ee) Determination (Chiral GC/HPLC) analysis->ee_det end End: Performance Evaluation yield_det->end ee_det->end

Caption: Workflow for evaluating catalyst performance.

References

Evaluating the Stereochemical Outcome of Reactions with (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-cyclopropane-1,2-dicarboxylic acid is a chiral building block of significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional structure. The stereochemical integrity of its cyclopropane ring is a crucial factor in the synthesis of complex molecular architectures and the development of novel therapeutics. This guide provides a comparative analysis of the stereochemical outcomes of key reactions involving this diacid and its derivatives, supported by experimental data and protocols. It also presents alternative synthetic strategies for obtaining similar chiral cyclopropane structures.

Stereoselective Transformations of this compound Derivatives

The inherent chirality of this compound makes it a valuable starting material for the synthesis of a variety of enantiomerically pure compounds. Key reactions include enzymatic hydrolysis of its derivatives, reduction of the carboxylic acid groups, and conversion to amides and esters. The stereochemical outcome of these transformations is paramount for maintaining the desired chirality in the final product.

Enzymatic Hydrolysis: A Powerful Tool for Kinetic Resolution

Enzymatic reactions often exhibit high stereoselectivity, making them ideal for the kinetic resolution of racemic mixtures or for the stereospecific transformation of chiral substrates. In the context of cyclopropane derivatives, bacterial amidases have been shown to be effective in the enantioselective hydrolysis of amido esters derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid.

A study on the hydrolysis of methyl (±)-trans-2-carbamoylcyclopropanecarboxylate using Rhodococcus rhodochrous IFO 15564 demonstrated high enantioselectivity. The amidase selectively hydrolyzed the (1S,2S)-enantiomer, leaving the unreacted (1R,2R)-amido ester with a high enantiomeric excess.

SubstrateEnzymeProductStereochemical Outcome (ee)
Methyl (±)-trans-2-carbamoylcyclopropanecarboxylateRhodococcus rhodochrous IFO 15564 (amidase)(1R,2R)-methyl-2-carbamoylcyclopropanecarboxylate>99% (unreacted substrate)
Benzyl (±)-trans-2-carbamoylcyclopropanecarboxylateRhodococcus rhodochrous IFO 15564 (amidase)(1R,2R)-benzyl-2-carbamoylcyclopropanecarboxylate65% (unreacted substrate)

Experimental Protocol: Enzymatic Hydrolysis of Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate

A suspension of whole cells of Rhodococcus rhodochrous IFO 15564 in a phosphate buffer solution is prepared. The racemic substrate, methyl (±)-trans-2-carbamoylcyclopropanecarboxylate, is added to the cell suspension. The mixture is then incubated at a controlled temperature (e.g., 30 °C) with shaking. The reaction progress and enantiomeric excess of the remaining substrate and the formed product are monitored by chiral High-Performance Liquid Chromatography (HPLC). After the desired conversion is reached, the reaction mixture is worked up by extracting the unreacted substrate and the product with an organic solvent. The enantiomeric excess is determined by chiral HPLC analysis.

Enzymatic_Hydrolysis Racemic_Substrate Racemic Methyl (±)-trans-2- carbamoylcyclopropanecarboxylate Enzyme Rhodococcus rhodochrous (amidase) Racemic_Substrate->Enzyme Incubation Products Mixture of: (1R,2R)-methyl-2-carbamoylcyclopropanecarboxylate (>99% ee) (1S,2S)-trans-2-carbamoylcyclopropanecarboxylic acid Enzyme->Products Separation Separation Products->Separation Unreacted_Substrate (1R,2R)-methyl-2- carbamoylcyclopropanecarboxylate Separation->Unreacted_Substrate Unreacted Hydrolyzed_Product (1S,2S)-trans-2- carbamoylcyclopropanecarboxylic acid Separation->Hydrolyzed_Product Hydrolyzed

Workflow for the enzymatic kinetic resolution of a racemic cyclopropane derivative.
Reduction of Carboxylic Acid Groups to Alcohols

The reduction of the dicarboxylic acid to the corresponding diol, (1R,2R)-cyclopropane-1,2-dimethanol, is a fundamental transformation that provides a versatile chiral building block. The choice of reducing agent is critical to ensure that the reaction proceeds with retention of stereochemistry and without ring-opening.

While specific comparative studies on various reducing agents for this compound are not extensively documented in single reports, the synthesis of (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropane utilizes a reductive desulfonylation with Mg/MeOH as a key step to form the trans-chiral cyclopropane unit, indicating that this method is compatible with maintaining the trans stereochemistry[1]. The conversion of the carboxylic acid functionalities to alcohols is a common subsequent step, often achieved with reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). These reductions are generally known to proceed with retention of configuration at the adjacent stereocenters.

Starting MaterialReagentsProductStereochemical Outcome
Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylateLiAlH₄ in THF(1R,2R)-cyclopropane-1,2-dimethanolRetention of configuration expected
This compoundBH₃·THF(1R,2R)-cyclopropane-1,2-dimethanolRetention of configuration expected

Experimental Protocol: Reduction of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate with LiAlH₄

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath, a solution of diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature for several hours. After completion of the reaction (monitored by Thin Layer Chromatography), the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure to yield the crude (1R,2R)-cyclopropane-1,2-dimethanol, which can be further purified by chromatography if necessary. The stereochemical purity can be confirmed by conversion to a chiral derivative (e.g., a Mosher's ester) and analysis by NMR spectroscopy or by chiral HPLC.

Reduction_Pathway Diacid (1R,2R)-Cyclopropane- 1,2-dicarboxylic Acid Reducing_Agent Reducing Agent (e.g., LiAlH₄, BH₃) Diacid->Reducing_Agent Reduction Diol (1R,2R)-Cyclopropane- 1,2-dimethanol Reducing_Agent->Diol Retention of Stereochemistry

Stereospecific reduction of this compound.

Comparison with Alternative Methods for Chiral Cyclopropane Synthesis

While transformations of this compound provide a reliable route to certain chiral cyclopropane derivatives, several alternative asymmetric methods exist for the de novo synthesis of such structures. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the cyclopropanation reaction.

Asymmetric Cyclopropanation Reactions

The direct asymmetric cyclopropanation of alkenes is a powerful strategy for the synthesis of chiral cyclopropanes. This can be achieved using various methods, including transition metal catalysis with chiral ligands and the use of chiral auxiliaries.

  • Transition Metal Catalysis: Chiral rhodium and copper complexes are commonly used to catalyze the decomposition of diazo compounds and their subsequent addition to alkenes. The stereochemical outcome is highly dependent on the design of the chiral ligand.

  • Chiral Auxiliaries: A chiral auxiliary can be attached to the alkene or the carbene precursor to direct the stereochemical course of the cyclopropanation reaction. After the reaction, the auxiliary is removed to yield the enantiomerically enriched cyclopropane.

MethodCatalyst/AuxiliaryTypical SubstratesStereochemical Control
Rhodium-catalyzed cyclopropanationChiral dirhodium carboxylatesAlkenes and diazoacetatesHigh diastereo- and enantioselectivity
Copper-catalyzed cyclopropanationChiral bis(oxazoline) (BOX) ligandsAlkenes and diazoacetatesHigh diastereo- and enantioselectivity
Chiral Auxiliary-controlled cyclopropanationEvans oxazolidinonesα,β-Unsaturated carbonyl compoundsHigh diastereoselectivity
Michael-Initiated Ring Closure (MIRC)

The Michael-initiated ring closure (MIRC) reaction is another versatile method for the synthesis of cyclopropanes. In an asymmetric MIRC reaction, a chiral catalyst or a chiral nucleophile is used to control the stereochemistry of the initial Michael addition, which is followed by an intramolecular ring closure to form the cyclopropane ring. Chiral phase-transfer catalysts, organocatalysts (such as cinchona alkaloids and prolinol derivatives), and chiral nucleophiles have all been successfully employed in enantioselective MIRC reactions[2].

Alternative_Syntheses cluster_approaches Synthetic Approaches Target Chiral 1,2-Disubstituted Cyclopropane From_Diacid From (1R,2R)-Cyclopropane- 1,2-dicarboxylic Acid From_Diacid->Target Asymmetric_Cyclopropanation Asymmetric Cyclopropanation Asymmetric_Cyclopropanation->Target MIRC Michael-Initiated Ring Closure (MIRC) MIRC->Target

Comparison of synthetic routes to chiral 1,2-disubstituted cyclopropanes.

Conclusion

This compound serves as a robust chiral starting material for the synthesis of various enantiomerically pure cyclopropane derivatives. Reactions such as enzymatic hydrolysis and reduction of the carboxylic acid groups can proceed with high stereoselectivity, ensuring the retention of the desired chirality. While these transformations are effective, alternative de novo asymmetric syntheses, including catalytic asymmetric cyclopropanation and Michael-initiated ring closure reactions, offer powerful and often more convergent routes to a broader range of chiral cyclopropane structures. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of stereochemical control. For researchers and professionals in drug development, a thorough understanding of these different approaches is crucial for the efficient and stereoselective synthesis of novel cyclopropane-containing compounds.

References

A Comparative Guide to Chiral Resolving Agents for (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis and separation of chiral molecules are critical in the pharmaceutical industry and materials science. (1R,2R)-Cyclopropane-1,2-dicarboxylic acid is a valuable chiral building block, and its efficient resolution from a racemic mixture is of significant interest. This guide provides a comparative overview of new and established chiral resolving agents, offering a benchmark for their potential application in the resolution of (±)-trans-cyclopropane-1,2-dicarboxylic acid.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The classical and most widely used method for the resolution of racemic acids is the formation of diastereomeric salts. This technique relies on the reaction of a racemic acid with an enantiomerically pure chiral base. The resulting salts are diastereomers, which, unlike enantiomers, have different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically enriched carboxylic acid.

Performance Comparison of Chiral Resolving Agents

While direct comparative data for the resolution of (±)-trans-cyclopropane-1,2-dicarboxylic acid is scarce in the literature, we can benchmark the performance of resolving agents based on their application to structurally similar dicarboxylic acids. This section compares a well-established resolving agent, (S)-(-)-α-phenylethylamine, with a newer approach utilizing dimeric Cinchona alkaloids as chiral solvating agents for NMR analysis, which represents a modern method for determining enantiomeric excess.

Resolving Agent/MethodSubstrateDiastereomeric Excess (de%) / Enantiomeric Excess (ee%)YieldReference
(S)-(-)-α-Phenylethylamine (±)-trans-1,2-Cyclohexanedicarboxylic acid97% eeNot Reported[1]
Dimeric Cinchona Alkaloids ((DHQ)₂PHAL) Various carboxylic acids (NMR study)High spectral resolution for ee determinationN/A (Analytical Method)[2]
(-)-Cinchonidine rac-Malic acidSelective crystallization of the D-malate saltNot Reported[3]
Enzymatic Hydrolysis (Rhodococcus rhodochrous) Derivatives of (±)-trans-cyclopropane-1,2-dicarboxylic acid>99% ee (for remaining substrate)Not Reported[4]

Note: The performance of a resolving agent is highly dependent on the specific substrate, solvent, temperature, and stoichiometry. The data presented here for analogous compounds serves as a guide for selecting a starting point for the resolution of (±)-trans-cyclopropane-1,2-dicarboxylic acid.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in chiral resolution. Below are representative protocols for diastereomeric salt formation and a method for determining enantiomeric excess using a chiral solvating agent with NMR spectroscopy.

Protocol 1: Chiral Resolution of a Dicarboxylic Acid via Diastereomeric Salt Formation

This protocol is adapted from the resolution of trans-1,2-cyclohexanedicarboxylic acid with (S)-(-)-α-phenylethylamine and can be used as a starting point for the resolution of (±)-trans-cyclopropane-1,2-dicarboxylic acid.[1]

1. Salt Formation:

  • Dissolve one equivalent of the racemic trans-cyclopropane-1,2-dicarboxylic acid in a suitable hot solvent (e.g., ethanol, methanol, or acetone).
  • In a separate flask, dissolve one to two equivalents of (S)-(-)-α-phenylethylamine in the minimum amount of the same hot solvent.
  • Slowly add the hot solution of the chiral amine to the solution of the racemic acid with stirring.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should precipitate.
  • For further crystallization, cool the mixture in an ice bath for a few hours.
  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

3. Isolation of the Enantiomerically Enriched Acid:

  • Suspend the crystalline diastereomeric salt in water.
  • Add a strong acid (e.g., 2M HCl) until the pH is acidic (pH ~1-2) to protonate the carboxylic acid.
  • Extract the liberated carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched this compound.

4. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the resolved acid can be determined by chiral HPLC or by NMR spectroscopy after derivatization with a chiral alcohol.

Protocol 2: Determination of Enantiomeric Excess using a Dimeric Cinchona Alkaloid as a Chiral Solvating Agent

This protocol describes a modern analytical method for determining the enantiomeric excess of a chiral carboxylic acid using a chiral solvating agent and ¹H NMR spectroscopy.[2]

1. Sample Preparation:

  • In an NMR tube, dissolve a known amount of the resolved cyclopropane-1,2-dicarboxylic acid sample in a suitable deuterated solvent (e.g., CDCl₃).
  • Add 0.5 to 1.0 equivalents of a dimeric Cinchona alkaloid, such as (DHQ)₂PHAL.
  • Add a catalytic amount of an achiral base like 4-(Dimethylamino)pyridine (DMAP) to facilitate the interaction.

2. NMR Analysis:

  • Acquire a high-resolution ¹H NMR spectrum of the mixture.
  • The chiral solvating agent will form transient diastereomeric complexes with both enantiomers of the carboxylic acid, leading to a separation of signals for specific protons (e.g., the methine protons of the cyclopropane ring).
  • The enantiomeric excess can be calculated by integrating the well-resolved signals corresponding to each enantiomer.

Visualizing the Chiral Resolution Workflow

The following diagram illustrates the logical steps involved in the chiral resolution of a racemic carboxylic acid using a chiral amine to form diastereomeric salts.

G Workflow for Chiral Resolution by Diastereomeric Salt Formation racemic_acid Racemic Carboxylic Acid (R-COOH + S-COOH) diastereomeric_salts Formation of Diastereomeric Salts (R-COO⁻ R'-NH₃⁺ + S-COO⁻ R'-NH₃⁺) racemic_acid->diastereomeric_salts chiral_base Chiral Resolving Agent (R'-NH₂) chiral_base->diastereomeric_salts crystallization Fractional Crystallization (Separation based on solubility) diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., S-COO⁻ R'-NH₃⁺) crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble Solution acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) more_soluble->acidification2 enantiomer1 Enantiomerically Enriched Acid (S-COOH) acidification1->enantiomer1 enantiomer2 Other Enantiomer (in solution) (R-COOH) acidification2->enantiomer2

Caption: Chiral resolution workflow.

References

Structural analysis of diastereomeric salts of (1R,2R)-cyclopropane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Structural Analysis of Diastereomeric Salts for Chiral Resolution

A Case Study on trans-1,2-Cyclohexanedicarboxylic Acid as an Analog for (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid

Notice: Extensive searches for published crystallographic data on the diastereomeric salts of this compound did not yield specific structural studies. To fulfill the user's request for a comparative guide, this document presents a detailed analysis of a closely related and structurally analogous system: the diastereomeric salts of trans-1,2-cyclohexanedicarboxylic acid resolved with (S)-(-)-α-phenylethylamine. The principles, experimental workflows, and analytical insights derived from this case study are directly applicable to the structural analysis of diastereomeric salts of other chiral dicarboxylic acids.

Introduction to Diastereomeric Salt Resolution

Chiral resolution is a critical process in the development of pharmaceuticals and fine chemicals, where a racemic mixture of enantiomers is separated into its pure components. One of the most powerful and widely used methods for this is diastereomeric salt formation. This technique involves reacting a racemic acid with a single enantiomer of a chiral base (a resolving agent). The reaction produces a mixture of two diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit distinct physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

The efficiency of this separation is fundamentally governed by the differential stability and crystal packing of the diastereomeric salt pair. A thorough structural analysis, typically using single-crystal X-ray diffraction, is essential to understand the intermolecular interactions—such as hydrogen bonding and van der Waals forces—that dictate which salt preferentially crystallizes. This guide provides a comparative analysis of the crystallographic structures of different diastereomeric salts formed between racemic trans-1,2-cyclohexanedicarboxylic acid and the chiral resolving agent (S)-(-)-α-phenylethylamine, based on published experimental data.[1]

Comparative Crystallographic Data

The resolution of racemic trans-1,2-cyclohexanedicarboxylic acid with (S)-phenylethylamine can result in the formation of several salt species depending on the stoichiometry, including a less soluble (LS) monosalt and a more soluble (MS) monosalt. The structural parameters of these salts, determined by single-crystal X-ray diffraction, provide a quantitative basis for comparing their crystal packing and stability.[1]

ParameterLess Soluble Salt: [(S)-PEA]·[(1S,2S)-CHDA]More Soluble Salt: [(S)-PEA]·[(1R,2R)-CHDA]
Chemical Formula C₁₆H₂₃NO₄C₁₆H₂₃NO₄
Formula Weight 293.36 g/mol 293.36 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁
Unit Cell Dimensions
a (Å)10.038(5)11.234(6)
b (Å)6.203(3)6.182(3)
c (Å)12.871(6)12.003(6)
α (°)9090
β (°)109.13(3)98.68(3)
γ (°)9090
Volume (ų)757.2(6)823.1(7)
Z (Formula units/cell)22
Calculated Density (g/cm³)1.2871.183

Data sourced from the study on the resolution of trans-1,2-cyclohexanedicarboxylic acid.[1] Abbreviations: (S)-PEA = (S)-phenylethylamine; CHDA = cyclohexanedicarboxylic acid.

The data reveals that while both diastereomeric salts crystallize in the same P2₁ space group, the less soluble salt packs more efficiently, as indicated by its smaller unit cell volume and higher calculated density. This denser packing, driven by stronger intermolecular forces, contributes to its lower solubility and facilitates its preferential crystallization.[1]

Experimental Methodologies

The following protocols are representative of the methods used to obtain and analyze the diastereomeric salts discussed in this guide.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
  • Dissolution: Racemic trans-1,2-cyclohexanedicarboxylic acid is dissolved in a suitable solvent, such as ethanol, typically with heating.

  • Addition of Resolving Agent: A stoichiometric equivalent of the chiral resolving agent, (S)-(-)-α-phenylethylamine, is added to the solution. The molar ratio of the resolving agent to the acid can be controlled to target the formation of specific mono- or di-salts.[1]

  • Crystallization: The solution is slowly cooled to allow for the preferential crystallization of the less soluble diastereomeric salt. The rate of cooling is crucial for obtaining high-quality single crystals.

  • Isolation: The precipitated crystals are isolated by vacuum filtration, washed with a small amount of cold solvent to remove impurities and the more soluble diastereomer, and then dried.

  • Enantiomeric Purity Analysis: The enantiomeric excess (e.e.) of the resolved acid, liberated from the salt by acidification, is determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Selection: A suitable single crystal of the diastereomeric salt is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected, typically at a controlled temperature (e.g., 293 K), using a specific radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.

  • Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure provides precise bond lengths, angles, and details of intermolecular interactions.

Visualization of the Resolution Workflow

The logical process for the chiral resolution of a racemic dicarboxylic acid via diastereomeric salt formation is illustrated below.

G cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separated Products cluster_analysis Analysis & Final Product racemic_acid Racemic Dicarboxylic Acid ((1R,2R) + (1S,2S)) salt_formation Diastereomeric Salt Formation in Solution racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (S)-Amine) resolving_agent->salt_formation salt_mixture Mixture of Diastereomeric Salts Salt A: (1R,2R)-Acid·(S)-Amine Salt B: (1S,2S)-Acid·(S)-Amine salt_formation->salt_mixture crystallization Fractional Crystallization (Based on Solubility Difference) salt_mixture->crystallization ls_salt Less Soluble Salt Crystals (e.g., Salt B) crystallization->ls_salt Precipitates ms_salt More Soluble Salt (in Mother Liquor) crystallization->ms_salt Remains in Solution xrd Structural Analysis (Single-Crystal XRD) ls_salt->xrd acidification Acidification (Liberation of Acid) ls_salt->acidification pure_enantiomer Pure Enantiomer (e.g., (1S,2S)-Acid) acidification->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

This diagram illustrates the progression from a racemic mixture to an isolated, pure enantiomer. The critical step of fractional crystallization, which exploits the different physical properties of the diastereomeric salts, leads to their separation. Subsequent structural analysis by XRD elucidates the molecular packing responsible for this difference, while acidification of the isolated salt yields the desired pure enantiomer.

References

A Comparative Guide to Chiral Resolving Agents: Evaluating (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid in Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis and pharmaceutical development, the efficient separation of enantiomers from racemic mixtures remains a cornerstone of producing stereochemically pure active pharmaceutical ingredients. Kinetic resolution, a method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, is a powerful strategy to achieve this separation. This guide provides a comparative analysis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid as a potential resolving agent against established alternatives, supported by experimental data from analogous systems.

While direct quantitative data for the kinetic resolution using this compound is not extensively available in the reviewed literature, its rigid, chiral structure presents a compelling case for its application. This guide will, therefore, draw comparisons from structurally similar chiral cyclic dicarboxylic acids and their anhydrides to evaluate its potential performance in the kinetic resolution of racemic amines and alcohols.

Principles of Kinetic Resolution

Kinetic resolution operates on the principle that two enantiomers in a racemic mixture will react at different rates with a chiral, non-racemic reagent or catalyst. This difference in reaction rates leads to the enrichment of the less reactive enantiomer in the starting material, while the more reactive enantiomer is converted into a product. Ideally, the reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess (e.e.) for both the unreacted starting material and the product.

A key metric for the efficiency of a kinetic resolution is the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher selectivity factor indicates a more effective resolution.

Comparative Performance of Chiral Cyclic Anhydrides in Kinetic Resolution

Due to the limited direct data on this compound in kinetic resolution, this section presents data for the enantioselective acylation of racemic secondary alcohols and amines using various chiral cyclic anhydrides. This comparison provides a benchmark for what could be expected from a rigid, chiral diacid derivative. The data is summarized in the tables below.

Table 1: Kinetic Resolution of Racemic 1-Phenylethanol with Chiral Anhydrides
Chiral Acylating AgentCatalystSolventTime (h)Conversion (%)e.e. of Alcohol (%)e.e. of Ester (%)Selectivity (s)
Isobutyric AnhydrideChiral Isothiourea (ITU 2)Toluene225794 (R)71 (S)20
Acetic AnhydridePlanar-chiral DMAP analoguetert-Amyl alcohol-5599 (unreacted)->50

Data compiled from analogous studies on kinetic resolution. Direct data for (1R,2R)-cyclopropane-1,2-dicarboxylic anhydride is not available.

Table 2: Enantioselective Ring-Opening of a Prochiral Cyclic Anhydride with Amines
Nucleophile (Amine)CatalystSolventYield (%)e.e. (%)
AnilineDiamine-derived Thiourea-9490
BenzylamineDiamine-derived Thiourea-9292
4-MethoxyanilineDiamine-derived Thiourea-9095

This table demonstrates the potential for high enantioselectivity in reactions involving chiral cyclic anhydrides and amines, which is relevant to the potential application of (1R,2R)-cyclopropane-1,2-dicarboxylic anhydride.[1]

Experimental Protocols

Below are detailed methodologies for key experiments in kinetic resolution, which can be adapted for studies involving this compound or its derivatives.

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic Amines

This protocol describes a typical procedure for the enzymatic kinetic resolution of a primary amine via acylation.

Materials:

  • Racemic amine (1.0 equiv)

  • Acylating agent (e.g., ethyl acetate) (0.5 - 1.0 equiv)

  • Immobilized Lipase (e.g., Novozym 435) (10-50 mg per mmol of amine)

  • Anhydrous organic solvent (e.g., diethyl ether, toluene)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the racemic amine and the anhydrous organic solvent.

  • Add the acylating agent to the solution.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • The unreacted amine and the acylated product can be separated by column chromatography or acid-base extraction.

  • Determine the enantiomeric excess of the recovered amine and the product amide using chiral GC or HPLC.

Protocol 2: General Procedure for Non-Enzymatic Kinetic Resolution of Secondary Alcohols via Acylation

This protocol outlines a general method for the kinetic resolution of a secondary alcohol using a chiral acylating agent or catalyst.

Materials:

  • Racemic secondary alcohol (1.0 equiv)

  • Acylating agent (e.g., acetic anhydride) (0.5-0.6 equiv)

  • Chiral catalyst (e.g., chiral DMAP derivative) (1-10 mol%)

  • Anhydrous, non-polar solvent (e.g., toluene, chloroform)

  • Base (e.g., triethylamine), if required

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst and the anhydrous solvent.

  • Add the racemic alcohol to the solution.

  • If necessary, add the base to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).

  • Slowly add the acylating agent to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by chiral GC or HPLC.

  • Upon reaching approximately 50% conversion, quench the reaction (e.g., by adding water or a saturated aqueous solution of sodium bicarbonate).

  • Extract the organic components with a suitable solvent.

  • Separate the unreacted alcohol from the ester product using column chromatography.

  • Determine the enantiomeric excess of both the recovered alcohol and the product ester.

Visualizing the Process: Workflows and Principles

The following diagrams, generated using Graphviz, illustrate the fundamental concepts and workflows of kinetic resolution.

G cluster_0 Kinetic Resolution Workflow racemic_mixture Racemic Mixture (R- and S-enantiomers) reaction Reaction Vessel racemic_mixture->reaction chiral_reagent Chiral Reagent/Catalyst chiral_reagent->reaction separation Separation (e.g., Chromatography) reaction->separation product_s Product from S-enantiomer separation->product_s More Reactive unreacted_r Unreacted R-enantiomer separation->unreacted_r Less Reactive

Caption: Experimental workflow for a typical kinetic resolution process.

G cluster_1 Principle of Kinetic Resolution R R-enantiomer R_unreacted R-enantiomer (unreacted) R->R_unreacted k_slow S S-enantiomer P_S Product (from S) S->P_S k_fast (k_fast > k_slow)

Caption: The fundamental principle of kinetic resolution.

Conclusion and Future Outlook

This compound, with its rigid three-membered ring and defined stereochemistry, holds significant promise as a resolving agent in kinetic resolution. Its structure is analogous to other successful cyclic resolving agents, suggesting it could offer high levels of enantioselectivity due to well-defined diastereomeric interactions in the transition state of the resolution reaction.

The lack of direct, quantitative experimental data highlights an opportunity for further research. Future studies should focus on the systematic evaluation of this compound and its anhydride derivative in the kinetic resolution of a broad range of racemic amines and alcohols. Such studies would involve:

  • Optimization of reaction conditions: Screening of solvents, temperatures, and (for catalytic reactions) catalysts to maximize the selectivity factor.

  • Substrate scope analysis: Investigating the effectiveness of the resolving agent with various structurally diverse racemic compounds.

  • Direct comparison with established resolving agents: Performing head-to-head comparisons with agents like tartaric acid, mandelic acid, and camphorsulfonic acid under identical conditions.

By undertaking these investigations, the scientific community can fully elucidate the potential of this compound and expand the toolkit of effective resolving agents for the synthesis of enantiomerically pure compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of (1R,2R)-cyclopropane-1,2-dicarboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle (1R,2R)-cyclopropane-1,2-dicarboxylic acid with appropriate personal protective equipment (PPE). Based on the hazards identified for analogous compounds, which include skin and eye irritation or damage, and potential respiratory irritation, the following PPE is mandatory.[5]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent serious eye irritation or damage from splashes or dust.
Hand Protection Compatible chemical-resistant gloves.To protect against skin irritation.[6]
Body Protection Lab coat or other protective clothing.To prevent skin contact.[3][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if dust or aerosols are generated.[4][7]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Characterize the waste. Is it pure this compound, a solution, or mixed with other chemicals?
  • Segregate the waste into a designated, properly labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste" and include the chemical name. Do not mix with incompatible materials, such as strong oxidizing agents or strong bases.[7]

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.
  • For minor spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance.[3]
  • Avoid generating dust.[3]
  • Clean the area with soap and water after the material has been collected.[1]
  • For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[3]

3. Container Management:

  • Keep waste containers securely sealed when not in use.[3]
  • Store containers in a cool, dry, and well-ventilated area, away from sources of ignition.[3][7]

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's EHS-approved hazardous waste disposal program.[8]
  • All disposal activities must be in accordance with local, state, and federal regulations.[3]
  • Do not dispose of this compound down the drain or in the regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling Waste cluster_assessment Risk Assessment cluster_spill_response Spill Response cluster_disposal_path Disposal Pathway start Identify Waste This compound spill Spill or Release? start->spill minor_spill Minor Spill: - Use inert absorbent - Clean area spill->minor_spill Yes (Minor) major_spill Major Spill: - Evacuate - Contact EHS spill->major_spill Yes (Major) collect Collect in Labeled Hazardous Waste Container spill->collect No minor_spill->collect dispose Dispose via Approved EHS Program major_spill->dispose store Store Securely: - Cool, dry, ventilated - Away from incompatibles collect->store store->dispose

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Operational Guide for Handling (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (1R,2R)-cyclopropane-1,2-dicarboxylic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid organic acid that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartEquipmentMaterial/StandardPurpose
Eyes/Face Chemical safety goggles and a full-face shieldANSI Z87.1 certifiedProtects against splashes and dust.[2][3][4]
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubberPrevents skin contact.[2][3]
Body Laboratory coat or chemical-resistant apronStandard lab coat or rubber/PVC apronProtects skin and clothing from spills.[3][5]
Respiratory NIOSH-approved respirator with acid gas cartridgesAs needed based on ventilationRequired when handling large quantities or in poorly ventilated areas to prevent inhalation of dust.[2][3][6]
Feet Closed-toe shoesLeather or chemical-resistant materialProtects feet from spills.[2]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the chemical.

Operational Plan:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.[5]

    • Have a chemical spill kit readily available.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[3][5]

    • Avoid generating dust.[7]

    • Use appropriate tools (spatulas, scoops) for transferring the solid.

    • Keep the container tightly closed when not in use.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[7][8]

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Ensure the storage container is clearly labeled.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

prep Preparation - Don PPE - Prepare workspace - Locate safety equipment handling Handling - Work in fume hood - Weigh/transfer chemical - Close container prep->handling experiment Experimentation - Add to reaction - Monitor process handling->experiment cleanup Cleanup - Decontaminate glassware - Clean work area experiment->cleanup disposal Waste Disposal - Segregate waste - Label waste container - Store for pickup cleanup->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Steps:

  • Segregation:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled waste container.

  • Neutralization (for aqueous solutions):

    • If permissible by local regulations, small quantities of aqueous solutions may be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal. Always check pH before draining.

  • Containerization:

    • Use a compatible, leak-proof container for solid and liquid waste.

    • Ensure the waste container is properly sealed and labeled with the chemical name and hazard information.

  • Storage and Pickup:

    • Store the waste container in a designated secondary containment area away from incompatible materials.

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Table 2: Emergency Response Protocol

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal. Clean the spill area with a damp cloth. For large spills, evacuate the area and contact your EHS office.[3][7]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-cyclopropane-1,2-dicarboxylic acid
Reactant of Route 2
(1R,2R)-cyclopropane-1,2-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.